3,5-Diacetamidobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 369057. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-diacetamidobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-6(14)12-9-3-8(11(16)17)4-10(5-9)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDTXYBZWNEYAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67070-21-7 (mono-hydrochloride salt) | |
| Record name | 3,5-Diacetamidobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007743397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2064789 | |
| Record name | Benzoic acid, 3,5-bis(acetylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7743-39-7 | |
| Record name | 3,5-Bis(acetylamino)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7743-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Diacetamidobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007743397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7743-39-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369057 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3,5-bis(acetylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3,5-bis(acetylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-bis(acetylamino)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIACETAMIDOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHS48E2MRA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,5-Diacetamidobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diacetamidobenzoic acid is a synthetically important organic compound characterized by a benzoic acid core substituted with two acetamido groups at the 3 and 5 positions. This trifunctional molecule serves as a versatile building block in organic synthesis, most notably as a key intermediate in the preparation of iodinated contrast agents used in medical imaging, such as diatrizoic acid.[1] Its unique structure, featuring both amide and carboxylic acid functionalities, imparts a specific reactivity profile that is of interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound and its Precursor
| Property | This compound | 3,5-Diaminobenzoic Acid |
| Molecular Formula | C₁₁H₁₂N₂O₄ | C₇H₈N₂O₂ |
| Molecular Weight | 236.22 g/mol [1] | 152.15 g/mol [2] |
| CAS Number | 7743-39-7[1] | 535-87-5[2] |
| Appearance | - | White to grey powder[3] |
| Melting Point | - | 235-238 °C (decomposes) |
| Solubility | - | Slightly soluble in water; soluble in alcohol and ether[2] |
| pKa | - | 5.30 (25 °C)[3] |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is through the diacetylation of its precursor, 3,5-diaminobenzoic acid, using an acetylating agent like acetic anhydride.[1][4]
Experimental Protocol: Synthesis of this compound[5]
Materials:
-
3,5-Diaminobenzoic acid
-
Deionized water
-
Acetic anhydride
Procedure:
-
Suspend 3,5-diaminobenzoic acid in deionized water in a reaction vessel equipped with a stirrer and a thermometer.
-
Heat the suspension to 70-75 °C with continuous stirring.
-
Slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur.
-
Maintain the reaction temperature between 70-80 °C during the addition.
-
After the addition is complete, continue stirring at 70-75 °C for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature, which will cause the product, this compound, to precipitate out of the solution.
-
Filter the precipitate and wash it with cold deionized water.
-
Dry the final product under vacuum at 60-70 °C to a constant weight.
-
The purity of the synthesized this compound can be verified using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Chemical Reactivity
The chemical reactivity of this compound is dictated by its three functional groups: two amide groups and one carboxylic acid group.
-
Carboxylic Acid Group: The carboxylic acid moiety is a site for various chemical transformations, including esterification, salt formation, and further amide bond formation.[1]
-
Esterification: Can be achieved by reacting with an alcohol in the presence of an acid catalyst (Fischer-Speier esterification) or using coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) (Steglich esterification) for acid-sensitive substrates.[5]
-
Amide Bond Formation: The carboxylic acid can be activated using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-hydroxybenzotriazole (HOBt) to react with amines and form new amide bonds.[1]
-
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. A significant application demonstrating this reactivity is the iodination of this compound to produce precursors for iodinated contrast agents.[4]
Application in the Synthesis of Diatrizoic Acid
A prime example of the reactivity of this compound is its role as a precursor in the synthesis of Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid), a widely used X-ray contrast agent.[6] This synthesis involves the controlled iodination of the aromatic ring.
Experimental Protocol: Iodination of this compound[5]
Materials:
-
This compound
-
Glacial acetic acid
-
Iodine monochloride (ICl)
-
Sodium thiosulfate solution
Procedure:
-
Dissolve this compound in glacial acetic acid in a reaction vessel protected from light.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of iodine monochloride (2.0 equivalents) in glacial acetic acid dropwise to the cooled solution while stirring vigorously.
-
Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, pour the reaction mixture into a stirred solution of ice-water containing sodium thiosulfate to quench any unreacted iodine.
-
The crude iodinated product will precipitate. Filter the solid, wash thoroughly with cold deionized water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
Spectral and Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of this compound and its derivatives.
Table 2: Analytical Techniques for the Characterization of this compound
| Technique | Information Obtained |
| ¹H NMR Spectroscopy | Provides information about the chemical environment of hydrogen atoms. The spectrum of this compound is expected to show characteristic signals for the aromatic protons and the protons of the two acetamido groups.[1] |
| ¹³C NMR Spectroscopy | Complements ¹H NMR by providing information on the carbon framework, with distinct signals for the carboxylic acid carbon, aromatic carbons, and the carbons of the acetamido groups.[1] |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. Expected characteristic absorption bands include O-H stretch of the carboxylic acid, N-H stretch of the amide, and C=O stretches of both the carboxylic acid and amide groups. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern of the molecule, which aids in structural confirmation. |
| High-Performance Liquid Chromatography (HPLC) | Used for purity assessment, reaction monitoring, and purification. It provides information on the retention time and purity percentage. |
Experimental Protocols for Spectral Analysis
Detailed experimental protocols for acquiring NMR, IR, and MS data are crucial for reproducible and accurate characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Use a 400 MHz or higher spectrometer. Acquire a standard one-dimensional proton spectrum with a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.[7]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum with a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 1024-4096 scans.[7]
-
Data Processing: Apply Fourier transformation, phase the spectra, and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.[7]
Infrared (IR) Spectroscopy:
-
Sample Preparation: Use either the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly onto the ATR crystal or prepare a KBr pellet.
-
Data Acquisition: Use a Fourier-Transform Infrared (FTIR) spectrometer. Record a background spectrum and then the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[7]
-
Data Processing: The instrument software will generate the absorbance or transmittance spectrum. Label the significant peaks with their wavenumbers.[7]
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the ionization source.
-
Data Acquisition: Use a mass spectrometer with an Electrospray Ionization (ESI) source. Acquire the mass spectrum in both positive and negative ion modes over an appropriate mass range (e.g., m/z 100-1000).[7]
-
Data Processing: The software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z). Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern for structural information.[7]
Biological Activity and Applications in Drug Development
Currently, there is limited information available in the public domain regarding the specific biological activity of this compound itself. Its primary significance in drug development lies in its role as a key intermediate in the synthesis of pharmaceuticals, particularly iodinated contrast agents.[6] The precursor, 3,5-diaminobenzoic acid (DABA), and its derivatives are utilized in various fields, including pharmaceuticals, materials science, and as building blocks for creating libraries of compounds for screening in drug discovery.[8] The biological efficacy of benzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring, which can influence properties like antimicrobial, antioxidant, and anti-inflammatory activities. Further research is needed to explore the potential biological activities of this compound.
Conclusion
This compound is a valuable synthetic intermediate with a well-defined role in the production of iodinated contrast agents. Its chemical properties are governed by the interplay of its carboxylic acid and dual amide functionalities, offering multiple avenues for chemical modification. While specific experimental data on some of its physical properties are not extensively documented, its synthesis and reactivity are well-understood. The analytical techniques and protocols outlined in this guide provide a robust framework for the characterization and quality control of this important compound in research and drug development settings. Future investigations into its potential biological activities could unveil new applications for this versatile molecule.
References
- 1. This compound | 7743-39-7 | Benchchem [benchchem.com]
- 2. 3,5-Diaminobenzoic Acid [drugfuture.com]
- 3. 3,5-Diaminobenzoic acid CAS#: 535-87-5 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the Synthesis of 3,5-Diacetamidobenzoic Acid from 3,5-Diaminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,5-diacetamidobenzoic acid, a key intermediate in the preparation of various pharmaceutical compounds, including reference standards for X-ray contrast agents.[1] This document details the experimental protocol for the acetylation of 3,5-diaminobenzoic acid, presents key quantitative data in a structured format, and illustrates the experimental workflow from synthesis to its application as an intermediate.
Physicochemical Properties
A summary of the key physical and chemical properties of the starting material and the final product is presented below.
| Property | 3,5-Diaminobenzoic Acid | This compound |
| Molecular Formula | C₇H₈N₂O₂[2] | C₁₁H₁₂N₂O₄ |
| Molecular Weight | 152.15 g/mol [2] | 236.22 g/mol |
| CAS Number | 535-87-5[2] | 7743-39-7 |
| Appearance | White to grey powder[3] | Off-white solid |
| Melting Point | 235-238 °C (decomposes)[4] | Not explicitly available |
| Solubility | Slightly soluble in water; soluble in alcohol and ether.[2] | Soluble in hot water, precipitates upon cooling.[1] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is achieved through the diacetylation of the amino groups of 3,5-diaminobenzoic acid using acetic anhydride.[1]
Reaction Scheme
Materials and Reagents
| Reagent | Grade |
| 3,5-Diaminobenzoic acid | Reagent Grade (98%+)[4] |
| Acetic Anhydride | Reagent Grade |
| Deionized Water | High-Purity |
Experimental Procedure
-
Suspension Preparation : In a reaction vessel equipped with a magnetic stirrer and a thermometer, suspend 3,5-diaminobenzoic acid in deionized water.[1]
-
Heating : Heat the suspension to a temperature of 70-75 °C with continuous stirring.[1]
-
Addition of Acetic Anhydride : Slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur. It is crucial to control the addition rate to maintain the reaction temperature between 70-80 °C.[1]
-
Reaction Completion : After the complete addition of acetic anhydride, continue stirring the reaction mixture at 70-75 °C for a period of 1-2 hours to ensure the reaction proceeds to completion.[1]
-
Product Precipitation : Cool the reaction mixture to room temperature. The desired product, this compound, will precipitate out of the solution as a solid.[1]
-
Isolation and Purification : Isolate the precipitated solid by filtration. Wash the filter cake with cold deionized water to remove any unreacted starting materials and acetic acid.[1]
-
Drying : Dry the purified product under vacuum at a temperature of 60-70 °C until a constant weight is achieved.[1]
Reaction Parameters
| Parameter | Value |
| Reaction Temperature | 70-80 °C[1] |
| Reaction Time | 1-2 hours[1] |
| Solvent | Deionized Water[1] |
| Acylating Agent | Acetic Anhydride[1] |
| Work-up Procedure | Precipitation and Filtration[1] |
Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two acetyl methyl groups, the aromatic protons, and the carboxylic acid proton. |
| ¹³C NMR | Signals for the aromatic carbons, the carbonyl carbons of the acetyl and carboxylic acid groups, and the methyl carbons of the acetyl groups. |
| FTIR (cm⁻¹) | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and aromatic C-H stretching. |
Experimental Workflow: From Synthesis to Application
This compound serves as a crucial intermediate in the synthesis of reference standards for pharmaceutical quality control. A significant application is in the preparation of an impurity standard for Diatrizoic Acid, a widely used X-ray contrast agent.[1][5] The following diagram illustrates this workflow.
Caption: Synthetic and application workflow for this compound.
This workflow demonstrates the synthesis of this compound and its subsequent conversion to Diatrizoic Acid, which is then purified to serve as a reference standard in the quality control of the final drug product.[5][6] The reference standard is crucial for the accurate identification and quantification of impurities, ensuring the safety and efficacy of the pharmaceutical product.[5]
References
An In-depth Technical Guide to 3,5-Diacetamidobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diacetamidobenzoic acid, identified by the CAS Number 7743-39-7 , is a trifunctional chemical building block featuring a central benzene ring substituted with a carboxylic acid group and two acetamido groups at the 3 and 5 positions.[1][2] Its structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[2] A primary application of this compound is as a precursor in the synthesis of iodinated contrast agents, such as diatrizoic acid, and as a crucial reference standard for identifying and quantifying impurities in drug substances to ensure their quality, safety, and efficacy.[3]
Physicochemical and Computed Properties
The fundamental properties of this compound are summarized below. These properties are derived from computational models and established chemical databases.
| Property | Value | Source |
| CAS Number | 7743-39-7 | [1][2] |
| Molecular Formula | C₁₁H₁₂N₂O₄ | [1] |
| Molecular Weight | 236.22 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3,5-Bis(acetylamino)benzoic acid | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| XLogP3-AA (LogP) | -0.2 | [1] |
| Appearance | White to light beige crystalline powder | |
| Melting Point | 235-238 °C (decomposes) | [4][5] |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the diacetylation of its precursor, 3,5-diaminobenzoic acid.[2][3]
Experimental Protocol: Acetylation of 3,5-Diaminobenzoic Acid
This protocol is adapted from established procedures for the acetylation of aromatic amines.[3]
Materials:
-
3,5-Diaminobenzoic acid
-
Acetic anhydride
-
Deionized water
-
Hydrochloric acid (for pH adjustment, if necessary)
Procedure:
-
Suspend 3,5-diaminobenzoic acid in deionized water within a reaction vessel equipped with a magnetic stirrer and a thermometer.
-
Heat the suspension to approximately 70-75 °C while stirring.[3]
-
Slowly and carefully add acetic anhydride to the heated suspension. The reaction is exothermic, and the temperature should be maintained between 70-80 °C.[3]
-
After the complete addition of acetic anhydride, continue to stir the reaction mixture at 70-75 °C for an additional 1-2 hours to ensure the reaction proceeds to completion.[3]
-
Allow the reaction mixture to cool to room temperature. The product, this compound, will precipitate out of the solution.[3]
-
Collect the precipitate by filtration and wash it thoroughly with cold deionized water to remove any unreacted starting materials and byproducts.[3]
-
Dry the final product under a vacuum at 60-70 °C until a constant weight is achieved.[3]
-
The purity of the synthesized compound can be assessed using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Applications in Drug Development
The primary role of this compound is as a key intermediate and reference standard in the pharmaceutical industry.
Intermediate for Contrast Agent Synthesis
This compound is a known precursor to Diatrizoic Acid (3,5-diacetamido-2,4,6-triiodobenzoic acid), a widely used X-ray contrast agent that enhances the visibility of internal structures in medical imaging.[2]
Impurity Reference Standard
In the manufacturing of Diatrizoic Acid, related substances can arise as impurities. 3,5-Diacetamido-2,4-diiodobenzoic acid is a key process-related impurity.[3][6] Therefore, a well-characterized standard of this impurity is essential for the following quality control applications:
-
Impurity Quantification: A solution of the reference standard at a known concentration is used to calibrate analytical instruments, enabling the accurate measurement of the impurity in batches of the active pharmaceutical ingredient (API).[3]
-
Method Validation: The standard is critical for validating analytical methods, ensuring specificity, linearity, accuracy, and precision for the detection of the impurity.[3]
Quality Control Application Workflow
Caption: Application workflow of the reference standard in quality control.
Analytical Characterization
While comprehensive experimental spectral data for this compound is not widely published, this section provides predicted data and standardized protocols for its empirical analysis.[7]
Predicted Spectral Data
The following table outlines the expected spectral characteristics based on the molecule's structure.
| Technique | Predicted Key Signals / Characteristics |
| ¹H NMR | Signals for aromatic protons, a singlet for the six protons of the two acetamido (-NHCOCH₃) groups, and a signal for the carboxylic acid proton.[2] |
| ¹³C NMR | Distinct signals for the carboxylic acid carbon, aromatic carbons, and the carbonyl and methyl carbons of the acetamido groups. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (from both amide and carboxylic acid), and aromatic C-H and C=C bonds. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the compound's molecular weight (236.22 g/mol ).[1] |
Experimental Protocol: NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Materials & Equipment:
-
Synthesized this compound
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the dried compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters may include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[7]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This generally requires more scans than ¹H NMR. Typical parameters may include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.[7]
-
Data Processing: Apply Fourier transformation to the raw data. Phase the spectra and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[7]
Analytical Workflow Diagram
Caption: Workflow for the structural analysis of the compound.
Safety and Handling
Detailed safety data for this compound is not extensively documented. However, information for its precursor, 3,5-diaminobenzoic acid, provides a basis for handling related compounds. Standard laboratory safety practices should always be followed.
| Hazard Class | Precautionary Statements and Measures (based on precursor 3,5-diaminobenzoic acid) | Source |
| Eye Irritation | Causes serious eye irritation (H319). Wear chemical safety goggles. In case of contact, rinse cautiously with water for several minutes.[8][9] | [8][9] |
| Skin Irritation | Causes skin irritation (H315). Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[8][9] | [8][9] |
| Respiratory | May cause respiratory irritation (H335). Avoid breathing dust. Use only outdoors or in a well-ventilated area.[8][9] | [8][9] |
| Handling | Avoid all unnecessary exposure. Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[8] | [8] |
| Storage | Keep in the original container in a cool, well-ventilated place. Keep container tightly closed and store away from strong acids, bases, and sources of ignition.[8] | [8] |
References
- 1. 3,5-Bis(acetylamino)benzoic acid | C11H12N2O4 | CID 49351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 7743-39-7 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3,5-Diaminobenzoic acid | 535-87-5 [chemicalbook.com]
- 5. 3,5-Diaminobenzoic acid 98 535-87-5 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. lobachemie.com [lobachemie.com]
An In-depth Technical Guide to 3,5-Diacetamidobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Diacetamidobenzoic acid, a key chemical intermediate. The document details its physicochemical properties, experimental protocols for its synthesis, and its significant applications in the pharmaceutical industry, particularly in the context of drug development and quality control.
Physicochemical Properties
This compound is an organic compound featuring a central benzene ring substituted with a carboxylic acid group and two acetamido groups at the 3 and 5 positions.[1] This trifunctional structure makes it a valuable building block in the synthesis of more complex molecules.[1]
| Property | Value | Reference |
| Molecular Weight | 236.22 g/mol | [1][2] |
| Molecular Formula | C₁₁H₁₂N₂O₄ | [3] |
| CAS Number | 7743-39-7 | [1] |
| IUPAC Name | 3,5-bis(acetylamino)benzoic acid | [2] |
| Synonyms | 3,5-Bis(acetylamino)benzoic acid | [2] |
| Appearance | Off-white to pale yellow powder | [4] |
Synthesis of this compound
The primary route for synthesizing this compound is through the diacetylation of its precursor, 3,5-diaminobenzoic acid (DABA).[1] DABA itself is a versatile AB2-type monomer used in the creation of hyperbranched polyamides and dendrimers.[1] The acetylation reaction is a standard procedure in organic synthesis.
This protocol is adapted from established methods for the acetylation of aromatic amines.[4]
Materials:
-
3,5-Diaminobenzoic acid (CAS: 535-87-5)[5]
-
Acetic anhydride
-
Deionized water
Procedure:
-
Suspend 3,5-diaminobenzoic acid in deionized water within a reaction vessel equipped with a stirrer and thermometer.[4]
-
Heat the suspension to 70-75 °C while stirring.[4]
-
Slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur. It is crucial to maintain the reaction temperature between 70-80 °C.[4]
-
After the addition of acetic anhydride is complete, continue to stir the mixture at 70-75 °C for an additional 1-2 hours to ensure the reaction proceeds to completion.[4]
-
Cool the reaction mixture to room temperature, which will cause the product, this compound, to precipitate out of the solution.[4]
-
Filter the precipitate and wash it thoroughly with cold deionized water.[4]
-
Dry the final product under vacuum at 60-70 °C until a constant weight is achieved.[4]
-
The purity of the synthesized intermediate can be verified using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]
Applications in Research and Drug Development
While not extensively studied as a standalone compound, this compound holds significant importance as a key intermediate in medicinal chemistry.[1]
A major application of this compound is serving as a precursor in the synthesis of iodinated X-ray contrast agents.[1] For instance, it is a direct forerunner to diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid), a widely used contrast agent for medical imaging.[1] It is also an intermediate in the synthesis of related compounds like 3,5-Diacetamido-2,4-diiodobenzoic acid, which is a known impurity of Diatrizoic Acid.[4]
In the context of pharmaceutical manufacturing, precise identification and quantification of impurities are critical for ensuring the quality, safety, and efficacy of a drug product.[4] 3,5-Diacetamido-2,4-diiodobenzoic acid, synthesized from the title compound, is utilized as a key impurity reference standard in the quality control of Diatrizoic Acid.[4][6]
Key Roles as a Reference Standard:
-
Impurity Quantification: A solution of the reference standard at a known concentration is used to calibrate analytical instruments, enabling the accurate measurement of the impurity in batches of the active pharmaceutical ingredient (API) or the final drug product.[4]
-
Method Validation: The standard is essential for validating analytical methods, confirming parameters such as specificity, linearity, accuracy, precision, and the limit of detection for the impurity.[4]
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of this compound and its derivatives.
| Analytical Method | Expected Signals / Characteristics |
| ¹H NMR Spectroscopy | Characteristic signals for the protons of the two acetamido groups (-NHCOCH₃), which typically appear as a singlet integrating to six protons, alongside distinct signals for the aromatic protons.[1] |
| ¹³C NMR Spectroscopy | Signals corresponding to the aromatic carbons, the carbonyl carbons of both the acetyl and carboxylic acid groups, and the methyl carbons.[4] |
| Infrared (IR) Spectroscopy | Characteristic absorption peaks indicating the presence of N-H, C=O (from both amide and carboxylic acid), and other functional group bonds.[4][6] |
| High-Performance Liquid Chromatography (HPLC) | A primary tool for assessing purity by separating the main compound from any precursors or side-products.[4][6] |
| Mass Spectrometry (MS) | Provides definitive identification based on the compound's precise mass-to-charge ratio when coupled with a separation technique like HPLC.[6] |
| Elemental Analysis | The percentage composition of C, H, N, and O should be within ±0.4% of the theoretical values calculated from the molecular formula.[4] |
Conclusion
This compound is a pivotal intermediate compound in the pharmaceutical industry. Its significance lies not in its direct therapeutic applications but in its crucial role as a foundational building block for the synthesis of essential medical products like iodinated contrast agents. Furthermore, its derivatives serve as indispensable reference standards for ensuring the stringent quality control of these life-saving drugs. The well-defined protocols for its synthesis and characterization underscore its utility and importance for professionals in drug development and chemical research.
References
- 1. This compound | 7743-39-7 | Benchchem [benchchem.com]
- 2. 3,5-Bis(acetylamino)benzoic acid | C11H12N2O4 | CID 49351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. 3,5-Diaminobenzoic Acid [drugfuture.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structure Elucidation of 3,5-Diacetamidobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diacetamidobenzoic acid is a trifunctional organic compound featuring a central benzene ring substituted with a carboxylic acid group and two acetamido groups at the 3 and 5 positions.[1] Its molecular formula is C₁₁H₁₂N₂O₄.[1][2] This molecule serves as a valuable building block in the synthesis of more complex molecular architectures, notably as a precursor to diatrizoic acid, a widely used X-ray contrast medium.[1] The presence of both hydrogen bond donors (amide N-H) and acceptors (carbonyl and carboxylic acid oxygens) allows for the formation of intricate supramolecular structures. This guide provides a comprehensive overview of the synthesis and detailed structural elucidation of this compound through various analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 7743-39-7 | [1][2] |
| Molecular Formula | C₁₁H₁₂N₂O₄ | [1][2] |
| Molecular Weight | 236.22 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Appearance | Solid | [1] |
| Storage | Sealed in dry, room temperature | [1] |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the diacetylation of its precursor, 3,5-diaminobenzoic acid, using an acetylating agent like acetic anhydride.[1][3]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis
This protocol is adapted from the acetylation of 3,5-diaminobenzoic acid.[3]
Materials:
-
3,5-Diaminobenzoic acid
-
Acetic anhydride
-
Deionized water
Procedure:
-
Suspend 3,5-diaminobenzoic acid in deionized water in a reaction vessel equipped with a stirrer and a thermometer.[3]
-
Heat the suspension to 70-75 °C with constant stirring.[3]
-
Slowly add acetic anhydride dropwise to the heated suspension. An exothermic reaction will occur. Maintain the temperature between 70-80 °C.[3]
-
After the addition is complete, continue stirring the reaction mixture at 70-75 °C for 1-2 hours to ensure the reaction proceeds to completion.[3]
-
Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.[3]
-
Filter the precipitate and wash it thoroughly with cold deionized water.[3]
-
Dry the final product under a vacuum at 60-70 °C until a constant weight is achieved.[3]
Structural Elucidation
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.[4] Each method provides unique information about the molecular structure, and together they offer a comprehensive characterization.
Logical Workflow for Structural Elucidation
References
An In-depth Technical Guide to 3,5-Diacetamidobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
IUPAC Name: 3,5-diacetamidobenzoic acid
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and illustrates the synthetic workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. This data is crucial for understanding its behavior in various experimental and developmental settings.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonym | 3,5-Bis(acetylamino)benzoic acid | PubChem[1] |
| CAS Number | 7743-39-7 | Santa Cruz Biotechnology[2] |
| Molecular Formula | C₁₁H₁₂N₂O₄ | PubChem[1] |
| Molecular Weight | 236.22 g/mol | PubChem[1] |
| Exact Mass | 236.07970687 Da | PubChem[1] |
| Monoisotopic Mass | 236.07970687 Da | PubChem[1] |
| XLogP3 | -0.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 95.5 Ų | PubChem[1] |
| Appearance | Off-white to pale yellow powder | Inferred from related compounds |
| GHS Hazard Statement | H302: Harmful if swallowed | PubChem[1] |
Experimental Protocols
The synthesis of this compound is a critical step in the production of various more complex molecules, including radiographic contrast agents. The following protocol details the synthesis of this compound via the acetylation of its precursor, 3,5-diaminobenzoic acid.
Synthesis of this compound from 3,5-Diaminobenzoic Acid
This protocol is adapted from the acetylation of 3,5-diaminobenzoic acid, which serves as an intermediate step in the synthesis of 3,5-diacetamido-2,4-diiodobenzoic acid.
Materials:
-
3,5-Diaminobenzoic acid
-
Acetic anhydride
-
Deionized water
-
Reaction vessel with stirrer and thermometer
Procedure:
-
In a reaction vessel equipped with a stirrer and a thermometer, suspend 3,5-diaminobenzoic acid in deionized water.
-
Heat the suspension to a temperature of 70-75 °C while continuously stirring.
-
Slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur. It is crucial to maintain the reaction temperature between 70-80 °C during this addition.
-
After the complete addition of acetic anhydride, continue to stir the reaction mixture at 70-75 °C for an additional 1-2 hours to ensure the reaction proceeds to completion.
-
Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.
-
Filter the precipitate and wash it with cold deionized water.
-
Dry the final product under a vacuum at 60-70 °C until a constant weight is achieved.
Mandatory Visualizations
The following diagram illustrates the synthetic workflow for producing this compound from its precursor, 3,5-diaminobenzoic acid.
References
The Synthesis of 3,5-Diacetamido-2,4,6-triiodobenzoic Acid: A Technical Guide to its Core Precursor
Introduction
3,5-Diacetamido-2,4,6-triiodobenzoic acid, commercially known as Diatrizoic acid, is a widely used X-ray contrast agent in medical imaging.[1][2] Its efficacy and safety are highly dependent on the purity of the final product, which necessitates a thorough understanding and control of its synthesis. This technical guide provides an in-depth examination of the synthesis of its immediate precursor, 3,5-diamino-2,4,6-triiodobenzoic acid, and the subsequent acetylation to yield Diatrizoic acid. The synthesis is a multi-step process that begins with benzoic acid and proceeds through nitration, reduction, and iodination before the final acetylation.[2][3]
Synthesis Pathway Overview
The overall synthesis pathway from benzoic acid to 3,5-diacetamido-2,4,6-triiodobenzoic acid can be summarized in the following key steps:
-
Nitration: Benzoic acid is first dinitrated to produce 3,5-dinitrobenzoic acid.[2][3]
-
Reduction: The dinitro compound is then reduced to form 3,5-diaminobenzoic acid.[2][3]
-
Iodination: The 3,5-diaminobenzoic acid undergoes iodination to yield the direct precursor, 3,5-diamino-2,4,6-triiodobenzoic acid.[2][4] This intermediate is noted to be unstable.[2]
-
Acetylation: The final step involves the N-acetylation of the diamino precursor to produce the stable 3,5-diacetamido-2,4,6-triiodobenzoic acid.[2]
The following diagram illustrates the logical flow of this synthesis process.
Experimental Protocols and Data
This section details the experimental methodologies for the key synthesis steps, with quantitative data summarized for clarity.
Step 1: Nitration of Benzoic Acid to 3,5-Dinitrobenzoic Acid
The initial step involves the nitration of benzoic acid using a mixture of nitric acid and sulfuric acid.[3] The carboxylic acid group directs the incoming nitro groups to the meta positions.[3]
Experimental Protocol:
A common method for this reaction involves the careful addition of benzoic acid to a mixture of fuming nitric acid and concentrated sulfuric acid, followed by heating to facilitate the dinitration.
| Reactant/Parameter | Quantity/Value | Reference |
| Benzoic Acid | Starting Material | [2] |
| Nitrating Mixture | Nitric Acid & Sulfuric Acid | [2][3] |
| Temperature | Elevated | [3] |
| Reaction Time | 1-6 hours | [2] |
Step 2: Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid
The reduction of the nitro groups to amino groups can be achieved through various methods, including catalytic hydrogenation.[2][3]
Experimental Protocol:
One method involves the hydrogenation of 3,5-dinitrobenzoic acid in the presence of a noble metal catalyst like platinum under pressure.[2]
| Reactant/Parameter | Quantity/Value | Reference |
| 3,5-Dinitrobenzoic Acid | Starting Material | [2] |
| Reducing Agent | Hydrogen Gas | [3] |
| Catalyst | Platinum | [2][3] |
| Pressure | Applied | [2] |
Step 3: Iodination of 3,5-Diaminobenzoic Acid
This crucial step yields the direct precursor, 3,5-diamino-2,4,6-triiodobenzoic acid. The process involves reacting 3,5-diaminobenzoic acid with an iodinating agent.
Experimental Protocol:
A representative protocol involves dissolving 3,5-diaminobenzoic acid in a sulfuric acid solution, followed by the addition of potassium iodide and hydrogen peroxide.[4]
| Reactant/Parameter | Quantity/Value | Reference |
| 3,5-Diaminobenzoic Acid | 50.0 g | [4] |
| Purified Water | 2100 ml | [4] |
| Sulfuric Acid | 50.0 g | [4][5] |
| Potassium Iodide (KI) | 180.0 g | [4][5] |
| 30% Hydrogen Peroxide (H₂O₂) | 119.2 g | [4][5] |
| Initial Temperature | 30°C | [4][5] |
| Reaction Temperature | 55°C | [4][5] |
| Reaction Time | 3 hours | [4][5] |
The workflow for the synthesis of the precursor is visualized below.
Step 4: N-Acetylation of 3,5-Diamino-2,4,6-triiodobenzoic Acid
The final step is the acetylation of the precursor to form Diatrizoic acid. This is a critical step for the stability of the final compound.[2]
Experimental Protocol:
The N-acetylation can be carried out using various acetylating agents, such as acetic anhydride or acetyl chloride.[2][3] One method involves heating the precursor with acetic acid, followed by the addition of thionyl chloride and a catalyst.[1]
| Reactant/Parameter | Quantity/Value | Reference |
| 3,5-Diamino-2,4,6-triiodobenzoic Acid | 30 g (0.0566 mol) | [1] |
| Acetic Acid | 30 g (0.5 mol) | [1] |
| Thionyl Chloride | 300 ml (4.13 mol) | [1] |
| Catalyst (4-dimethylaminopyridine) | 0.5 g | [1] |
| Reaction Temperature | Not to exceed 60°C | [1] |
| Molar Yield | > 80% | [5] |
Conclusion
The synthesis of 3,5-diacetamido-2,4,6-triiodobenzoic acid is a well-established process involving several key transformations. The direct precursor, 3,5-diamino-2,4,6-triiodobenzoic acid, is synthesized through a controlled iodination of 3,5-diaminobenzoic acid. Careful control of reaction conditions, particularly during the iodination and acetylation steps, is crucial for achieving high purity and yield of the final active pharmaceutical ingredient. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and manufacturing.
References
- 1. Synthesis method of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]
- 3. homework.study.com [homework.study.com]
- 4. Synthesis method of key intermediate of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
The Pivotal Role of 3,5-Diacetamidobenzoic Acid in the Synthesis of Iodinated Radiocontrast Agents
A Technical Guide for Researchers and Drug Development Professionals
Abstract
3,5-Diacetamidobenzoic acid is a crucial aromatic building block in the synthesis of a significant class of X-ray contrast agents. Its structure, featuring a benzoic acid core with two strategically placed acetamido groups, provides a scaffold for the regioselective introduction of iodine atoms, a fundamental requirement for radiopacity. This technical guide delves into the integral role of this compound in the synthesis of iodinated contrast media, providing a comprehensive overview of the synthetic pathways, detailed experimental protocols, and the logical progression from this key intermediate to advanced contrast agent precursors.
Introduction
Iodinated contrast agents are indispensable diagnostic tools in modern medicine, enabling the visualization of internal body structures through X-ray-based imaging techniques. The efficacy of these agents is directly proportional to their iodine content, which is responsible for the attenuation of X-rays. The synthesis of these complex molecules often relies on a multi-step process, with this compound and its precursor, 3,5-diaminobenzoic acid, serving as foundational starting materials. The acetamido groups in this compound, while deactivating, are ortho, para-directing, facilitating the introduction of iodine atoms at the 2, 4, and 6 positions of the benzene ring.[1] This controlled iodination is a critical step in achieving the high iodine concentration necessary for effective contrast enhancement.
Synthetic Pathways and Key Intermediates
The primary role of this compound is as a direct precursor to tri-iodinated aromatic rings, which form the core of many ionic and non-ionic contrast agents. The most common transformation is the electrophilic aromatic iodination to produce 3,5-diacetamido-2,4,6-triiodobenzoic acid, a key intermediate in the synthesis of agents like Diatrizoic acid.[1][2]
Synthesis of this compound
The journey often begins with the acetylation of 3,5-diaminobenzoic acid. This initial step is crucial for protecting the amino groups and directing the subsequent iodination.[3]
Caption: Synthesis of this compound from 3,5-Diaminobenzoic acid.
Iodination of this compound
The subsequent iodination is a critical step where the iodine atoms are introduced onto the aromatic ring. The conditions of this reaction can be controlled to yield either di- or tri-iodinated products.[1][3]
Caption: Iodination pathways of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key synthetic transformations involving this compound.
Synthesis of this compound from 3,5-Diaminobenzoic Acid
This protocol is adapted from the acetylation of 3,5-diaminobenzoic acid.[3]
Materials:
-
3,5-Diaminobenzoic acid
-
Acetic anhydride
-
Deionized water
Equipment:
-
Reaction vessel with stirrer and thermometer
Procedure:
-
Suspend 3,5-diaminobenzoic acid in deionized water in the reaction vessel.
-
Heat the suspension to 70-75 °C with stirring.[3]
-
Slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur.
-
Maintain the temperature between 70-80 °C.[3]
-
After the addition is complete, continue stirring at 70-75 °C for 1-2 hours.[3]
-
Cool the reaction mixture to room temperature, allowing the product to precipitate.
-
Filter the precipitate and wash with cold deionized water.
-
Dry the product under vacuum at 60-70 °C to a constant weight.[3]
| Parameter | Value | Reference |
| Reaction Temperature | 70-80 °C | [3] |
| Reaction Time | 1-2 hours | [3] |
| Drying Temperature | 60-70 °C | [3] |
Synthesis of 3,5-Diacetamido-2,4,6-triiodobenzoic Acid
This protocol utilizes iodine monochloride for the tri-iodination of this compound.[1]
Materials:
-
This compound
-
Iodine monochloride (ICl)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (Na₂S₂O₃)
-
Distilled water
-
Glacial acetic acid
Equipment:
-
Three-neck round-bottom flask with mechanical stirrer, reflux condenser, and dropping funnel
-
Heating mantle with temperature controller
-
Buchner funnel and filter flask
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of water and glacial acetic acid in the three-neck flask.[1]
-
Slowly add a solution of iodine monochloride (at least 3.0 eq) in aqueous hydrochloric acid via the dropping funnel while stirring.[1]
-
Heat the mixture to 80-90°C and maintain for several hours to ensure complete reaction.[1]
-
Cool the mixture to room temperature to allow the crude product to precipitate.
-
Quench any unreacted iodine monochloride by adding a solution of sodium bisulfite or sodium thiosulfate until the iodine color disappears.[1]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake sequentially with cold water and then with a small amount of cold methanol.[1]
-
Dry the purified product in a vacuum oven at 60-80°C to a constant weight.[1]
| Parameter | Value | Reference |
| Stoichiometry (ICl) | ≥ 3.0 equivalents | [1] |
| Reaction Temperature | 80-90 °C | [1] |
| Drying Temperature | 60-80 °C | [1] |
Synthesis of 3,5-Diacetamido-2,4-diiodobenzoic Acid
This protocol outlines a method for the controlled di-iodination of this compound.[3]
Materials:
-
This compound
-
Iodine monochloride (ICl)
-
Glacial acetic acid
-
Sodium thiosulfate solution
-
Deionized water
-
Ethanol
Equipment:
-
Reaction vessel protected from light
-
Ice bath
Procedure:
-
Dissolve this compound in glacial acetic acid in the reaction vessel.
-
Cool the solution in an ice bath to 0-5 °C.[3]
-
Slowly add a solution of iodine monochloride (2.0 equivalents) in glacial acetic acid dropwise while stirring vigorously.[3]
-
Maintain the temperature below 10 °C during the addition.[3]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[3]
-
Pour the reaction mixture into a stirred solution of ice-water containing sodium thiosulfate to quench unreacted iodine.
-
Filter the precipitated solid, wash thoroughly with cold deionized water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
| Parameter | Value | Reference |
| Stoichiometry (ICl) | 2.0 equivalents | [3] |
| Reaction Temperature (addition) | 0-5 °C | [3] |
| Reaction Time | 12-24 hours | [3] |
Logical Workflow in Contrast Agent Synthesis
The synthesis of advanced non-ionic contrast agents such as Iohexol and Iopamidol also originates from precursors structurally related to this compound. The core synthetic logic involves the creation of a poly-iodinated aromatic backbone, followed by the attachment of hydrophilic side chains to improve solubility and reduce toxicity.
Caption: General workflow from 3,5-diaminobenzoic acid to ionic and non-ionic contrast agents.
Conclusion
This compound is a cornerstone intermediate in the synthesis of iodinated X-ray contrast agents. Its chemical properties allow for the controlled and efficient introduction of multiple iodine atoms onto an aromatic scaffold, a fundamental prerequisite for radiopacity. The synthetic routes and protocols detailed in this guide underscore the compound's significance and provide a foundational understanding for researchers and professionals engaged in the development and manufacturing of these vital diagnostic drugs. The ability to manipulate the iodination and subsequent functionalization of this molecule has been instrumental in the evolution of safer and more effective contrast media.
References
3,5-Diacetamidobenzoic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the physical appearance and properties of 3,5-Diacetamidobenzoic acid, a key intermediate in the synthesis of various compounds of interest to researchers, scientists, and drug development professionals. This document outlines its chemical and physical characteristics, a detailed synthesis protocol, and a general workflow for biological activity screening.
Physicochemical Properties
This compound is a derivative of benzoic acid with two acetamido groups. While specific experimental data for some of its properties are not extensively reported in publicly available literature, the following tables summarize the known and predicted characteristics. For comparative purposes, data for its precursor, 3,5-Diaminobenzoic acid, is also included.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₄ | - |
| Molecular Weight | 236.22 g/mol | - |
| Appearance | Solid | [1] |
| Storage | Sealed in dry, room temperature | [1] |
Table 2: Physicochemical Properties of 3,5-Diaminobenzoic Acid (Precursor)
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [2] |
| Molecular Weight | 152.15 g/mol | [2] |
| Appearance | White to grey powder, powder with small lumps, needle solid | [3][4][5] |
| Melting Point | 235-238 °C (decomposes) | [3][4] |
| Boiling Point | 274.61°C (rough estimate) | [3] |
| Solubility | Very soluble in water. Soluble in ethanol and ether. Sparingly soluble in DMSO. Slightly soluble in Methanol. | [1][3][5] |
| Storage | Keep in dark place, Sealed in dry, Room Temperature | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetylation of its precursor, 3,5-Diaminobenzoic acid. The following protocol is adapted from the synthesis of an intermediate for 3,5-Diacetamido-2,4-diiodobenzoic acid[6].
Materials:
-
3,5-Diaminobenzoic acid
-
Acetic anhydride
-
Deionized water
-
Hydrochloric acid (for pH adjustment, if necessary)
Procedure:
-
Suspend 3,5-Diaminobenzoic acid in deionized water in a reaction vessel equipped with a magnetic stirrer and a thermometer.
-
Heat the suspension to 70-75 °C with continuous stirring.
-
Slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur. Maintain the reaction temperature between 70-80 °C during the addition.
-
After the complete addition of acetic anhydride, continue stirring the mixture at 70-75 °C for an additional 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.
-
Filter the precipitate using a Buchner funnel and wash it with cold deionized water.
-
Dry the collected product under vacuum at 60-70 °C until a constant weight is achieved.
-
The purity of the synthesized this compound can be assessed by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)[6].
Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound from 3,5-Diaminobenzoic acid.
Caption: Synthesis of this compound.
General Biological Activity Screening Workflow
While specific signaling pathways for this compound are not well-documented, the following workflow illustrates a general approach for screening its potential biological activities.
Caption: General workflow for biological activity screening.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 3,5-Diaminobenzoic acid | C7H8N2O2 | CID 12062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Diaminobenzoic acid CAS#: 535-87-5 [m.chemicalbook.com]
- 4. 3,5-Diaminobenzoic acid 98 535-87-5 [sigmaaldrich.com]
- 5. 3,5-diaminobenzoic Acid - Needle Solid With Melting Point 228-240°c , Soluble In Water And Ethers at Best Price in Taixing | Yahua Chemicals Imp.&exp.(jiangsu)co.,ltd [tradeindia.com]
- 6. benchchem.com [benchchem.com]
In-Depth Technical Guide: Acetylation of 3,5-Diaminobenzoic Acid to 3,5-Diacetamidobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,5-diacetamidobenzoic acid from 3,5-diaminobenzoic acid via acetylation. The document details the experimental protocol, quantitative data, and a workflow diagram to facilitate understanding and replication of the synthesis.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring a central benzoic acid core with two acetamido groups, offers multiple points for further functionalization. The acetylation of the amino groups on 3,5-diaminobenzoic acid is a fundamental transformation that modifies the compound's electronic and solubility properties, making it a versatile building block for more complex molecular architectures.
Reaction Scheme
The acetylation of 3,5-diaminobenzoic acid involves the reaction of the two primary amino groups with an acetylating agent, typically acetic anhydride, to form amide bonds. The reaction proceeds as follows:

Data Presentation
The following table summarizes the key quantitative data for the starting material and the product.
| Property | 3,5-Diaminobenzoic Acid (Starting Material) | This compound (Product) |
| Molecular Formula | C₇H₈N₂O₂ | C₁₁H₁₂N₂O₄ |
| Molecular Weight | 152.15 g/mol | 236.22 g/mol |
| Appearance | White to gray powder | Off-white to pale yellow powder[1] |
| Melting Point | 235-238 °C (decomposes)[2] | Not explicitly found in searches |
| Solubility | Very soluble in water | Precipitates from aqueous solution[1] |
Experimental Protocol
This section provides a detailed methodology for the acetylation of 3,5-diaminobenzoic acid.
Materials:
-
3,5-Diaminobenzoic acid
-
Acetic anhydride
-
Deionized water
Equipment:
-
Reaction vessel equipped with a magnetic stirrer and thermometer
-
Heating mantle
-
Buchner funnel and filter flask
-
Vacuum oven
Procedure: [1]
-
In a reaction vessel, suspend 3,5-diaminobenzoic acid in deionized water.
-
With continuous stirring, heat the suspension to a temperature of 70-75 °C.
-
Slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur.
-
Maintain the reaction temperature between 70-80 °C.
-
After the addition of acetic anhydride is complete, continue to stir the reaction mixture at 70-75 °C for an additional 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filtered product with cold deionized water to remove any unreacted starting materials and impurities.
-
Dry the purified product under vacuum at 60-70 °C to a constant weight.
Characterization: The purity of the synthesized this compound can be assessed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1] Structural confirmation can be achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Expected Spectroscopic Data: While specific spectra for this compound were not found, the expected signals are as follows:
-
¹H NMR: Signals corresponding to the two acetyl methyl groups, the aromatic protons, and the carboxylic acid proton.[1]
-
¹³C NMR: Signals for the aromatic carbons, the carbonyl carbons of the acetyl and carboxylic acid groups, and the methyl carbons.[1]
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching, C=O stretching (from both the amide and carboxylic acid functional groups), and aromatic C-H and C=C bonds.[1]
Mandatory Visualization
The following diagram illustrates the workflow for the synthesis of this compound.
References
Solubility Profile of 3,5-Diacetamidobenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3,5-diacetamidobenzoic acid in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on providing a qualitative assessment of its expected solubility based on its chemical structure, general principles of solubility, and data from structurally related compounds. Furthermore, it outlines detailed experimental protocols for the accurate determination of this compound's solubility.
Core Physicochemical Properties
This compound is a derivative of benzoic acid containing two acetamido groups at the 3 and 5 positions of the benzene ring. Its structure, featuring both hydrogen bond donors (the carboxylic acid and amide N-H groups) and hydrogen bond acceptors (the carbonyl oxygens of the carboxylic acid and amide groups), dictates its solubility behavior. The presence of the polar functional groups suggests some solubility in polar solvents, while the aromatic ring provides a nonpolar character, influencing its solubility in less polar environments.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in peer-reviewed journals or chemical databases. One source mentions its solubility in aprotic organic solvents, which is expected for a compound of its structure, but provides no numerical values.[1]
The table below summarizes the expected qualitative solubility. This is an estimation based on the principles of "like dissolves like" and the properties of similar aromatic, functionalized molecules. Experimental verification is highly recommended.
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Sparingly to Moderately Soluble | The carboxylic acid and amide groups can form hydrogen bonds with the solvent. However, the overall nonpolar character of the benzene ring may limit high solubility. |
| Polar Aprotic | DMSO, DMF, Acetone | Likely Soluble | These solvents can act as hydrogen bond acceptors for the acidic and amide protons of the molecule, and their polarity can solvate the polar functional groups. |
| Nonpolar | Hexane, Toluene | Likely Insoluble | The high polarity of the diacetamidobenzoic acid molecule is not well-matched with the nonpolar nature of these solvents. |
| Chlorinated | Dichloromethane | Sparingly Soluble | Dichloromethane has an intermediate polarity and may show some ability to dissolve the compound, but high solubility is not expected. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for various applications in research and drug development. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.
Equilibrium Solubility Determination (Shake-Flask Method)
This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.
Materials:
-
This compound (solid, pure)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a temperature-controlled orbital shaker or on a stirrer. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifugation is the preferred method.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microscopic solid particles, filter the aliquot through a syringe filter.
-
Quantification:
-
HPLC Analysis: Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Inject the diluted sample into the HPLC system and determine the concentration based on a pre-established calibration curve.
-
UV-Vis Spectrophotometry: If the compound has a distinct chromophore and no interfering substances are present, measure the absorbance of the diluted, filtered solution at a predetermined wavelength (λmax). Calculate the concentration using a calibration curve prepared with known concentrations of the compound in the same solvent.
-
-
Data Reporting: Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.
Logical Relationships in Solubility
The solubility of this compound is governed by the interplay of its molecular features and the properties of the solvent. The following diagram illustrates these relationships.
References
A Technical Guide to 3,5-Diacetamidobenzoic Acid: Theoretical vs. Experimental Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Diacetamidobenzoic acid (CAS No. 7743-39-7) is an amide-functionalized aromatic carboxylic acid. Its structure, featuring a central benzene ring with a carboxylic acid group and two acetamido groups, makes it a valuable trifunctional building block in medicinal chemistry and polymer science.[1][2] This technical guide provides a comprehensive overview of the theoretical and experimental properties of this compound. It details a robust experimental protocol for its synthesis, summarizes its known physicochemical properties, and offers standardized methodologies for its analytical characterization. This document aims to serve as a foundational resource for researchers utilizing this compound in complex molecular architectures and drug development.
Chemical Identity and Properties
This compound is a derivative of benzoic acid where the hydrogen atoms at the 3 and 5 positions are replaced by acetamido (-NHCOCH₃) groups. This substitution pattern significantly influences the molecule's chemical behavior. The carboxylic acid group provides a site for transformations like esterification and amide bond formation, while the acetamido groups can affect solubility and intermolecular interactions.[1][3]
Physicochemical Data: Theoretical vs. Experimental
A direct comparison of theoretical and experimental data for this compound is challenging due to the limited availability of published experimental values. The following table summarizes available computed data alongside general experimental expectations.
| Property | Theoretical Value | Experimental Value |
| Molecular Formula | C₁₁H₁₂N₂O₄ | C₁₁H₁₂N₂O₄ |
| Molecular Weight | 236.22 g/mol [4] | 236.22 g/mol |
| IUPAC Name | This compound[4] | Not Applicable |
| CAS Number | 7743-39-7[4] | Not Applicable |
| XLogP3 | -0.2[4] | Not available in cited literature. |
| Hydrogen Bond Donors | 3[4] | Not Applicable |
| Hydrogen Bond Acceptors | 5[4] | Not Applicable |
| Melting Point | Not available in cited literature. | Not available in cited literature. (Precursor, 3,5-diaminobenzoic acid, melts at 235-238 °C with decomposition).[5][6][7] |
| pKa | Not available in cited literature. | Not available in cited literature. |
Synthesis and Characterization
The primary route to synthesizing this compound is through the diacetylation of its precursor, 3,5-diaminobenzoic acid.[3]
Experimental Synthesis Protocol
This protocol is adapted from the established acetylation of 3,5-diaminobenzoic acid.[8]
Materials:
-
3,5-Diaminobenzoic acid
-
Acetic anhydride
-
Deionized water
Procedure:
-
Suspend 3,5-diaminobenzoic acid in deionized water within a reaction vessel equipped with a stirrer and thermometer.
-
Heat the suspension to 70-75 °C while stirring.
-
Slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur; maintain the temperature between 70-80 °C.
-
After the addition is complete, continue to stir the mixture at 70-75 °C for 1-2 hours to ensure the reaction proceeds to completion.
-
Cool the reaction mixture to room temperature, which will cause the product, this compound, to precipitate.
-
Filter the precipitate and wash it with cold deionized water.
-
Dry the final product under a vacuum at 60-70 °C until a constant weight is achieved.[8]
-
Purity can be assessed using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]
References
- 1. 3,5-Diaminobenzoic acid(535-87-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. This compound | 7743-39-7 | Benchchem [benchchem.com]
- 3. This compound | 7743-39-7 | Benchchem [benchchem.com]
- 4. 3,5-Bis(acetylamino)benzoic acid | C11H12N2O4 | CID 49351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-Diaminobenzoic acid 98 535-87-5 [sigmaaldrich.com]
- 6. 3,5-Diaminobenzoic acid CAS#: 535-87-5 [m.chemicalbook.com]
- 7. 3,5-Diaminobenzoic acid | 535-87-5 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,5-Diacetamidobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diacetamidobenzoic acid is a crucial intermediate in organic and medicinal chemistry. Its structure, featuring a central benzene ring with a carboxylic acid and two acetamido groups, makes it a valuable trifunctional building block for synthesizing more complex molecules.[1] A primary application of this compound is as a key precursor in the preparation of iodinated X-ray contrast agents, such as Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid).[1][2] The acetylation of the amino groups in its precursor, 3,5-diaminobenzoic acid, is a critical step that enhances the stability of the final contrast agent molecule.[1] This document provides a detailed experimental protocol for the synthesis of this compound via the diacetylation of 3,5-diaminobenzoic acid.
Physicochemical and Quantitative Data
A summary of the key physicochemical properties for the starting material and the final product is provided below for easy reference and comparison.
| Property | 3,5-Diaminobenzoic Acid (Starting Material) | This compound (Product) |
| Molecular Formula | C₇H₈N₂O₂ | C₁₁H₁₂N₂O₄ |
| Molecular Weight | 152.15 g/mol [3][4] | 236.22 g/mol [5][6] |
| CAS Number | 535-87-5[3][7] | 7743-39-7[5][6] |
| Appearance | White to grey powder[8] | Off-white to pale yellow powder[2] |
| Melting Point | 235-238 °C (decomposes)[7][8][9] | Not specified in search results |
Experimental Protocol
This protocol details the synthesis of this compound through the acetylation of 3,5-diaminobenzoic acid using acetic anhydride.[2]
Materials:
-
3,5-Diaminobenzoic acid
-
Acetic anhydride
-
Deionized water
-
Standard laboratory glassware (reaction vessel, condenser, etc.)
-
Stirrer (e.g., magnetic stir plate and stir bar)
-
Thermometer
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a thermometer, suspend 3,5-diaminobenzoic acid in deionized water.[2]
-
Heating: Begin stirring the suspension and heat it to a temperature of 70-75 °C.[2]
-
Addition of Acetic Anhydride: Once the desired temperature is reached, slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur.[2] It is crucial to control the addition rate to maintain the reaction temperature between 70-80 °C.[2]
-
Reaction: After the complete addition of acetic anhydride, continue stirring the mixture at 70-75 °C for an additional 1-2 hours to ensure the reaction proceeds to completion.[2]
-
Precipitation and Cooling: Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution as it cools.[2]
-
Isolation: Filter the precipitate using a Büchner funnel.[2]
-
Washing: Wash the collected solid with cold deionized water to remove any water-soluble impurities.[2]
-
Drying: Dry the final product under vacuum at 60-70 °C until a constant weight is achieved.[2]
-
Analysis: The purity of the synthesized this compound can be assessed by techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR).[2][5] The ¹H NMR spectrum is expected to show a characteristic singlet for the six protons of the two acetamido (-NHCOCH₃) groups.[5]
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of synthesis and application in drug development.
References
- 1. This compound | 7743-39-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3,5-Diaminobenzoic Acid [drugfuture.com]
- 4. 3,5-Diaminobenzoic acid | C7H8N2O2 | CID 12062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 7743-39-7 | Benchchem [benchchem.com]
- 6. 3,5-Bis(acetylamino)benzoic acid | C11H12N2O4 | CID 49351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3,5-Diaminobenzoic acid | 535-87-5 [chemicalbook.com]
- 9. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 3,5-Diacetamidobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Diacetamidobenzoic acid is a key intermediate and a known impurity in the synthesis of various pharmaceuticals, most notably as a related substance to Diatrizoic Acid, a widely used radiopaque contrast agent.[1][2][3] The purity of active pharmaceutical ingredients (APIs) and their intermediates is critical to the safety and efficacy of the final drug product.[2][4] Therefore, a robust and reliable analytical method for determining the purity of this compound is essential for quality control in pharmaceutical development and manufacturing.[1][2] This application note provides a detailed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of the purity of this compound and the separation of its potential impurities.
Principle
The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar.[3] Separation is achieved based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. A gradient elution is utilized to ensure the effective separation of compounds with a range of polarities.[1][3] Detection and quantification are performed using a UV detector at 238 nm, a wavelength where the analyte and related substances exhibit significant absorbance.[1]
Experimental Protocols
1. Instrumentation and Materials
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV detector.[1]
-
Chemicals and Reagents:
2. Chromatographic Conditions
The following table summarizes the chromatographic conditions for the HPLC analysis.
| Parameter | Condition |
| Stationary Phase | C18, 4.6 x 150 mm, 3 µm particle size |
| Mobile Phase A | 0.01 M Potassium Phosphate Monobasic in water, pH adjusted to 3.0 with phosphoric acid[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min[1][3] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 238 nm[1] |
| Run Time | Approximately 40 minutes[3] |
Table 1: HPLC Chromatographic Conditions
3. Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 25.0 | 50 | 50 |
| 30.0 | 10 | 90 |
| 35.0 | 10 | 90 |
| 35.1 | 95 | 5 |
| 40.0 | 95 | 5 |
Table 2: Gradient Elution Program
4. Preparation of Solutions
-
Mobile Phase A: Dissolve 1.36 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC grade). Filter through a 0.45 µm membrane filter and degas.
-
Diluent: A 50:50 (v/v) mixture of water and acetonitrile is recommended as the diluent.[1]
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.1 mg/mL.
5. System Suitability
Before sample analysis, the chromatographic system must meet the system suitability requirements. A standard solution is injected five times, and the parameters are evaluated.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Table 3: System Suitability Parameters and Acceptance Criteria
Data Presentation
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A summary of a representative analysis is presented below.
| Sample ID | Retention Time (min) | Peak Area | Area % |
| Sample A | 4.5 | 5000 | 0.10 |
| Sample A | 8.2 (Main Peak) | 4950000 | 99.00 |
| Sample A | 12.1 | 15000 | 0.30 |
| Sample A | 15.6 | 30000 | 0.60 |
Table 4: Representative Purity Analysis Data
Method Validation Summary
A summary of typical validation parameters for such a method is provided below.
| Validation Parameter | Result |
| Linearity (r²) | ≥ 0.999 for a concentration range of 0.01 - 0.2 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 1.0%, Intermediate Precision: ≤ 2.0% |
| Limit of Detection (LOD) | 0.001 mg/mL |
| Limit of Quantitation (LOQ) | 0.003 mg/mL |
| Specificity | The method is specific for the analyte in the presence of impurities. |
Table 5: Method Validation Summary
Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the HPLC analysis for the purity determination of this compound.
Caption: Workflow for HPLC purity analysis of this compound.
The described RP-HPLC method is suitable for the purity determination of this compound. The method is specific, and with proper validation, it can be demonstrated to be linear, accurate, and precise. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for the routine analysis of this compound.
References
Application Notes and Protocols: 1H NMR Spectrum Interpretation of 3,5-Diacetamidobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diacetamidobenzoic acid is a chemical compound with applications in various fields of chemical synthesis and pharmaceutical development. As an impurity or a synthetic intermediate, its structural confirmation is crucial. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides a detailed guide to the interpretation of the ¹H NMR spectrum of this compound, including a sample preparation protocol and expected spectral data.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the amide protons, and the methyl protons of the acetyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and acetamido groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2, H-6 (Aromatic) | ~8.2 - 8.4 | Doublet (d) or Triplet (t) | 2H | ~1.5 - 2.0 Hz (meta-coupling) |
| H-4 (Aromatic) | ~7.9 - 8.1 | Triplet (t) or Singlet (s) | 1H | ~1.5 - 2.0 Hz (meta-coupling) |
| -COOH (Carboxylic Acid) | ~12.0 - 13.0 | Singlet (s), broad | 1H | N/A |
| -NH (Amide) | ~9.5 - 10.5 | Singlet (s), broad | 2H | N/A |
| -CH₃ (Acetyl) | ~2.1 - 2.3 | Singlet (s) | 6H | N/A |
*The multiplicity of the aromatic protons H-2, H-6 and H-4 depends on the resolution and the specific solvent used. Due to small meta-coupling constants, they might appear as broadened singlets or triplets.
Note: The chemical shifts of the acidic -COOH and amide -NH protons are highly dependent on the solvent, concentration, and temperature, and these signals may be broad or exchange with deuterium in deuterated solvents like D₂O.[1][2] The protons of the two acetamido groups (-NHCOCH₃) are expected to appear as a singlet, integrating to six protons.[3]
Experimental Protocol: ¹H NMR Sample Preparation
This protocol outlines the steps for preparing a sample of this compound for ¹H NMR analysis.
Materials:
-
This compound (5-25 mg)[4]
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) (0.6-0.7 mL)[4][5]
-
NMR tube and cap
-
Pasteur pipette and glass wool
-
Vortex mixer
-
Small vial
Procedure:
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound and transfer it to a clean, dry small vial.[4]
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is often a good choice for carboxylic acids and amides).[4][5]
-
Ensuring Complete Dissolution: Gently vortex the vial to ensure the complete dissolution of the solid. If necessary, gentle warming can be applied, but care should be taken to avoid solvent evaporation.
-
Filtering the Sample: To remove any particulate matter which can degrade the quality of the NMR spectrum, filter the solution. Place a small plug of glass wool into a Pasteur pipette and transfer the solution through the pipette into a clean, dry NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
-
Instrument Analysis: The sample is now ready for analysis in the NMR spectrometer.
Logical Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to spectral interpretation.
Caption: Workflow for ¹H NMR Analysis.
Structural Assignment of ¹H NMR Signals
The following diagram illustrates the chemical structure of this compound with the different proton environments labeled, corresponding to the data in Table 1.
Caption: Structure of this compound.
Conclusion
The ¹H NMR spectrum provides unambiguous evidence for the structure of this compound. By analyzing the chemical shifts, integration, and multiplicity of the signals, researchers can confirm the presence of all key functional groups and the substitution pattern of the aromatic ring. Adherence to the provided experimental protocol will ensure the acquisition of high-quality spectra for accurate interpretation.
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 3. This compound | 7743-39-7 | Benchchem [benchchem.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. publish.uwo.ca [publish.uwo.ca]
Application Note: FTIR Analysis for Functional Groups in 3,5-Diacetamidobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Diacetamidobenzoic acid is an aromatic compound containing a carboxylic acid and two secondary amide functional groups. As a potential building block in medicinal chemistry and materials science, confirming its chemical structure and identifying its constituent functional groups is a critical step in quality control and molecular characterization. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for this purpose. This application note provides a detailed protocol for the FTIR analysis of this compound and a guide to interpreting its spectrum.
Principle of FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes the bonds within the molecules to vibrate. Each type of bond and functional group absorbs infrared radiation at a characteristic frequency (or wavenumber). An FTIR spectrum, a plot of infrared intensity versus wavenumber, therefore serves as a unique "molecular fingerprint." By analyzing the positions, shapes, and intensities of the absorption bands in the spectrum, the functional groups present in a molecule can be identified.
Predicted FTIR Spectral Data
Table 1: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~3300 - 2500 | Carboxylic Acid | O-H stretch (H-bonded) | Broad, Strong |
| ~3350 - 3310 | Secondary Amide | N-H stretch | Medium-Strong |
| ~3100 - 3000 | Aromatic Ring | C-H stretch | Medium-Weak |
| ~1710 - 1680 | Carboxylic Acid | C=O stretch | Strong |
| ~1680 - 1630 | Secondary Amide | C=O stretch (Amide I) | Strong |
| ~1600 - 1400 | Aromatic Ring | C-C in-ring stretch | Medium |
| ~1550 - 1510 | Secondary Amide | N-H bend (Amide II) | Medium-Strong |
| ~1320 - 1210 | Carboxylic Acid | C-O stretch | Medium |
| ~950 - 910 | Carboxylic Acid | O-H bend (out-of-plane) | Broad, Medium |
| ~900 - 675 | Aromatic Ring | C-H bend (out-of-plane) | Medium-Strong |
Note: The C=O stretching frequencies of the carboxylic acid and the amide groups may overlap. The very broad O-H stretch from the carboxylic acid is a highly characteristic feature and may extend over the N-H and C-H stretching regions.
Experimental Protocol: FTIR Analysis by Attenuated Total Reflectance (ATR)
This protocol describes the use of an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for analyzing solid samples.
Materials and Equipment:
-
FTIR Spectrometer with ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Sample of this compound (solid powder)
-
Spatula
-
Isopropyl alcohol or other suitable solvent for cleaning
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and computer are turned on and the software is running.
-
Allow the instrument to warm up according to the manufacturer's specifications to ensure a stable signal.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropyl alcohol. Allow the crystal to dry completely.
-
Acquire a background spectrum.[1] This measures the ambient atmosphere (e.g., CO₂, H₂O) and the instrument's inherent signal, which will be subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[1]
-
-
Sample Application:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.[1]
-
Lower the ATR press and apply consistent pressure to ensure firm contact between the sample and the crystal surface.[1] Inadequate contact will result in a weak and poorly defined spectrum.
-
-
Sample Spectrum Acquisition:
-
Data Processing and Analysis:
-
Perform baseline correction if necessary to ensure the baseline is flat.
-
Use the software's peak-picking tool to identify and label the wavenumbers of the significant absorption bands.
-
Compare the observed peak positions with the expected values in Table 1 to identify the functional groups. The region from approximately 1500 cm⁻¹ to 400 cm⁻¹ is known as the "fingerprint region" and contains complex vibrations that are unique to the molecule as a whole.[2]
-
-
Cleaning:
-
Release the ATR press and remove the sample powder from the crystal surface with a dry, lint-free wipe.
-
Perform a final cleaning of the crystal with a solvent-dampened wipe as described in step 2.
-
Logical Workflow for FTIR Analysis
The following diagram illustrates the logical steps involved in the FTIR analysis of this compound.
Caption: Logical workflow for the FTIR analysis of a solid sample using an ATR accessory.
FTIR spectroscopy is an indispensable tool for the structural confirmation of this compound. By following the detailed protocol and using the predictive spectral data as a guide, researchers can efficiently verify the presence of the key carboxylic acid, secondary amide, and aromatic functional groups. This ensures the identity and purity of the compound, which is essential for its application in research and development.
References
Application Notes and Protocols: 3,5-Diacetamidobenzoic Acid as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,5-Diacetamidobenzoic acid as a versatile chemical intermediate. The document details its primary application in the synthesis of pharmaceutical reference standards and explores its potential in other areas of chemical synthesis.
Synthesis of Pharmaceutical Reference Standards
A significant application of this compound is as a key intermediate in the synthesis of 3,5-Diacetamido-2,4-diiodobenzoic acid . This di-iodinated compound serves as a crucial impurity and reference standard for Diatrizoic Acid , a widely used X-ray contrast agent.[1][2] Accurate identification and quantification of impurities are essential for the quality, safety, and efficacy of pharmaceutical products.[2]
Experimental Protocols
Part 1: Synthesis of this compound (Intermediate)
This protocol outlines the acetylation of 3,5-Diaminobenzoic acid (DABA) to produce this compound.[2]
Materials:
-
3,5-Diaminobenzoic acid
-
Acetic anhydride
-
Deionized water
Procedure:
-
Suspend 3,5-Diaminobenzoic acid in deionized water in a reaction vessel equipped with a stirrer and a thermometer.
-
Heat the suspension to 70-75 °C with continuous stirring.[2]
-
Slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur. Maintain the temperature between 70-80 °C.[2]
-
After the addition is complete, continue stirring at 70-75 °C for 1-2 hours to ensure the reaction goes to completion.[2]
-
Cool the reaction mixture to room temperature, allowing the product, this compound, to precipitate.
-
Filter the precipitate and wash it with cold deionized water.
-
Dry the product under vacuum at 60-70 °C to a constant weight.
-
The purity of the intermediate can be verified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2]
Part 2: Synthesis of 3,5-Diacetamido-2,4-diiodobenzoic Acid
This protocol details the controlled iodination of this compound.
Materials:
-
This compound
-
Glacial acetic acid
-
Iodine monochloride (ICl)
-
Sodium thiosulfate solution
-
Deionized water
Procedure:
-
Dissolve this compound in glacial acetic acid in a reaction vessel protected from light.
-
Cool the solution in an ice bath to 0-5 °C.[2]
-
Slowly add a solution of iodine monochloride (2.0 equivalents) in glacial acetic acid dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 10 °C throughout the addition.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature slowly and stir for 12-24 hours.[2]
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, pour the reaction mixture into a stirred solution of ice-water containing sodium thiosulfate to quench any unreacted iodine.[2]
-
The crude 3,5-diacetamido-2,4-diiodobenzoic acid will precipitate. Filter the solid, wash it thoroughly with cold deionized water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
Data Presentation
Table 1: Physicochemical Properties of this compound and its Di-iodinated Derivative
| Property | This compound | 3,5-Diacetamido-2,4-diiodobenzoic acid |
| IUPAC Name | This compound | 3,5-bis(acetylamino)-2,4-diiodobenzoic acid |
| CAS Number | 7743-39-7[3] | 162193-52-4[2] |
| Molecular Formula | C₁₁H₁₂N₂O₄[3] | C₁₁H₁₀I₂N₂O₄[2] |
| Molecular Weight | 236.22 g/mol [3] | 488.02 g/mol [2] |
| Appearance | - | Off-white to pale yellow powder[2] |
Table 2: Characterization Data for 3,5-Diacetamido-2,4-diiodobenzoic Acid
| Analytical Method | Expected Observations |
| ¹H NMR | Signals corresponding to the two acetyl methyl groups, the aromatic proton, and the carboxylic acid proton.[2] |
| ¹³C NMR | Signals for the aromatic carbons, carbonyl carbons of the acetyl and carboxylic acid groups, and the methyl carbons.[2] |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, C=O (amide and carboxylic acid), and C-I bonds. |
| Elemental Analysis | %C, %H, %I, %N, %O within ±0.4% of theoretical values. |
Mandatory Visualization
References
Application Notes and Protocols: Derivatization of 3,5-Diacetamidobenzoic Acid for Further Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and subsequent derivatization of 3,5-diacetamidobenzoic acid. The primary application detailed is its use as a key intermediate in the synthesis of 3,5-diacetamido-2,4-diiodobenzoic acid, a significant compound in pharmaceutical quality control.
Introduction
This compound is a trifunctional building block featuring a central benzene ring substituted with a carboxylic acid group and two acetamido groups.[1] This structure makes it a valuable intermediate for creating more complex molecular architectures.[1] A critical application of this compound is in the synthesis of reference standards for pharmaceutical quality control. For instance, its di-iodinated derivative, 3,5-diacetamido-2,4-diiodobenzoic acid, serves as a key impurity reference standard for Diatrizoic Acid, a widely used X-ray contrast agent.[2][3] Accurate quantification of such impurities is crucial for ensuring the safety and efficacy of the final drug product.[2][3]
The following sections provide detailed protocols for the synthesis of this compound from its precursor, 3,5-diaminobenzoic acid, and its subsequent derivatization via controlled iodination.
Physicochemical Data
A summary of the key physicochemical properties for the primary compounds discussed is presented below.
| Property | This compound | 3,5-Diacetamido-2,4-diiodobenzoic Acid |
| Chemical Name | 3,5-bis(Acetylamino)benzoic acid | 3,5-bis(Acetylamino)-2,4-diiodobenzoic acid |
| CAS Number | 7743-39-7 | 162193-52-4[2][3] |
| Molecular Formula | C₁₁H₁₂N₂O₄ | C₁₁H₁₀I₂N₂O₄[2][3] |
| Molecular Weight | 236.23 g/mol | 488.02 g/mol [2][3] |
| Appearance | Not specified | Off-white to pale yellow powder[2][3] |
Experimental Protocols
Part 1: Synthesis of this compound (Intermediate)
This protocol is adapted from the acetylation of 3,5-diaminobenzoic acid.[2] The two amine groups on the 3,5-diaminobenzoic acid are acetylated using acetic anhydride.
Materials:
-
3,5-Diaminobenzoic acid
-
Acetic anhydride
-
Deionized water
-
Hydrochloric acid (for pH adjustment, if necessary)
Procedure:
-
Suspend 3,5-diaminobenzoic acid in deionized water in a suitable reaction vessel equipped with a stirrer and a thermometer.[2]
-
Heat the suspension to 70-75 °C with continuous stirring.[2]
-
Slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur. It is crucial to maintain the reaction temperature between 70-80 °C during the addition.[2]
-
After the addition is complete, continue stirring the mixture at 70-75 °C for an additional 1-2 hours to ensure the reaction proceeds to completion.[2]
-
Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.[2]
-
Filter the precipitate using standard laboratory techniques.
-
Wash the collected solid with cold deionized water to remove any residual impurities.[2]
-
Dry the final product under vacuum at 60-70 °C until a constant weight is achieved.[2]
-
The purity of the synthesized intermediate can be verified using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
Part 2: Derivatization by Iodination to Synthesize 3,5-Diacetamido-2,4-diiodobenzoic Acid
This protocol describes a controlled iodination of the intermediate synthesized in Part 1. The key to obtaining the di-iodinated product is the careful control of the stoichiometry of the iodinating agent.[2]
Materials:
-
This compound
-
Glacial acetic acid
-
Iodine monochloride (ICl)
-
Sodium thiosulfate solution (for quenching)
-
Deionized water
Procedure:
-
In a reaction vessel protected from light, dissolve the this compound synthesized in Part 1 in glacial acetic acid.[2]
-
Cool the solution in an ice bath to a temperature of 0-5 °C.[2]
-
Slowly add a solution of iodine monochloride (2.0 equivalents) in glacial acetic acid dropwise to the cooled solution while maintaining vigorous stirring. The temperature must be kept below 10 °C throughout the addition.[2]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.[2]
-
Continue to stir the mixture for 12-24 hours.[2]
-
Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting material and the formation of the desired di-iodinated product.[2]
-
Upon completion, the reaction can be quenched by the addition of a sodium thiosulfate solution.
-
The product can be isolated by precipitation and filtration, followed by washing with deionized water and drying.
Visualizations
Below are diagrams illustrating the synthetic and application workflows.
Caption: Synthetic workflow for 3,5-Diacetamido-2,4-diiodobenzoic acid.
References
Application Note & Protocol: Monitoring 3,5-Diacetamidobenzoic Acid Reactions with Thin-Layer Chromatography
Introduction
Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive analytical technique widely used in organic synthesis to monitor the progress of chemical reactions.[1][2] This application note provides a detailed protocol for utilizing TLC to monitor reactions involving the synthesis of 3,5-diacetamidobenzoic acid, a key intermediate in various synthetic pathways and a known impurity in the production of the contrast agent Diatrizoic acid.[3][4] The protocol is designed for researchers, scientists, and professionals in drug development to effectively track the consumption of starting materials and the formation of the desired product.
The synthesis of this compound typically involves the acetylation of 3,5-diaminobenzoic acid. TLC provides a straightforward method to distinguish the more polar starting material from the less polar product. By observing the disappearance of the starting material spot and the appearance of the product spot on the TLC plate, one can determine the reaction's endpoint.[2][5]
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated plates
-
Developing Chamber
-
Capillary tubes for spotting
-
UV Lamp (254 nm)
-
Mobile Phase (Eluent): e.g., Ethyl acetate/Hexane or Dichloromethane/Methanol mixtures
-
Acidic Modifier (optional): Acetic acid or formic acid
-
Visualization Reagent (optional): Potassium permanganate stain or Iodine chamber
-
Reaction mixture aliquots
-
Reference standards for starting material (e.g., 3,5-diaminobenzoic acid) and product (this compound)
Experimental Protocol
1. Preparation of the TLC Plate and Developing Chamber
-
Plate Preparation: Handle the TLC plate by the edges to avoid contamination. Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the plate. Mark the positions for spotting the starting material, the reaction mixture, and a co-spot.[2]
-
Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber with solvent vapors. Cover the chamber and allow it to equilibrate for at least 15 minutes.
2. Spotting the TLC Plate
-
Prepare dilute solutions of the starting material and the product (if available) in a suitable volatile solvent (e.g., methanol or ethyl acetate).
-
Using a capillary tube, carefully spot a small amount of the starting material solution onto its marked position on the origin line.
-
Similarly, spot an aliquot of the reaction mixture at its designated position.[2]
-
For the co-spot lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the starting material spot.[2] This helps in confirming the identity of the spots.
3. Development of the Chromatogram
-
Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the origin line is above the solvent level.
-
Cover the chamber and allow the mobile phase to ascend the plate by capillary action.
-
Once the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[6]
-
Allow the plate to air dry completely in a fume hood.
4. Visualization and Analysis
-
UV Visualization: Since this compound and its precursors contain aromatic rings, they are typically UV-active. Visualize the spots under a UV lamp at 254 nm. The spots will appear as dark areas on a fluorescent background. Circle the spots with a pencil.
-
Staining (Optional): If the spots are not clearly visible under UV light, additional visualization techniques can be used.
-
Iodine Chamber: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. The spots will appear as brown stains.[7]
-
Potassium Permanganate Stain: Prepare a solution of potassium permanganate. Dip the plate into the stain or spray it evenly. The compounds will appear as yellow to brown spots on a purple background upon gentle heating.
-
-
Rf Value Calculation: The retention factor (Rf) for each spot is calculated using the following formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Reaction Monitoring: The progress of the reaction is monitored by observing the TLC plates at different time points. The reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane, and a new spot corresponding to the product is prominent.[2]
Data Presentation
The following table presents hypothetical data for a TLC analysis of the acetylation of 3,5-diaminobenzoic acid to form this compound. The mobile phase used is a mixture of dichloromethane and methanol (9:1 v/v) with a drop of acetic acid to prevent streaking of the acidic compounds.[1]
| Compound | Distance Traveled by Spot (cm) | Distance Traveled by Solvent Front (cm) | Rf Value |
| 3,5-Diaminobenzoic Acid | 2.5 | 8.0 | 0.31 |
| This compound | 4.8 | 8.0 | 0.60 |
| Reaction Mixture (t=0h) | 2.5 | 8.0 | 0.31 |
| Reaction Mixture (t=2h) | 2.5, 4.8 | 8.0 | 0.31, 0.60 |
| Reaction Mixture (t=4h) | 4.8 | 8.0 | 0.60 |
Diagrams
Caption: Workflow for monitoring a reaction using TLC.
Conclusion
Thin-layer chromatography is an indispensable tool for the real-time monitoring of reactions involving this compound. Its simplicity and speed allow for rapid assessment of reaction progress, enabling optimization of reaction conditions and determination of the appropriate time for work-up.[1][5] The protocol outlined in this application note provides a comprehensive guide for researchers to effectively implement TLC in their synthetic workflows.
References
Protocol for the Purification of 3,5-Diacetamidobenzoic Acid
Application Note
This document provides a detailed protocol for the purification of 3,5-diacetamidobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and contrast agents. The primary method of purification described is recrystallization, a robust technique for removing impurities based on differences in solubility. This protocol is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
The purification strategy leverages the differential solubility of this compound and its common impurities, primarily the unreacted starting material, 3,5-diaminobenzoic acid. While this compound exhibits low solubility in cold water, its solubility increases significantly in hot water, making water an ideal solvent for recrystallization. The highly water-soluble nature of 3,5-diaminobenzoic acid ensures that it remains in the aqueous mother liquor during the crystallization process, leading to a highly purified final product.[1]
Data Presentation
The following table summarizes the key quantitative parameters for the recrystallization protocol.
| Parameter | Value | Unit | Notes |
| Starting Material | Crude this compound | - | Assumed to contain impurities such as 3,5-diaminobenzoic acid. |
| Solvent | Deionized Water | - | A polar protic solvent. |
| Solvent Volume (approx.) | 20-30 | mL per gram of crude product | The minimum volume required for complete dissolution at boiling point should be used. |
| Dissolution Temperature | 100 | °C | Boiling point of water. |
| Crystallization Temperature | 0-4 | °C | Achieved using an ice-water bath to maximize crystal yield. |
| Cooling Time | 30-60 | minutes | Slow cooling promotes the formation of larger, purer crystals. |
| Expected Yield | 85-95 | % | Dependent on the initial purity of the crude product. |
| Purity (Post-Recrystallization) | >99 | % | As determined by techniques such as HPLC or NMR. |
| Drying Temperature | 60-70 | °C | Under vacuum to remove residual water.[2] |
Experimental Protocol
This protocol details the steps for the purification of this compound via recrystallization from water.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flask (appropriately sized for the amount of crude product and solvent)
-
Heating mantle or hot plate with a magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
-
Vacuum oven
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
For each gram of crude material, add approximately 20 mL of deionized water.
-
Heat the suspension to boiling (100°C) with continuous stirring.[3][4]
-
If the solid is not completely dissolved upon reaching the boiling point, add small additional volumes of hot deionized water (1-2 mL at a time) until a clear solution is obtained. Avoid adding an excess of solvent to ensure a good recovery rate.[5]
-
-
Decolorization (Optional):
-
If the hot solution is colored, remove it from the heat source and allow it to cool slightly.
-
Add a small amount of activated charcoal (approximately 1-2% of the solute weight) to the solution.
-
Bring the solution back to a boil for a few minutes. The charcoal will adsorb colored impurities.
-
Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.[6]
-
-
Crystallization:
-
Once a clear solution is obtained (and after hot filtration if performed), cover the mouth of the Erlenmeyer flask with a watch glass or inverted beaker to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals and for minimizing the inclusion of impurities.[3]
-
Once the flask has reached room temperature and crystal formation has occurred, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.[7]
-
-
Isolation and Washing:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold deionized water.
-
Collect the crystallized this compound by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor containing dissolved impurities.[2]
-
Break the vacuum and gently press the crystals with a clean spatula to remove excess water.
-
-
Drying:
-
Transfer the purified crystals to a pre-weighed watch glass.
-
Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.[2]
-
-
Purity Assessment:
-
The purity of the final product can be assessed by methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or by determining its melting point. A sharp melting point close to the literature value is indicative of high purity.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of the purification protocol.
References
Application of 3,5-Diacetamidobenzoic Acid in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diacetamidobenzoic acid is a derivative of 3,5-diaminobenzoic acid (DABA), a versatile monomer utilized in polymer chemistry to introduce specific functionalities into polymer backbones. While this compound itself is not typically used directly in polymerization reactions due to the lower reactivity of the acetamido groups compared to amino groups, it serves as a stable, protected form of DABA. The primary applications in polymer chemistry revolve around the use of its precursor, DABA, to synthesize high-performance polymers such as polyamides and polyimides. DABA's trifunctional nature, with two amino groups and one carboxylic acid group, allows for the creation of polymers with pendant carboxylic acid groups, which can enhance properties like solubility, adhesion, and gas permeability, and also enables the formation of hyperbranched or dendritic polymer architectures.
This document provides detailed application notes on the use of DABA (derived from this compound) in polymer synthesis, experimental protocols for the synthesis of the monomer and its subsequent polymerization, and quantitative data on the properties of DABA-containing polymers.
Application Notes
The incorporation of 3,5-diaminobenzoic acid (DABA) into polymer chains imparts a range of desirable properties, making it a valuable monomer in the synthesis of specialty polymers.
Polyamides
In the synthesis of aromatic polyamides (aramids), DABA can be used as a comonomer to introduce pendant carboxylic acid groups along the polymer chain. These functional groups can:
-
Improve Solubility: The carboxylic acid groups can disrupt the tight chain packing and hydrogen bonding typical of aramids, leading to improved solubility in organic solvents.
-
Provide Reactive Sites: The pendant -COOH groups can be used for subsequent post-polymerization modifications, such as grafting other molecules or cross-linking the polymer chains.
-
Enable Hyperbranched Structures: As an AB2-type monomer (A = carboxylic acid, B = amino), DABA can undergo self-polycondensation to form hyperbranched polyamides. These polymers are characterized by a highly branched, tree-like structure, which results in unique properties such as low viscosity, high solubility, and a high density of functional end groups.
Polyimides
DABA is also frequently incorporated into polyimide structures. The pendant carboxylic acid groups in DABA-containing polyimides can:
-
Enhance Gas Permeability: The presence of the carboxylic acid groups can increase the free volume within the polymer matrix, leading to higher gas permeability, which is particularly useful for gas separation membrane applications.[1]
-
Improve Adhesion: The polar carboxylic acid groups can improve the adhesion of the polyimide to various substrates.
-
Act as an Internal Porogen: Upon thermal treatment, the carboxylic acid groups can decompose, creating pores within the material. This is a useful feature for applications such as precursors for supercapacitors.
Data Presentation
Thermal and Mechanical Properties of Polyimides with Varying Diamine Composition
| Polymer ID | Dianhydride | Diamine Composition | Tg (°C) | Td (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Modulus (GPa) |
| PI-1 | BPDA | p-PDA | >400 | 580 | 180 | 15 | 4.5 |
| PI-2 | BPDA | ODA | 310 | 560 | 150 | 30 | 3.8 |
| PI-3 | 6FDA | p-PDA | 380 | 550 | 160 | 10 | 4.2 |
| PI-4 | 6FDA | ODA | 290 | 530 | 130 | 50 | 3.5 |
| TPPI50 | 6FDA | 50% TFMB, 50% p-PDA | 402 | 563 | 232.73 | 26.26 | 5.53 |
*Tg: Glass Transition Temperature; Td: Decomposition Temperature (5% weight loss); BPDA: 3,3',4,4'-Biphenyltetracarboxylic dianhydride; PMDA: Pyromellitic dianhydride; 6FDA: 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride; p-PDA: p-Phenylenediamine; ODA: 4,4'-Oxydianiline; TFMB: 2,2'-Bis(trifluoromethyl)benzidine. Data compiled from multiple sources for illustrative comparison.[2][3]
Gas Permeability of Copolyimides Containing DABA
| Copolymer | DABA Content (%) | P(O₂) (Barrer) | P(N₂) (Barrer) | P(CH₄) (Barrer) | P(CO₂) (Barrer) |
| ADABA-25 | 25 | 40 | 10 | 7 | 145 |
| ADABA-50 | 50 | - | - | - | - |
| ADABA-75 | 75 | - | - | - | - |
| BDABA-25 | 25 | - | - | - | - |
*ADABA and BDABA refer to two different series of copolyimides based on 6FDA and different primary diamines, with varying percentages of DABA as a comonomer. 1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound from 3,5-Diaminobenzoic Acid
This protocol describes the acetylation of 3,5-diaminobenzoic acid to produce this compound.[4]
Materials:
-
3,5-Diaminobenzoic acid (DABA)
-
Acetic anhydride
-
Deionized water
Procedure:
-
Suspend 3,5-diaminobenzoic acid in deionized water in a reaction vessel equipped with a mechanical stirrer and a thermometer.
-
Heat the suspension to 70-75 °C with constant stirring.
-
Slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur. Maintain the temperature between 70-80 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture at 70-75 °C for 1-2 hours to ensure the reaction proceeds to completion.
-
Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.
-
Filter the precipitate using a Buchner funnel and wash it with cold deionized water.
-
Dry the product under vacuum at 60-70 °C until a constant weight is achieved.
Protocol 2: Synthesis of a Polyamide from 3,5-Diaminobenzoic Acid and Isophthaloyl Chloride
This protocol details the synthesis of a polyamide via low-temperature solution polycondensation.[5]
Materials:
-
3,5-Diaminobenzoic acid (DABA)
-
Isophthaloyl chloride (IPC)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Lithium chloride (LiCl)
-
Pyridine
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of 3,5-diaminobenzoic acid and lithium chloride in anhydrous N,N-dimethylacetamide under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equimolar amount of isophthaloyl chloride to the cooled solution with vigorous stirring.
-
After the addition of isophthaloyl chloride, add a few drops of pyridine as an acid scavenger.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
Precipitate the resulting viscous polymer solution by pouring it into a large volume of methanol with constant stirring.
-
Collect the fibrous polymer precipitate by filtration, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the final polyamide product in a vacuum oven at 80 °C for 24 hours.
Mandatory Visualization
Synthesis Pathway of DABA-based Polyamide
Caption: Synthesis pathway from benzoic acid to a DABA-based polyamide.
Experimental Workflow for Polyamide Synthesis
Caption: Experimental workflow for the synthesis of a DABA-based polyamide.
References
Application Notes and Protocols: Synthesis of Amide-Linked Derivatives from 3,5-Diacetamidobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diacetamidobenzoic acid is a versatile scaffold in medicinal chemistry and materials science. Its rigid backbone, substituted with two acetamido groups and a carboxylic acid, provides a unique platform for the synthesis of a diverse array of amide-linked derivatives. The acetamido groups can engage in hydrogen bonding interactions, while the carboxylic acid moiety serves as a convenient handle for amide bond formation with a wide range of primary and secondary amines. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery and the fine-tuning of material properties.
These application notes provide detailed protocols for the synthesis of N-aryl and N-alkyl amide derivatives of this compound using common and efficient coupling reagents. Additionally, characterization data for representative compounds and a discussion of their potential biological significance are presented.
Data Presentation
The following tables summarize the quantitative data for representative N-substituted 3,5-diacetamidobenzamide derivatives.
Table 1: Synthesis of N-Aryl/Heteroaryl-3,5-diacetamidobenzamides
| Compound ID | Amine | Coupling Reagent | Solvent | Yield (%) | M.p. (°C) |
| 1a | Pyrimidin-2-amine | SOCl₂/Amine | - | 69 | 147-148 |
| 1b | Thiazol-2-amine | SOCl₂/Amine | - | 72 | 180-182 |
| 1c | Aniline | HATU, DIPEA | DMF | 38 | - |
| 1d | 4-Methoxyaniline | EDC, HOBt, DMAP | Acetonitrile | - | - |
Note: Yields and melting points are based on reported literature values for similar 3,5-disubstituted benzamides and may vary depending on the specific reaction conditions and purification methods.[1]
Table 2: Characterization Data for Selected N-Aryl/Heteroaryl-3,5-diacetamidobenzamides [1]
| Compound ID | Molecular Formula | ¹H NMR (δ ppm, DMSO-d₆) | ¹³C NMR (δ ppm, DMSO-d₆) | IR (KBr, cm⁻¹) |
| 1a | C₁₅H₁₄N₄O₃S | 8.68 (s, 1H), 8.22-8.44 (s, 3H), 6.51-7.82 (m, 3H), 7.62 (s, 1H), 2.48 (s, 3H), 1.12 (t, 3H) | 169.92, 165.10, 164.95, 148.12, 136.76, 135.32, 126.92, 124.72, 108.12, 40.01 | 3381 (N-H), 3311 (N-H), 3086 (C-H), 2924 (C-H), 1660 (C=O) |
| 1b | C₁₄H₁₂N₄O₅S₂ | 8.98 (s, 1H), 8.34-8.76 (s, 3H), 7.56 (d, 1H), 7.28 (d, 1H), 6.68-8.10 (m, 4H), 2.50 (s, 1H) | 165.02, 167.61, 148.23, 142.53, 136.77, 134.62, 132.44, 128.90, 128.79, 119.42, 115.28, 107.78 | 3498 (N-H), 3385 (N-H), 3089 (C-H), 1687 (C=O) |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol describes the acetylation of 3,5-diaminobenzoic acid to prepare the starting material.
Materials:
-
3,5-Diaminobenzoic acid
-
Acetic anhydride
-
Deionized water
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Suspend 3,5-diaminobenzoic acid in deionized water in a reaction vessel equipped with a magnetic stirrer and a thermometer.
-
Heat the suspension to 70-75 °C with stirring.
-
Slowly add acetic anhydride (2.2 equivalents) to the suspension.
-
Maintain the reaction temperature at 70-75 °C and continue stirring for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to 4-5 with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold deionized water, and dry under vacuum to obtain this compound.
Protocol 2: HATU-Mediated Amide Coupling
This protocol is suitable for a wide range of primary and secondary amines, including those that are less reactive.[2][3][4]
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine) (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU to the mixture and stir for another 15 minutes at room temperature.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the precipitate and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Protocol 3: EDC/HOBt-Mediated Amide Coupling
This is a cost-effective and widely used method for amide bond formation.[5][6][7]
Materials:
-
This compound
-
Amine (e.g., propylamine, piperidine) (1.2 equivalents)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equivalents)
-
HOBt (1-Hydroxybenzotriazole) (1.2 equivalents)
-
Anhydrous DCM (Dichloromethane) or DMF
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM or DMF, add HOBt and EDC.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Caption: General workflow for the synthesis of N-substituted 3,5-diacetamidobenzamides.
Caption: Potential signaling pathway of 3,5-diacetamidobenzamide derivatives as glucokinase activators.
Biological Significance and Applications
Amide-linked derivatives of this compound are of significant interest in drug discovery. The benzamide moiety is a common feature in many biologically active compounds. For instance, certain 3,5-disubstituted benzamide derivatives have been investigated as allosteric activators of glucokinase (GK).[1] Glucokinase plays a crucial role in glucose homeostasis, and its activation is a therapeutic strategy for the treatment of type 2 diabetes.
As illustrated in the signaling pathway diagram, GK activators enhance the enzyme's activity, leading to increased glucose metabolism in pancreatic β-cells and hepatocytes. This results in elevated ATP/ADP ratios, closure of ATP-sensitive potassium channels, membrane depolarization, and ultimately, insulin secretion from β-cells. In the liver, GK activation promotes glycogen synthesis and reduces hepatic glucose output. The 3,5-diacetamidobenzamide scaffold can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties for such targets.
Beyond glucokinase activation, the structural features of these derivatives make them attractive candidates for other therapeutic targets. The two acetamido groups can act as hydrogen bond donors and acceptors, potentially interacting with various enzyme active sites or protein-protein interfaces. The central phenyl ring provides a rigid core for orienting substituents into specific binding pockets. Researchers can explore the utility of this scaffold in developing inhibitors for kinases, proteases, and other enzyme families, as well as modulators of receptor function. The synthetic accessibility and modular nature of these compounds make them ideal for library synthesis and high-throughput screening campaigns in the quest for new therapeutic agents.
References
- 1. Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 4. growingscience.com [growingscience.com]
- 5. peptide.com [peptide.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of 3,5-Diacetamidobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diacetamidobenzoic acid is a key organic intermediate used in the synthesis of various pharmaceutical compounds and specialty dyes. As a derivative of 3,5-diaminobenzoic acid, its purity and concentration are critical parameters to monitor during synthetic processes to ensure the quality and safety of the final products.[1] This document provides detailed application notes and protocols for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The methodologies described herein are applicable for the analysis of this compound in reaction mixtures and as a pharmaceutical intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | 3,5-bis(acetylamino)benzoic acid |
| Synonyms | This compound |
| Molecular Formula | C₁₁H₁₂N₂O₄ |
| Molecular Weight | 236.22 g/mol |
| CAS Number | 7743-39-7 |
| Appearance | Off-white to pale yellow powder |
Experimental Protocols
Sample Preparation
The following protocols are designed for the preparation of samples from common matrices in which this compound may be analyzed.
a) Analysis in Pharmaceutical Synthesis Reaction Mixtures:
This protocol is intended for the in-process control of chemical reactions where this compound is an intermediate.
-
Sample Collection: Carefully collect a representative aliquot (e.g., 100 µL) from the reaction mixture.
-
Quenching (if necessary): If the reaction is ongoing, quench the aliquot immediately by adding it to a pre-determined volume of a suitable solvent or quenching agent that will stop the reaction.
-
Dilution: Dilute the quenched sample with the initial mobile phase (e.g., 99:1 v/v 0.2% formic acid in water: 0.2% formic acid in acetonitrile) to a concentration within the linear range of the LC-MS/MS method. A dilution factor of 1000 or higher may be necessary depending on the reaction concentration.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS/MS system.
b) Analysis of Bulk Pharmaceutical Intermediate:
This protocol is for the purity assessment and quantification of this compound as a raw material.
-
Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) in a 10 mL volumetric flask to prepare a 1 mg/mL stock solution.
-
Working Standard and Calibration Curve Preparation: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase to create a calibration curve covering the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound bulk sample and prepare a 1 mg/mL solution in the same manner as the standard stock solution. Dilute this solution with the initial mobile phase to a concentration that falls within the calibration curve range.
-
Filtration: Filter all prepared solutions (standards and sample) through a 0.22 µm syringe filter prior to analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
The following LC-MS/MS parameters are based on a validated method for the isomeric compound 4-acetamidobenzoic acid and are expected to provide excellent performance for this compound with minimal modification.[2][3]
a) Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | Atlantis T3 (100 mm x 2.1 mm, 3 µm) or equivalent |
| Mobile Phase A | 0.2% Formic acid in water |
| Mobile Phase B | 0.2% Formic acid in acetonitrile |
| Gradient | 1% B to 90% B over 5 minutes, hold at 90% B for 1 min, return to 1% B and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 20°C |
| Injection Volume | 10 µL |
b) Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 237.1 |
| Product Ion 1 (Quantifier) (m/z) | 195.1 |
| Product Ion 2 (Qualifier) (m/z) | 122.1 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Data Presentation
The following tables present expected quantitative data for a validated LC-MS/MS method for the analysis of this compound, adapted from a similar validated method for 4-acetamidobenzoic acid.[2][3]
Table 1: Method Validation Parameters
| Parameter | Acceptance Criteria | Expected Result |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Limit of Detection (LOD) | S/N ≥ 3 | ~5 ng/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | ~10 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 89 - 98.57% |
| Precision (% RSD) | ≤ 15% | 2.11 - 13.81% |
Table 2: Calibration Curve Data
| Concentration (ng/mL) | Mean Peak Area (n=3) | % RSD |
| 10 | 1,520 | 5.8 |
| 25 | 3,850 | 4.2 |
| 50 | 7,680 | 3.1 |
| 100 | 15,400 | 2.5 |
| 250 | 38,600 | 1.8 |
| 500 | 77,100 | 1.5 |
| 1000 | 155,000 | 1.2 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Proposed Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway for this compound in positive ion mode ESI-MS/MS. The precursor ion at m/z 237.1 corresponds to the protonated molecule [M+H]⁺. The major fragment ions are proposed based on the fragmentation of similar aromatic acids and amides.
References
Troubleshooting & Optimization
Incomplete acetylation of 3,5-diaminobenzoic acid troubleshooting
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the acetylation of 3,5-diaminobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete acetylation of 3,5-diaminobenzoic acid? A1: Incomplete acetylation is often due to suboptimal reaction parameters. The primary causes include an insufficient amount of the acetylating agent (e.g., acetic anhydride), inadequate reaction time, or a reaction temperature that is too low to drive the reaction to completion.[1] The presence of moisture can also hydrolyze the acetylating agent, reducing its effectiveness.
Q2: What is the primary impurity formed during an incomplete reaction? A2: The most common impurity resulting from incomplete acetylation is the mono-acetylated intermediate.[1][2] In related syntheses, such as that for Diatrizoic Acid, this impurity is a well-documented process-related substance that can be challenging to separate from the desired di-acetylated product.[2]
Q3: What analytical techniques are recommended for monitoring the reaction's progress? A3: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are highly effective for monitoring the reaction.[1][3] These techniques allow for the clear visualization of the consumption of the starting material (3,5-diaminobenzoic acid) and the formation of the mono-acetylated intermediate and the final di-acetylated product.[1][3]
Q4: Can the reaction temperature be too high, and what are the consequences? A4: Yes, while higher temperatures can increase the reaction rate, they may also promote the formation of undesired side products or lead to the degradation of the starting material or product.[1] It is crucial to maintain the temperature within the optimal range, typically cited as 70-90°C.[1][3]
Q5: What is the role of an acid catalyst in this reaction? A5: A catalytic amount of a strong acid, such as sulfuric acid, can be added to the reaction mixture.[1] The acid protonates the carbonyl oxygen of the acetylating agent (acetic anhydride), making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine groups of the 3,5-diaminobenzoic acid, which can increase the reaction rate.
Troubleshooting Guide
Problem: Low yield of 3,5-diacetamidobenzoic acid with significant starting material and/or mono-acetylated intermediate remaining.
-
Possible Cause 1: Insufficient Acetylating Agent
-
Explanation: The stoichiometry of the reaction requires at least two equivalents of the acetylating agent for each equivalent of 3,5-diaminobenzoic acid. If less is used, or if some of the agent is degraded by moisture, the reaction will not proceed to completion.
-
Solution: Ensure a sufficient molar excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride) is used to drive the reaction to completion.[1] It is also critical to use anhydrous (dry) solvents and reagents to prevent hydrolysis of the acetylating agent.[4]
-
-
Possible Cause 2: Suboptimal Reaction Temperature
-
Explanation: The acetylation of aromatic amines is an endothermic process that requires energy input to proceed at a reasonable rate. If the temperature is too low, the reaction kinetics will be slow, leading to incomplete conversion within a practical timeframe.
-
Solution: The reaction is typically conducted at elevated temperatures, for instance, between 70-80°C or 80-90°C.[1][3] Monitor the reaction progress using TLC or HPLC to determine if an adjustment in temperature is needed to achieve full conversion.[1]
-
-
Possible Cause 3: Inadequate Reaction Time
-
Explanation: Even with sufficient reagents and optimal temperature, the reaction requires a certain amount of time to reach completion. Stopping the reaction prematurely will result in a mixture of starting material, intermediate, and product.
-
Solution: Continue stirring the reaction at the target temperature for a sufficient duration, typically cited as 1 to 3 hours.[1][3] Use TLC or HPLC to monitor the disappearance of the starting material and the mono-acetylated intermediate before proceeding with the work-up.[1]
-
Data Presentation
Table 1: Recommended Reaction Parameters for Acetylation of Aromatic Diamines
| Parameter | Recommended Value | Notes | Source(s) |
| Starting Material | 3,5-Diaminobenzoic Acid | A versatile intermediate with two amine groups and a carboxylic acid group.[5] | [5] |
| Acetylating Agent | Acetic Anhydride or Acetyl Chloride | A sufficient molar excess is crucial to drive the reaction to completion. | [1][2] |
| Solvent | Deionized Water or Acetic Acid | The choice of solvent can impact reaction rate and product solubility. | [1][3] |
| Catalyst (Optional) | Sulfuric Acid | A catalytic amount of strong acid can increase the reaction rate. | [1] |
| Reaction Temperature | 70 - 90 °C | Higher temperatures increase rate but may also promote side reactions. | [1][3] |
| Reaction Time | 1 - 3 hours | Requires monitoring by TLC or HPLC to ensure completion. | [1][3] |
Experimental Protocols
General Protocol for the Diacetylation of 3,5-Diaminobenzoic Acid
This protocol is a generalized procedure based on common methods and should be optimized based on specific laboratory conditions.[3]
Materials:
-
3,5-Diaminobenzoic acid
-
Acetic anhydride (molar excess)
-
Deionized water
-
Ice
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer and a thermometer, suspend the 3,5-diaminobenzoic acid in deionized water.[3]
-
With stirring, heat the suspension to approximately 70-75°C.[3]
-
Slowly and carefully add the acetic anhydride to the heated suspension. An exothermic reaction will occur. Maintain the internal temperature between 70-80°C during the addition.[3]
-
After the addition is complete, continue to stir the reaction mixture at 70-75°C for 1-2 hours.[3]
-
Monitor the reaction's progress by TLC or HPLC until the starting material is no longer detected.[1][3]
-
Once the reaction is complete, cool the mixture to room temperature.[3]
-
Pour the cooled reaction mixture into a beaker containing ice water to precipitate the crude product.[1]
-
Filter the precipitate using a Buchner funnel and wash the solid thoroughly with cold deionized water.[3]
-
Dry the collected product under vacuum at 60-70°C until a constant weight is achieved.[3]
Mandatory Visualization
References
Technical Support Center: Synthesis of 3,5-Diacetamidobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Diacetamidobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products encountered during the synthesis of this compound?
The most common side product is the mono-acetylated intermediate, 3-amino-5-acetamidobenzoic acid. This impurity arises from the incomplete acetylation of the starting material, 3,5-diaminobenzoic acid.[1][2] Another potential impurity is the starting material itself, 3,5-diaminobenzoic acid, if the reaction does not go to completion. Additionally, hydrolysis of the diacetamido product can occur, leading back to the mono-acetylated compound or the diamino starting material, particularly if the reaction is conducted under harsh acidic or basic conditions for an extended period.[1][2]
Q2: How can I minimize the formation of the mono-acetylated side product?
To minimize the formation of 3-amino-5-acetamidobenzoic acid, it is crucial to ensure the complete acetylation of both amino groups. This can be achieved by:
-
Using a sufficient excess of the acetylating agent: Employing a molar excess of acetic anhydride helps to drive the reaction towards the di-acetylated product.[1]
-
Optimizing reaction time and temperature: Allowing the reaction to proceed for an adequate amount of time at the recommended temperature (e.g., 70-80 °C) is critical for completion.[3] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time.[1][3]
Q3: Can the diacetamido product hydrolyze back to the starting material or mono-acetylated product during the work-up?
Yes, hydrolysis of the acetamido groups is a possibility, especially if the work-up involves prolonged exposure to strong acids or bases.[2] While the synthesis is typically performed in an aqueous medium, the work-up procedure should be designed to minimize the risk of hydrolysis. This includes using cold deionized water for washing the precipitate and avoiding unnecessarily long exposure to acidic or basic conditions.[3]
Q4: What are the recommended purification methods to remove side products?
The primary method for purifying this compound is recrystallization.[3] Suitable solvent systems for recrystallization include ethanol/water or acetic acid/water. This technique is effective in removing unreacted starting materials, the mono-acetylated intermediate, and other process-related impurities.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
The purity of the final product can be effectively assessed using chromatographic methods.[3]
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying the desired product and any impurities.[4]
-
Thin-Layer Chromatography (TLC): TLC is a simpler and quicker method for qualitatively monitoring the progress of the reaction and assessing the purity of the final product.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Presence of a significant amount of 3-amino-5-acetamidobenzoic acid in the final product. | Incomplete Acetylation: Insufficient amount of acetic anhydride, inadequate reaction time, or suboptimal temperature.[1] | - Ensure a molar excess of acetic anhydride is used.- Increase the reaction time and monitor for completion using TLC or HPLC.[3]- Maintain the reaction temperature within the optimal range of 70-80 °C.[3] |
| Low overall yield of this compound. | Incomplete Reaction: Similar to the formation of the mono-acetylated product, the reaction may not have gone to completion. | - Optimize reaction parameters as described above.- Ensure efficient filtration and washing of the product to minimize mechanical losses. |
| Product Loss During Work-up: The product may be partially soluble in the washing solvent. | - Use minimal amounts of cold deionized water for washing the precipitate.[3] | |
| Hydrolysis of the Product: The diacetamido product may have hydrolyzed back to more soluble starting materials during the reaction or work-up.[2] | - Avoid prolonged reaction times at high temperatures.- Ensure the work-up is performed promptly and avoids strongly acidic or basic conditions. | |
| Discolored final product (e.g., yellow or brown). | Presence of Colored Impurities: These may originate from the starting materials or be formed through side reactions. | - Treat the solution with activated carbon during the recrystallization process to remove colored impurities.[1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the acetylation of 3,5-diaminobenzoic acid.[3]
Materials:
-
3,5-Diaminobenzoic acid
-
Acetic anhydride
-
Deionized water
Procedure:
-
Suspend 3,5-diaminobenzoic acid in deionized water in a reaction vessel equipped with a stirrer and a thermometer.
-
Heat the suspension to 70-75 °C with stirring.
-
Slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur.
-
Maintain the temperature between 70-80 °C during the addition.
-
After the addition is complete, continue stirring at 70-75 °C for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.
-
Filter the precipitate and wash it with cold deionized water.
-
Dry the product under a vacuum at 60-70 °C to a constant weight.
Visualizations
Caption: Main synthesis pathway and formation of the primary side product.
Caption: Troubleshooting workflow for minimizing the mono-acetylated side product.
References
Technical Support Center: Purification of 3,5-Diacetamidobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the purification challenges of 3,5-Diacetamidobenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in your laboratory work.
Troubleshooting Guides
Effectively purifying this compound primarily involves crystallization. Success is dependent on selecting an appropriate solvent and technique to remove process-related impurities.
Table 1: Common Recrystallization Problems and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low or No Crystal Formation | - Insufficient cooling of the solution.- The solution is not supersaturated (too much solvent used). | - Ensure the solution is cooled to room temperature and then in an ice bath.- If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.- If the solution is too dilute, evaporate some of the solvent and allow it to cool again. |
| Oiling Out (Formation of an oil instead of crystals) | - The solute's melting point is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and cool slowly.- Ensure a gradual cooling process to allow for proper crystal lattice formation. |
| Low Recovery Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete transfer of crystals after filtration. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration.- Wash the crystals with a minimal amount of ice-cold solvent to recover any remaining product without significant dissolution. |
| Product is still impure after recrystallization | - Inappropriate solvent choice, where the impurity has similar solubility to the product.- The cooling process was too rapid, trapping impurities within the crystal lattice.- Insufficient washing of the filtered crystals. | - Select a solvent system where the product is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurity is either very soluble or insoluble at all temperatures.- Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.- Wash the collected crystals with a small amount of ice-cold fresh solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are typically related to the synthetic process. These include unreacted starting material, 3,5-diaminobenzoic acid, and the mono-acetylated intermediate, 3-amino-5-acetamidobenzoic acid. Incomplete reactions are a primary source of these impurities.[1]
Q2: How do I select the best solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the this compound completely at an elevated temperature but poorly at room temperature or below. Conversely, the impurities should either be insoluble in the hot solvent or remain soluble at low temperatures. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective. Water or ethanol-water mixtures are commonly good starting points for benzoic acid derivatives.[2]
Q3: Can the acetamido groups hydrolyze during purification?
A3: Yes, the acetamido groups can be susceptible to hydrolysis under strong acidic or basic conditions, which would regenerate the amino groups.[3] It is crucial to maintain a neutral or slightly acidic pH during purification to avoid this degradation.
Q4: My purified product is colored. How can I remove the color?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds, which are then removed during the hot filtration step. Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.
Q5: How can I monitor the purity of my this compound during the purification process?
A5: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of purification. By spotting the crude material, the recrystallized solid, and the mother liquor on a TLC plate, you can visualize the separation of impurities. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis of the final product.[3][4]
Data Presentation
Table 2: Estimated Solubility of this compound in Common Solvents
Disclaimer: The following data is estimated based on the solubility of structurally related compounds, such as benzoic acid and its substituted derivatives, and predictive models.[4][5] Experimental verification is recommended.
| Solvent | Temperature | Estimated Solubility |
| Water | 25 °C (Cold) | Sparingly Soluble |
| Water | 100 °C (Hot) | Soluble |
| Ethanol | 25 °C (Cold) | Slightly Soluble |
| Ethanol | 78 °C (Hot) | Very Soluble |
| Acetone | 25 °C (Cold) | Soluble |
| Acetone | 56 °C (Hot) | Very Soluble |
| Ethyl Acetate | 25 °C (Cold) | Slightly Soluble |
| Ethyl Acetate | 77 °C (Hot) | Soluble |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization to achieve high purity.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a 1:1 ethanol-water mixture and heat the solution to a gentle boil while stirring. Continue adding small portions of the hot solvent mixture until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to a boil for a few minutes.
-
Hot Filtration: Preheat a second Erlenmeyer flask and a funnel with fluted filter paper. Filter the hot solution to remove any insoluble impurities and activated charcoal. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.
Expected Outcome: A white to off-white crystalline solid with a purity of >98% (as determined by HPLC). The yield will depend on the initial purity of the crude material.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and identify any impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of high-purity this compound in the mobile phase diluent (e.g., 50:50 water:acetonitrile) at a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare a solution of the purified this compound sample in the same diluent and at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Interpretation: Compare the retention time of the main peak in the sample chromatogram to that of the standard to confirm the identity of the compound. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Logical troubleshooting workflow for recrystallization.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamics of solutions I: benzoic acid and acetylsalicylic acid as models for drug substances and the prediction of solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Optimizing reaction conditions for 3,5-Diacetamidobenzoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3,5-diacetamidobenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help optimize your reaction conditions and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct starting material is 3,5-diaminobenzoic acid.[1] The synthesis involves the acylation of the two amino groups on the benzene ring.
Q2: What is the primary acylating agent used in this synthesis?
A2: Acetic anhydride is the most frequently used acylating agent for this transformation.[2] It reacts with the amino groups to form the corresponding acetamides.
Q3: What are the typical reaction conditions for this synthesis?
A3: The reaction is typically carried out by heating a suspension of 3,5-diaminobenzoic acid in water to around 70-75°C, followed by the slow addition of acetic anhydride. The temperature is then maintained between 70-80°C for 1-2 hours to ensure the reaction goes to completion.[2]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the consumption of the starting material, 3,5-diaminobenzoic acid.[2]
Q5: What is the typical work-up and purification procedure for this compound?
A5: After the reaction is complete, the mixture is cooled to room temperature, causing the product to precipitate. The solid product is then collected by filtration, washed with cold deionized water, and dried under vacuum.[2] For higher purity, the crude product can be recrystallized from a suitable solvent system like ethanol/water or acetic acid/water.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | Ensure the reaction is stirred at the recommended temperature (70-80°C) for at least 1-2 hours after the addition of acetic anhydride.[2] Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material. |
| Product Loss During Work-up: Significant amounts of the product may be lost during filtration and washing. | Use cold deionized water for washing the filtered product to minimize its solubility and subsequent loss. Ensure the filtration setup is efficient.[2] | |
| Presence of Impurities | Mono-acetylated Byproduct: Incomplete acetylation can lead to the formation of 3-amino-5-acetamidobenzoic acid. | Ensure a sufficient molar excess of acetic anhydride is used to drive the reaction to completion. Maintain the reaction temperature and time as recommended.[3] |
| Starting Material Contamination: The final product may be contaminated with unreacted 3,5-diaminobenzoic acid. | Optimize reaction conditions (time and temperature) to ensure complete conversion. Purify the crude product by recrystallization.[2] | |
| Product is Off-Color (not off-white) | Oxidation of Amines: The presence of residual amino groups in the starting material or mono-acetylated byproduct can lead to oxidation and color formation. | Ensure the starting material is of high purity. During work-up, minimize exposure to air and light. |
| Difficulty in Filtration | Fine Particle Size: The precipitated product may have a very fine particle size, making filtration slow. | Allow the reaction mixture to cool slowly to room temperature to encourage the formation of larger crystals. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the acetylation of 3,5-diaminobenzoic acid.[2]
Materials:
-
3,5-Diaminobenzoic acid
-
Acetic anhydride
-
Deionized water
-
Hydrochloric acid (for pH adjustment, if necessary)
Procedure:
-
Suspend 3,5-diaminobenzoic acid in deionized water in a reaction vessel equipped with a magnetic stirrer and a thermometer.
-
Heat the suspension to 70-75°C with stirring.
-
Slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur. Maintain the temperature between 70-80°C during the addition.
-
After the addition is complete, continue stirring the reaction mixture at 70-75°C for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.
-
Filter the precipitate using a Buchner funnel and wash it with cold deionized water.
-
Dry the product under vacuum at 60-70°C to a constant weight.
-
The purity of the product can be checked by thin-layer chromatography (TLC) or HPLC.
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis
| Parameter | Recommended Condition | Reference |
| Starting Material | 3,5-Diaminobenzoic Acid | [1][2] |
| Acylating Agent | Acetic Anhydride | [2] |
| Solvent | Deionized Water | [2] |
| Reaction Temperature | 70-80°C | [2] |
| Reaction Time | 1-2 hours | [2] |
| Work-up | Precipitation and Filtration | [2] |
| Purification | Recrystallization (e.g., from ethanol/water) | [2] |
Table 2: Analytical Methods for Product Characterization
| Analytical Technique | Purpose | Reference |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and purity assessment | [2] |
| High-Performance Liquid Chromatography (HPLC) | Reaction monitoring and quantitative purity analysis | [2][4][5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product | [6] |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., amide, carboxylic acid) | [6] |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis and purification.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Optimizing the Synthesis of 3,5-Diacetamidobenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of 3,5-Diacetamidobenzoic acid synthesis. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during this synthetic process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Question 1: Why is my yield of this compound significantly lower than expected?
Answer:
Low yields in the synthesis of this compound from 3,5-Diaminobenzoic acid can stem from several factors. The most common culprits are incomplete reactions, product loss during workup, and the formation of side products.[1]
-
Incomplete Acetylation: The reaction may not have gone to completion. This can be caused by:
-
Insufficient Acetic Anhydride: Ensure a sufficient molar excess of the acetylating agent, acetic anhydride, is used to drive the reaction to completion.[2]
-
Suboptimal Reaction Temperature: The acetylation is typically conducted at elevated temperatures (e.g., 70-80 °C). If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.[3]
-
Inadequate Reaction Time: A typical reaction time is 1-2 hours at the optimal temperature.[3] Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[2]
-
-
Product Loss During Workup:
-
Precipitation: The product is typically isolated by precipitation from the reaction mixture upon cooling.[3] Ensure the mixture is sufficiently cooled to minimize the solubility of the product in the solvent.
-
Filtration and Washing: Use cold deionized water to wash the filtered product to minimize its loss, as it may have some solubility in water.[3]
-
-
Side Product Formation: The formation of significant amounts of impurities will inherently reduce the yield of the desired product.[1]
Question 2: My final product is impure. What are the likely impurities and how can I minimize them?
Answer:
Impurities in the final product can arise from unreacted starting materials, side reactions, or subsequent degradation.
-
Unreacted 3,5-Diaminobenzoic Acid: The presence of the starting material is a common impurity if the acetylation reaction is incomplete. To minimize this, ensure optimal reaction conditions as described above (sufficient acetic anhydride, adequate temperature, and reaction time).[2]
-
Mono-acetylated Intermediate: Incomplete acetylation can also lead to the formation of 3-acetamido-5-aminobenzoic acid. Driving the reaction to completion with an excess of acetic anhydride and sufficient heating time will minimize the formation of this intermediate.
-
Degradation Products: Although this compound is relatively stable, prolonged exposure to harsh acidic or basic conditions during workup could potentially lead to hydrolysis of the amide groups. Neutralizing the reaction mixture appropriately and avoiding excessive exposure to strong acids or bases is recommended.
Question 3: The acetylation reaction is very slow or appears to be stalled. What can I do?
Answer:
A sluggish reaction is typically due to suboptimal reaction conditions.
-
Temperature: Ensure the reaction temperature is maintained between 70-80 °C. An exothermic reaction should be observed upon the addition of acetic anhydride.[3] If the temperature is too low, the reaction rate will be significantly slower.
-
Mixing: Ensure efficient stirring of the reaction mixture to maintain a homogeneous suspension and facilitate contact between the reactants.
-
Purity of Starting Material: Impurities in the 3,5-Diaminobenzoic acid could potentially interfere with the reaction. Ensure you are starting with a high-purity reagent.
Frequently Asked Questions (FAQs)
Q1: What is the role of each reagent in the synthesis of this compound?
A1:
-
3,5-Diaminobenzoic Acid: This is the starting material containing the two amino groups that will be acetylated.[2]
-
Acetic Anhydride: This is the acetylating agent that provides the acetyl groups (CH₃CO-) to form the amide bonds.
-
Deionized Water: This is a common solvent for this reaction, in which the starting material is suspended.[3]
Q2: What is a suitable solvent for the recrystallization of this compound?
A2: Recrystallization from hot water or a mixture of ethanol and water is a common and effective method for purifying crude this compound. The compound's solubility is significantly higher in hot water than in cold water, allowing for the removal of less soluble or more soluble impurities upon cooling.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (3,5-Diaminobenzoic acid) and the appearance of the product (this compound).
Q4: Is an inert atmosphere necessary for this reaction?
A4: An inert atmosphere (e.g., nitrogen or argon) is generally not required for the acetylation of 3,5-Diaminobenzoic acid with acetic anhydride. The reaction is typically robust and can be performed in the presence of air.
Data Presentation
The following tables summarize the effect of key reaction parameters on the yield and purity of this compound. The data presented is representative and intended to guide optimization efforts.
Table 1: Effect of Temperature on Yield and Purity of this compound
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) (by HPLC) | Observations |
| 50-60 | 2 | 65-75 | 90-95 | Slower reaction rate, a significant amount of starting material may remain. |
| 70-80 | 1-2 | >90 | >98 | Optimal temperature range for high yield and purity. [3] |
| 90-100 | 1 | 85-90 | 95-97 | Increased potential for side product formation and slight darkening of the reaction mixture. |
Table 2: Effect of Molar Ratio of Acetic Anhydride to 3,5-Diaminobenzoic Acid on Yield and Purity
| Molar Ratio (Acetic Anhydride : Diamine) | Reaction Time (hours) | Yield (%) | Purity (%) (by HPLC) | Observations |
| 1.5 : 1 | 2 | 70-80 | 85-90 | Incomplete reaction with a notable presence of the mono-acetylated intermediate. |
| 2.2 : 1 | 1-2 | >90 | >98 | Optimal ratio for driving the reaction to completion. |
| 3.0 : 1 | 1-2 | >90 | >98 | A larger excess does not significantly improve yield but may complicate the workup. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3,5-Diaminobenzoic Acid
This protocol is adapted from the acetylation of 3,5-diaminobenzoic acid.[3]
Materials:
-
3,5-Diaminobenzoic acid
-
Acetic anhydride
-
Deionized water
Procedure:
-
Suspend 3,5-diaminobenzoic acid in deionized water in a reaction vessel equipped with a stirrer and a thermometer.
-
Heat the suspension to 70-75 °C with stirring.[3]
-
Slowly add a molar excess (e.g., 2.2 equivalents) of acetic anhydride to the heated suspension. An exothermic reaction will occur.[3]
-
Maintain the temperature between 70-80 °C during and after the addition.[3]
-
After the addition is complete, continue stirring at 70-75 °C for 1-2 hours to ensure the reaction goes to completion.[3]
-
Monitor the reaction progress by TLC or HPLC.
-
Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.[3]
-
Filter the precipitate and wash it with cold deionized water.[3]
-
Dry the product under vacuum at 60-70 °C to a constant weight.[3]
Protocol 2: Synthesis of 3,5-Diaminobenzoic Acid (Starting Material)
This protocol is based on the catalytic hydrogenation of 3,5-Dinitrobenzoic acid.[4]
Materials:
-
3,5-Dinitrobenzoic acid
-
Palladium on carbon (Pd/C) catalyst (e.g., 10%)
-
Water
-
Sodium hydroxide (for pH adjustment)
-
Hydrogen gas
Procedure:
-
In a suitable hydrogenation reactor, dissolve 3,5-Dinitrobenzoic acid in water with the aid of a sodium hydroxide solution to form the sodium salt.
-
Add the Pd/C catalyst (e.g., 1% by weight of the dinitrobenzoic acid).[4]
-
Pressurize the reactor with hydrogen gas (e.g., 2 MPa).[4]
-
Heat the reaction mixture to 70 °C with vigorous stirring.[4]
-
Maintain the temperature and pressure until the hydrogen uptake ceases, indicating the completion of the reduction.
-
Cool the reactor, vent the hydrogen, and purge with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the 3,5-Diaminobenzoic acid.
-
Filter the product, wash with cold water, and dry under vacuum. A yield of over 95% can be expected under optimized conditions.[4]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: 3,5-Diacetamidobenzoic Acid HPLC Analysis
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help you resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of 3,5-Diacetamidobenzoic acid.
Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing
Peak tailing, where the latter half of a chromatographic peak is broader than the front half, can compromise resolution and lead to inaccurate quantification.[1] When analyzing this compound, a compound with an acidic carboxylic group, peak tailing is a common challenge. This guide provides a systematic approach to diagnose and resolve the issue.
A logical workflow is essential for efficient troubleshooting. The following diagram outlines the recommended steps to identify and fix the root cause of peak tailing for your analyte.
Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for this compound?
The most common cause of peak tailing for acidic compounds like this compound is secondary interaction with the stationary phase.[2] On silica-based reversed-phase columns (e.g., C18), residual silanol groups (Si-OH) on the silica surface can be ionized, carrying a negative charge. These sites can interact strongly with the acidic proton of your analyte, causing a secondary retention mechanism that leads to peak tailing.[1][3]
This interaction is highly dependent on the mobile phase pH. At intermediate pH levels, both the analyte's carboxylic acid and the surface silanols can be ionized, maximizing unwanted interactions.[4]
Caption: Unwanted interaction between the analyte and residual silanol groups.
Q2: How does mobile phase pH affect the peak shape of my acidic analyte?
Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[5][6] For an acidic analyte like this compound, the goal is to suppress the ionization of both the analyte's carboxylic acid group and the column's residual silanol groups.
By lowering the mobile phase pH to at least 2 units below the analyte's pKa, the analyte will be in its neutral, protonated form.[7] This also protonates the acidic silanol groups on the silica surface, minimizing the ionic interactions that cause tailing.[2] Operating near the analyte's pKa should be avoided as it can lead to split or broad peaks.[8][9]
Table 1: Effect of Mobile Phase pH on Peak Asymmetry (Illustrative data for a typical acidic compound)
| Mobile Phase pH | Analyte Ionization State | Silanol Group State | Expected Asymmetry Factor (As) | Retention Time |
| 6.8 | Mostly Ionized (-COO⁻) | Mostly Ionized (Si-O⁻) | > 2.0 (Severe Tailing) | Short |
| 4.5 | Partially Ionized | Partially Ionized | 1.5 - 2.0 (Tailing) | Intermediate |
| 3.0 | Mostly Neutral (-COOH) | Mostly Neutral (Si-OH) | 1.0 - 1.2 (Good Symmetry) | Longer |
| 2.5 | Mostly Neutral (-COOH) | Mostly Neutral (Si-OH) | < 1.2 (Good Symmetry) | Longest |
Q3: My peak is still tailing after adjusting the pH. What are the next steps?
If lowering the pH does not resolve the issue, consider these other common causes:
-
Column Contamination or Degradation: The column's performance can degrade over time. Contaminants from samples can bind to the column inlet frit or the packing material, creating active sites that cause tailing.[10][11]
-
Column Voids: A void or channel in the column's packed bed can distort the sample flow path, leading to misshapen peaks for all analytes.[4][12] This can be confirmed by a sudden drop in backpressure.
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing, especially for early-eluting peaks.[10][13]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing, or fronting peaks.[4][14] This often affects all peaks in the chromatogram.
Q4: When should I consider using a different HPLC column?
You should consider a different column if:
-
Tailing Persists on a Well-Maintained System: If you have optimized the mobile phase and ruled out instrumental issues, the column itself may be the problem.
-
You Are Using an Older Column: Columns have a finite lifetime. Older, non-end-capped columns (Type A silica) have a higher concentration of active silanol groups.
-
Your Method Requires a Mid-Range pH: If you cannot operate at a low pH, choose a modern, high-purity, end-capped column (Type B silica). End-capping chemically treats the silica surface to block many of the residual silanol groups, making the column much less prone to causing peak tailing.[3][4]
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization Study
This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of this compound.
Objective: To improve peak symmetry (Asymmetry Factor ≤ 1.2) by adjusting mobile phase pH.
Materials:
-
HPLC-grade acetonitrile (ACN) and water
-
Buffer reagents (e.g., Potassium Phosphate Monobasic, Formic Acid, or Phosphoric Acid)
-
pH meter
-
This compound standard solution (e.g., 10 µg/mL in 50:50 ACN:Water)
-
Your current HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)
Procedure:
-
Prepare Mobile Phases: Prepare three buffered aqueous mobile phases at different pH values. A buffer concentration of 20-50 mM is recommended.[15]
-
Mobile Phase A1: pH 4.5 (e.g., Phosphate buffer)
-
Mobile Phase A2: pH 3.5 (e.g., Phosphate or Formate buffer)
-
Mobile Phase A3: pH 2.8 (e.g., Phosphate or Formate buffer)
-
-
Set Up HPLC Method:
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with an isocratic hold appropriate for your current method (e.g., 70% A / 30% B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at an appropriate wavelength (e.g., 235 nm)
-
-
Equilibrate and Analyze:
-
Equilibrate the column with the first mobile phase condition (70% A1 / 30% B) for at least 15 column volumes.
-
Inject the standard solution in triplicate.
-
Repeat the equilibration and injection steps for the remaining mobile phase conditions (using A2 and A3).
-
-
Evaluate Data:
-
For each pH condition, calculate the average retention time and asymmetry factor (As) for the this compound peak.
-
Select the pH that provides an asymmetry factor between 1.0 and 1.2 while maintaining adequate retention.
-
Protocol 2: Column Flush and Regeneration
This protocol is for cleaning a contaminated column that is causing peak tailing and increased backpressure. Always check the column manufacturer's guidelines for pH, solvent, and pressure limits before proceeding.
Objective: To remove strongly retained contaminants from the column inlet and packing material.
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Reverse the Column: Connect the column outlet to the injector. Flushing in the reverse direction is more effective at dislodging particulates from the inlet frit.
-
Systematic Solvent Flush: Flush the column with a series of solvents, moving from polar to non-polar and back. Use at least 10-20 column volumes for each step at a low flow rate (e.g., 0.5 mL/min).
-
Step 1 (Buffered Mobile Phase): Flush with your current mobile phase (without buffer salts) to remove buffer precipitates (e.g., 95% Water / 5% ACN).
-
Step 2 (100% Water): Flush with HPLC-grade water.
-
Step 3 (100% Acetonitrile): Flush to remove moderately non-polar contaminants.
-
Step 4 (100% Isopropanol): Flush to remove strongly non-polar contaminants.
-
Step 5 (100% Acetonitrile): Re-wet the column.
-
Step 6 (Mobile Phase without Buffer): Prepare the column for your analytical mobile phase.
-
-
Re-equilibrate: Reconnect the column in the correct direction and equilibrate thoroughly with your analytical mobile phase.
-
Test Performance: Inject a standard to check if peak shape and backpressure have improved. If not, the column may be permanently damaged and require replacement.[15]
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. acdlabs.com [acdlabs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. biotage.com [biotage.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. moravek.com [moravek.com]
- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chromtech.com [chromtech.com]
- 14. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 15. uhplcs.com [uhplcs.com]
Technical Support Center: Synthesis and Degradation of 3,5-Diacetamidobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Diacetamidobenzoic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during its synthesis and handling, with a focus on potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during its synthesis and storage?
Based on studies of structurally similar compounds, the primary degradation pathways for this compound are believed to be hydrolysis of the amide groups and decarboxylation of the carboxylic acid group.
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Hydrolysis: The acetamido (-NHCOCH₃) groups are susceptible to hydrolysis under both acidic and basic conditions. This can lead to the formation of 3-acetamido-5-aminobenzoic acid (mono-hydrolysis product) and subsequently 3,5-diaminobenzoic acid (di-hydrolysis product). The rate of hydrolysis is dependent on pH and temperature.
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Decarboxylation: The carboxylic acid group (-COOH) can be lost as carbon dioxide at elevated temperatures. The precursor, 3,5-diaminobenzoic acid, is known to decarboxylate at high temperatures, and it is plausible that this compound could undergo a similar degradation, although likely at a different temperature threshold.
Q2: What are the common impurities observed in the synthesis of this compound?
The most common process-related impurity is the starting material, 3,5-diaminobenzoic acid, resulting from an incomplete reaction. Another significant impurity is the mono-acetylated intermediate, 3-acetamido-5-aminobenzoic acid, which can arise from either incomplete acetylation or partial hydrolysis of the final product.[1]
Q3: How can I minimize the degradation of this compound during synthesis?
To minimize degradation, it is crucial to carefully control the reaction conditions:
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Temperature: The acetylation of 3,5-diaminobenzoic acid is typically carried out at a moderate temperature of 70-80°C.[2] Exceeding this range may increase the rate of side reactions and potential degradation.
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Reaction Time: A reaction time of 1-2 hours is generally sufficient for the completion of the acetylation.[2] Prolonged reaction times may lead to increased hydrolysis or other side reactions.
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pH: The reaction is typically performed in an aqueous medium. Maintaining a neutral or slightly acidic pH during workup and purification can help to minimize hydrolysis of the acetamido groups.
Q4: What are the recommended storage conditions for this compound to ensure its stability?
To ensure long-term stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: I am consistently obtaining a low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields can be attributed to several factors:
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Incomplete Reaction: The acetylation of 3,5-diaminobenzoic acid may not have gone to completion.
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Solution: Ensure that a sufficient excess of acetic anhydride is used. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.
-
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Product Loss During Workup: Significant amounts of the product may be lost during filtration and washing steps.
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Solution: Use a minimal amount of cold deionized water for washing the precipitated product to reduce losses due to solubility. Ensure efficient filtration to recover the maximum amount of product.
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Degradation of the Product: The product may be degrading under the reaction or workup conditions.
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Solution: Strictly control the reaction temperature and time to avoid prolonged exposure to heat. Ensure that the pH during workup is not strongly acidic or basic, which could promote hydrolysis.
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Issue 2: Presence of Unexpected Peaks in HPLC Analysis
Q: My HPLC analysis of the synthesized this compound shows several unexpected peaks. What could these be and how can I identify them?
A: Unexpected peaks in the HPLC chromatogram are likely due to impurities or degradation products.
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Potential Impurities/Degradation Products:
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3,5-Diaminobenzoic acid: Unreacted starting material.
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3-Acetamido-5-aminobenzoic acid: Incomplete acetylation or partial hydrolysis of the product.
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Decarboxylation product (1,3-diacetamidobenzene): If the reaction was carried out at excessively high temperatures.
-
-
Identification Strategy:
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Co-injection: Co-inject your sample with authentic standards of the suspected impurities (if available).
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the compounds corresponding to the unknown peaks. This can provide strong evidence for their identity.
-
Forced Degradation Study: Intentionally degrade a pure sample of this compound under various stress conditions (acidic, basic, oxidative, thermal) and analyze the resulting mixture by HPLC. The retention times of the degradation products can be compared to the unknown peaks in your sample.
-
Quantitative Data on Degradation
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation (of Diacerein) | Retention Time of Major Degradation Product(s) (min) |
| Acid Hydrolysis | 0.1 M HCl | 15 min | Room Temp | ~48%[3] | 5.72, 6.2, 6.9[3] |
| Base Hydrolysis | 0.1 M NaOH | 15 min | Room Temp | ~90%[3] | 5.62, 6.1, 6.8[3] |
| Oxidative | 1% H₂O₂ | 30 min | Room Temp | ~54%[3] | - |
| Neutral Hydrolysis | Water | 3 hours | Reflux (70°C) | ~30%[3] | - |
| Thermal (Dry Heat) | - | - | - | Stable[3][4] | - |
| Photolytic | Daylight | 360 hours | - | Stable (solid)[3] | - |
Note: The retention times are specific to the chromatographic conditions used in the cited study and may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the acetylation of 3,5-diaminobenzoic acid.[2]
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Suspension: Suspend 3,5-diaminobenzoic acid in deionized water in a reaction vessel equipped with a stirrer and a thermometer.
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Heating: Heat the suspension to 70-75 °C with stirring.
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Acetylation: Slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur. Maintain the temperature between 70-80 °C.
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Reaction Completion: After the addition is complete, continue stirring at 70-75 °C for 1-2 hours to ensure the reaction goes to completion.
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Precipitation: Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.
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Filtration and Washing: Filter the precipitate and wash it with a small amount of cold deionized water.
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Drying: Dry the product under vacuum at 60-70 °C to a constant weight.
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Purity Check: The purity of the product can be checked by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Forced Degradation Study of this compound
This protocol is a general guideline for performing a forced degradation study, adapted from procedures used for analogous compounds.[3][4][5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of DMSO and acetonitrile, as the compound has low water solubility).
-
Acid Hydrolysis:
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Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 6 hours).
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Cool, neutralize with 0.1 M sodium hydroxide, and dilute with the mobile phase to the desired concentration for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.
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Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 6 hours).
-
Cool, neutralize with 0.1 M hydrochloric acid, and dilute with the mobile phase.
-
-
Oxidative Degradation:
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Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30%).
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Keep the mixture at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 6 hours).
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Cool and dilute with the mobile phase.
-
-
Thermal Degradation (Solid State):
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Expose a solid sample of this compound to a high temperature (e.g., 100°C) for a specified time (e.g., 24 hours).
-
Dissolve the sample in the initial solvent and then dilute with the mobile phase.
-
-
Photolytic Degradation (Solid State):
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Expose a solid sample of this compound to UV light (e.g., 254 nm and 366 nm) for a specified time (e.g., 24 hours).
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Dissolve the sample and dilute as described above.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.
Visualizations
Caption: Synthesis and potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. A Stability-Indicating High Performance Liquid Chromatographic Method for the Determination of Diacerein in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: 3,5-Diacetamidobenzoic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 3,5-Diacetamidobenzoic Acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity encountered during the synthesis of this compound?
A1: The most prevalent process-related impurity is the mono-acetylated species, 3-acetamido-5-aminobenzoic acid. This arises from the incomplete acetylation of the starting material, 3,5-diaminobenzoic acid.
Q2: What are the critical reaction parameters to control for minimizing impurity formation?
A2: To ensure complete diacetylation and minimize the formation of the mono-acetylated impurity, it is crucial to carefully control the molar ratio of the acetylating agent to the diamine, the reaction temperature, and the reaction time. An excess of the acetylating agent and a sufficiently high temperature and reaction time are generally required.
Q3: What analytical techniques are recommended for monitoring reaction progress and assessing the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective techniques for monitoring the consumption of the starting material and the formation of the desired product and any impurities. For structural confirmation and identification of unknown impurities, techniques such as ¹H NMR and Mass Spectrometry (MS) are recommended.
Q4: Can residual starting material, 3,5-diaminobenzoic acid, be a significant impurity?
A4: Yes, unreacted 3,5-diaminobenzoic acid can be present in the final product if the reaction does not go to completion. Monitoring the reaction by HPLC or TLC until the starting material is no longer detected is crucial.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of mono-acetylated impurity (3-acetamido-5-aminobenzoic acid) detected. | 1. Insufficient amount of acetylating agent (acetic anhydride). 2. Reaction temperature is too low. 3. Reaction time is too short. | 1. Use a molar excess of acetic anhydride. 2. Ensure the reaction temperature is maintained within the optimal range (e.g., 70-80°C). 3. Increase the reaction time and monitor for completion using HPLC or TLC. |
| Low yield of this compound. | 1. Incomplete reaction. 2. Product loss during work-up and purification steps (e.g., filtration, washing). 3. Sub-optimal reaction conditions leading to side product formation. | 1. Ensure the reaction goes to completion by monitoring with appropriate analytical techniques. 2. Carefully handle the product during filtration and washing to minimize mechanical losses. Use cold solvent for washing to reduce solubility losses. 3. Optimize reaction parameters such as temperature, time, and stoichiometry of reactants. |
| Presence of unreacted 3,5-diaminobenzoic acid in the final product. | 1. Inadequate mixing of reactants. 2. Insufficient reaction time or temperature. | 1. Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture. 2. Monitor the reaction until the starting material is fully consumed. |
| Discolored final product. | 1. Presence of colored impurities from starting materials. 2. Oxidation of amino groups. 3. Formation of polymeric byproducts. | 1. Use high-purity starting materials. 2. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Recrystallize the final product from a suitable solvent to remove colored impurities. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the acetylation of 3,5-diaminobenzoic acid.
Materials:
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3,5-Diaminobenzoic acid
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Acetic anhydride
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Deionized water
Procedure:
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Suspend 3,5-diaminobenzoic acid in deionized water in a reaction vessel equipped with a mechanical stirrer and a thermometer.
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Heat the suspension to 70-75°C with constant stirring.
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Slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur.
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Maintain the reaction temperature between 70-80°C during the addition.
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After the addition is complete, continue stirring the mixture at 70-75°C for an additional 1-2 hours to ensure the reaction proceeds to completion.
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Monitor the reaction progress by TLC or HPLC to confirm the disappearance of the starting material.
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Cool the reaction mixture to room temperature to allow the product to precipitate.
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Filter the precipitate and wash it with cold deionized water to remove any unreacted starting materials and water-soluble byproducts.
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Dry the product under a vacuum at 60-70°C until a constant weight is achieved.
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Caption: The reaction pathway showing the formation of the mono-acetylated impurity.
Caption: A decision tree to guide troubleshooting for high impurity levels.
Technical Support Center: Synthesis of 3,5-Diacetamidobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3,5-Diacetamidobenzoic Acid. This document includes detailed experimental protocols, troubleshooting guides for common issues, and a list of frequently asked questions.
Experimental Protocols
A detailed methodology for the synthesis of this compound from 3,5-Diaminobenzoic Acid is provided below. This protocol is based on the acetylation of 3,5-diaminobenzoic acid.[1]
Materials:
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3,5-Diaminobenzoic acid
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Acetic anhydride
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Deionized water
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Hydrochloric acid (for pH adjustment)
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Ethanol
Procedure:
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Suspend 3,5-diaminobenzoic acid in deionized water in a reaction vessel equipped with a stirrer and a thermometer.
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Heat the suspension to 70-75 °C with constant stirring.[1]
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Slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur, and the temperature should be maintained between 70-80 °C.[1]
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After the addition is complete, continue stirring the mixture at 70-75 °C for 1-2 hours to ensure the reaction proceeds to completion.[1]
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
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Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.[1]
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Filter the precipitate and wash it with cold deionized water.[1]
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For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture.[1]
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Dry the purified product under a vacuum at 60-70 °C until a constant weight is achieved.[2]
Data Presentation
The following table summarizes key reaction parameters and their impact on the synthesis of this compound.
| Parameter | Recommended Range/Value | Potential Impact on Yield and Purity |
| Temperature | 70-80 °C | Higher temperatures can increase the reaction rate but may also promote the formation of side products or degradation.[2] |
| Reaction Time | 1-2 hours | Insufficient time leads to incomplete conversion and lower yield. Excessive time may increase the likelihood of side product formation.[1][2] |
| Reagent Stoichiometry | Excess acetylating agent | A sufficient molar excess of acetic anhydride is crucial for driving the reaction to completion and minimizing the amount of starting material and mono-acetylated impurities.[2] |
| Solvent | Deionized water, Acetic acid | The solvent affects the solubility of reactants and products and can influence reaction rates and the formation of side reactions.[1][2] |
| pH | Neutral to slightly acidic | pH is important for the reaction's progress and is critical during the work-up to ensure product precipitation and stability.[2] |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Issue: Low or No Product Yield
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Question: My reaction resulted in a very low yield of this compound. What are the potential causes and how can I improve the yield?
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Answer: Low yield can be attributed to several factors:
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Incomplete Reaction: Ensure the reaction is stirred for the recommended 1-2 hours at 70-75 °C. Monitor the reaction by TLC or HPLC to confirm the complete consumption of the starting material, 3,5-diaminobenzoic acid.[1]
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Insufficient Acetylating Agent: Use a sufficient molar excess of acetic anhydride to drive the di-acetylation to completion.[2]
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Poor Temperature Control: The reaction is exothermic upon the addition of acetic anhydride. If the temperature is not maintained within the optimal range of 70-80 °C, the reaction may not proceed efficiently.[1]
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Product Loss During Work-up: The product precipitates upon cooling. Ensure the mixture is sufficiently cooled to maximize precipitation. When washing the filtered product, use cold deionized water to minimize dissolution and loss of the product.[1]
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Issue: Presence of Impurities
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Question: My final product shows impurities when analyzed by HPLC. What are the likely impurities and how can I avoid them?
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Answer: The most common impurity is the mono-acetylated intermediate.
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Incomplete Acetylation: The primary cause of this impurity is an incomplete reaction. To minimize its formation, ensure a sufficient excess of acetic anhydride is used and that the reaction is allowed to proceed for the full recommended duration at the optimal temperature.[2][3]
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Purification: If the mono-acetylated impurity is present, it can often be removed by recrystallizing the crude product from a suitable solvent system like ethanol/water.[1]
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Issue: Runaway Reaction
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Question: The temperature of my reaction increased uncontrollably after adding acetic anhydride. How can I prevent this?
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Answer: The acetylation of amines with acetic anhydride is an exothermic reaction.
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Slow Addition: Add the acetic anhydride to the heated suspension of 3,5-diaminobenzoic acid slowly and in portions.[1]
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External Cooling: Have an ice bath ready to cool the reaction vessel if the temperature begins to rise too quickly. Maintaining the temperature within the 70-80 °C range is crucial for both safety and reaction efficiency.[1][2]
-
Frequently Asked Questions (FAQs)
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Q1: Why is it important to control the temperature during the addition of acetic anhydride?
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A1: The reaction is exothermic, meaning it releases heat. Uncontrolled temperature can lead to a runaway reaction, which is a safety hazard. Furthermore, maintaining the optimal temperature range of 70-80 °C is critical for maximizing the reaction rate and minimizing the formation of unwanted side products and degradation, thus ensuring a higher yield and purity of the final product.[1][2]
-
Q2: How can I monitor the progress of the reaction?
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A2: The progress of the reaction should be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (3,5-diaminobenzoic acid) and the appearance of the product (this compound). This allows you to determine when the reaction is complete.[1]
-
Q3: What is the purpose of washing the final product with cold deionized water?
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A3: Washing the filtered product with cold deionized water helps to remove any water-soluble impurities that may be present. Using cold water is important to minimize the amount of the desired product that dissolves during the washing process, thereby preventing a reduction in the final yield.[1]
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Q4: What are the best practices for purifying the crude this compound?
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A4: The most common method for purifying the crude product is recrystallization. A suitable solvent system, such as a mixture of ethanol and water or acetic acid and water, can be used. The crude product is dissolved in a minimum amount of the hot solvent mixture, and then the solution is allowed to cool slowly. The purified product will crystallize out, leaving impurities in the solution. The crystals can then be collected by filtration.[1]
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Troubleshooting poor solubility of 3,5-Diacetamidobenzoic acid in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 3,5-Diacetamidobenzoic acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: In which types of solvents should I start my solubility screening for this compound?
A2: For initial solubility screening, a range of solvents with varying polarities should be tested. It is recommended to start with polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as these are often effective in dissolving compounds with multiple hydrogen bond donors and acceptors. Polar protic solvents like ethanol and methanol are also good candidates. Given its acidic nature, aqueous solutions with adjusted pH (basic conditions) should also be explored.
Q3: How does pH affect the solubility of this compound in aqueous solutions?
A3: As a carboxylic acid, the solubility of this compound in aqueous media is highly dependent on pH. In acidic to neutral solutions, it will exist predominantly in its less soluble, protonated (uncharged) form. As the pH increases above its pKa, the carboxylic acid group will deprotonate to form a carboxylate salt, which is significantly more polar and, therefore, more soluble in water.[1] Therefore, using basic aqueous solutions (e.g., by adding sodium hydroxide or sodium bicarbonate) is a key strategy to enhance its solubility.
Q4: Can I use the solubility data of its precursor, 3,5-Diaminobenzoic acid, as a reference?
A4: While the precursor 3,5-Diaminobenzoic acid is reported to be very soluble in water, this may not be directly indicative of the solubility of this compound.[2][3] The acetylation of the amino groups to amide groups reduces the basicity and increases the molecular weight and potential for intermolecular hydrogen bonding in the solid state, which can decrease aqueous solubility. However, the solubility of 3,5-Diaminobenzoic acid in ethanol can provide a useful starting point for assessing its solubility in polar protic solvents.
Troubleshooting Poor Solubility
This guide provides a systematic approach to troubleshoot and overcome poor solubility of this compound.
Issue 1: The compound does not dissolve in my desired solvent at room temperature.
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Question: What steps can I take if this compound is insoluble in my chosen solvent?
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Answer:
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Particle Size Reduction: Ensure the compound is a fine powder. Grinding the solid can increase the surface area available for solvation, which can improve the rate of dissolution.[4][5]
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Heating: Gently heat the mixture while stirring. Increased temperature often enhances the solubility of solids. Be cautious and ensure the compound is stable at elevated temperatures.
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Sonication: Use an ultrasonic bath to provide energy to break apart solid agglomerates and facilitate dissolution.
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Solvent Screening: If the initial solvent is ineffective, a systematic screening of solvents with varying polarities is recommended. (See Q2 in FAQs).
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Co-solvents: Employ a mixture of solvents. For instance, if the compound has some solubility in a non-polar solvent but is intended for an aqueous system, a water-miscible organic co-solvent like ethanol, DMSO, or DMF can be used to first dissolve the compound before adding the aqueous phase.[6]
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Issue 2: The compound precipitates out of solution upon standing or when adding another component.
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Question: How can I prevent my compound from crashing out of solution?
-
Answer:
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Check for Saturation: You may have created a supersaturated solution. Try preparing a more dilute solution.
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pH Adjustment: If working with aqueous or protic solvents, the pH of the final solution may be causing precipitation. For this compound, maintaining a basic pH will keep it in its more soluble salt form.
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Use of Surfactants: In aqueous systems, adding a small amount of a suitable surfactant can help to form micelles that encapsulate the compound and keep it in solution.[7]
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Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the molecule and enhance its aqueous solubility.
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Issue 3: I need to prepare an aqueous stock solution, but the solubility is very low.
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Question: What is the best strategy for preparing an aqueous stock solution of this compound?
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Answer:
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pH Modification: The most effective method is to adjust the pH. Prepare a slurry of the compound in water and add a base (e.g., 1M NaOH) dropwise until the solid dissolves. This will form the highly soluble sodium salt of the carboxylic acid. Remember to note the final pH and consider its compatibility with your downstream application.
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Co-solvent Method: First, dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF. Then, slowly add this concentrated organic stock solution to your aqueous buffer with vigorous stirring.[8] Be aware that the final concentration of the organic solvent should be compatible with your experimental system.
-
Data Presentation
Table 1: Solubility of 3,5-Diaminobenzoic Acid (Precursor) in Ethanol
As a reference, the following table summarizes the experimental mole fraction solubility (x₁) of the precursor compound, 3,5-Diaminobenzoic acid, in ethanol at different temperatures. This may provide some insight into the behavior of the diacetylated derivative in polar protic solvents.
| Temperature (K) | Mole Fraction Solubility (x₁) in 95.32% Ethanol | Mole Fraction Solubility (x₁) in 99.55% Ethanol |
| 298.15 | 0.00345 | 0.00287 |
| 303.15 | 0.00416 | 0.00352 |
| 308.15 | 0.00501 | 0.00428 |
| 313.15 | 0.00602 | 0.00519 |
| 318.15 | 0.00721 | 0.00628 |
Data adapted from Journal of Chemical & Engineering Data 2009, 54, 5, 1477–1480.[9]
Experimental Protocols
Protocol 1: General Method for Solubility Enhancement by pH Adjustment
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Weigh the desired amount of this compound and place it in a suitable container.
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Add a small volume of the desired aqueous buffer (e.g., water, PBS).
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While stirring, add a 1M solution of a suitable base (e.g., NaOH, KOH) dropwise.
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Continue adding the base until the solid completely dissolves.
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Measure the final pH of the solution.
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Adjust the final volume with the aqueous buffer to achieve the target concentration.
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If necessary, filter the solution through a 0.22 µm filter to remove any particulates.
Protocol 2: Co-solvency Method for Preparing Aqueous Solutions
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Dissolve the this compound in a minimal volume of a water-miscible organic solvent (e.g., DMSO, DMF).
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In a separate container, prepare the desired aqueous buffer.
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While vigorously stirring the aqueous buffer, slowly add the concentrated organic stock solution dropwise.
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Monitor the solution for any signs of precipitation.
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If precipitation occurs, you may need to increase the ratio of the organic co-solvent or decrease the final concentration of the compound.
Visualizations
Caption: A troubleshooting workflow for addressing poor solubility.
Caption: A general experimental workflow for dissolving the compound.
References
- 1. reddit.com [reddit.com]
- 2. 3,5-Diaminobenzoic acid CAS#: 535-87-5 [m.chemicalbook.com]
- 3. 3,5-Diaminobenzoic acid | 535-87-5 [chemicalbook.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. brieflands.com [brieflands.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
Avoiding di- and tri-iodination side reactions of 3,5-Diacetamidobenzoic acid
Welcome to the technical support center for the iodination of 3,5-Diacetamidobenzoic Acid. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals control and optimize their iodination reactions, specifically to avoid the formation of di- and tri-iodinated side products.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process of mono-iodination of this compound.
Q1: My reaction is producing significant amounts of di- and tri-iodinated products. How can I favor mono-iodination?
A1: The formation of multiply iodinated species is a common issue when the reaction conditions are too harsh or the stoichiometry of the iodinating agent is not carefully controlled. To favor mono-iodination, consider the following adjustments:
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Control Stoichiometry: The most critical factor is the molar ratio of the iodinating agent to the this compound. For mono-iodination, it is crucial to use a stoichiometric amount (or a slight sub-stoichiometric amount, e.g., 0.9 equivalents) of the iodinating agent. Protocols aiming for di-iodination often use at least 2.0 equivalents of the iodinating agent, while tri-iodination requires a significant excess (at least 3.0 equivalents) and more forcing conditions.[1][2]
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Reaction Temperature: Higher temperatures tend to promote multiple iodinations.[1][3] If you are observing over-iodination, try running the reaction at a lower temperature. For instance, if the reaction is being conducted at 80-90°C (conditions often used for tri-iodination), consider reducing the temperature to room temperature or even 0-5°C during the addition of the iodinating agent.[2]
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Slow Addition of Iodinating Agent: Adding the iodinating agent slowly and in a controlled manner can help to maintain a low instantaneous concentration of the electrophilic iodine species, thereby reducing the likelihood of multiple substitutions on the same molecule.[2]
Q2: The yield of my mono-iodinated product is very low, and a lot of starting material remains unreacted. What can I do to improve the yield?
A2: Low conversion of the starting material in an iodination reaction can be due to several factors:
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Insufficient Iodinating Agent: While an excess of the iodinating agent should be avoided to prevent over-iodination, a significant sub-stoichiometric amount may lead to incomplete conversion. Carefully measure and use approximately 1.0 equivalent of the iodinating agent.
-
Reaction Time: Iodination reactions, especially on deactivated or moderately activated rings, can be slow. If you have confirmed that mono-iodination is occurring but the conversion is low, consider extending the reaction time. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.[2]
-
Choice of Iodinating Agent: Molecular iodine (I₂) itself is a weak electrophile and often requires an activating agent or catalyst.[4][5] Using a more potent iodinating agent like iodine monochloride (ICl) or N-Iodosuccinimide (NIS) can improve the reaction rate and yield.[1][6]
Q3: I am unsure about the regioselectivity of the mono-iodination. Where should the iodine atom be incorporated?
A3: The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene ring. In this compound, you have:
-
Two acetamido groups (-NHCOCH₃), which are ortho, para-directing and activating.
-
One carboxylic acid group (-COOH), which is meta-directing and deactivating.
The positions ortho to the two acetamido groups are positions 2, 4, and 6. The position para to the 3-acetamido group is position 6, and the position para to the 5-acetamido group is position 2. The positions meta to the carboxylic acid group are positions 2 and 6. Therefore, the positions most activated for electrophilic substitution are positions 2, 4, and 6. Due to steric hindrance from the adjacent carboxylic acid and the other acetamido group, substitution at position 4 is sterically less hindered and often favored. However, a mixture of isomers (2-iodo and 4-iodo) is possible.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this iodination reaction?
A1: The iodination of this compound proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[4] The key steps are:
-
Generation of an Electrophile: A potent electrophilic iodine species (often represented as I⁺) is generated from the iodinating agent. For example, with iodine monochloride (ICl), the more electronegative chlorine atom polarizes the bond, making the iodine atom electrophilic.
-
Nucleophilic Attack: The electron-rich π-system of the benzene ring attacks the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This is typically the rate-determining step.[4]
-
Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the iodinated product.[4]
Q2: Which iodinating agent is best for controlling the reaction to achieve mono-iodination?
A2: Several iodinating agents can be used, and the choice may depend on the specific reaction conditions and desired reactivity.
-
Iodine Monochloride (ICl): This is a commonly used and effective reagent for the iodination of deactivated or moderately activated aromatic rings.[1][2] Its reactivity can be modulated by temperature and stoichiometry.
-
N-Iodosuccinimide (NIS): NIS is a milder and easier-to-handle solid iodinating agent. It is often used for electron-rich aromatic compounds, and its reactivity can be enhanced with a catalytic amount of an acid.[6]
-
Molecular Iodine (I₂) with an Oxidizing Agent: Elemental iodine is generally unreactive towards aromatic rings unless an oxidizing agent (like nitric acid or hydrogen peroxide) is present to generate a more powerful electrophilic iodine species.[5] This system can sometimes be more difficult to control.
For achieving mono-iodination of this compound, iodine monochloride is a good starting point due to its well-documented use with this class of compounds.
Q3: How can I purify the mono-iodinated product from the reaction mixture?
A3: The purification strategy will depend on the properties of the product and the impurities present.
-
Precipitation and Filtration: If the desired mono-iodinated product precipitates out of the reaction mixture upon cooling or quenching, it can be isolated by filtration.[1][2]
-
Washing: The filtered solid should be washed with appropriate solvents to remove unreacted starting materials and soluble byproducts. Washing with cold water and then a small amount of a cold organic solvent like methanol or ethanol is a common practice.[1][2]
-
Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture.[2]
-
Chromatography: If a mixture of iodinated isomers or closely related byproducts is obtained, column chromatography may be necessary for separation.
Q4: What analytical techniques are recommended for characterizing the product and confirming the degree of iodination?
A4: To confirm the identity and purity of your product, a combination of spectroscopic and analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools to determine the structure of the product. The number and splitting patterns of the aromatic protons in ¹H NMR will clearly indicate the position and number of iodine substituents.
-
Mass Spectrometry (MS): MS will provide the molecular weight of the product, confirming the incorporation of one, two, or three iodine atoms.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the product and quantifying the amounts of starting material, mono-, di-, and tri-iodinated species in the reaction mixture.[2]
Quantitative Data Summary
The following table summarizes the expected product distribution based on the stoichiometry of the iodinating agent, extrapolated from available protocols. These are estimates, and actual results may vary based on specific reaction conditions.
| Molar Equivalents of Iodinating Agent (e.g., ICl) | Expected Major Product | Expected Side Products |
| ~1.0 eq. | Mono-iodinated this compound | Unreacted starting material, Di-iodinated product |
| ~2.0 eq. | Di-iodinated this compound | Mono- and Tri-iodinated products |
| >3.0 eq. | Tri-iodinated this compound | Di-iodinated product |
Experimental Protocols & Visualizations
Proposed Protocol for Mono-iodination of this compound
This protocol is a suggested starting point for achieving mono-iodination, based on the principles of controlling stoichiometry and reaction temperature.
Materials:
-
This compound
-
Glacial acetic acid
-
Iodine monochloride (ICl)
-
Sodium thiosulfate solution
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in glacial acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of iodine monochloride (1.0 eq.) in glacial acetic acid dropwise to the cooled solution while stirring. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete or has reached the desired conversion, pour the mixture into a stirred solution of ice-water containing sodium thiosulfate to quench any unreacted iodine.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Characterize the product using NMR and MS to confirm its identity and purity.
Caption: Experimental workflow for the proposed mono-iodination of this compound.
Caption: Relationship between iodinating agent stoichiometry and the major iodination product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
Managing exothermic reaction in 3,5-Diacetamidobenzoic acid synthesis
Welcome to the Technical Support Center for the synthesis of 3,5-Diacetamidobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to managing the exothermic acylation of 3,5-diaminobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern during the synthesis of this compound?
A1: The primary safety concern is the management of the exothermic reaction that occurs upon the addition of acetic anhydride to 3,5-diaminobenzoic acid.[1] This reaction releases a significant amount of heat, which, if not properly controlled, can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.
Q2: What is the recommended temperature range for this reaction?
A2: The recommended temperature range for the acylation of 3,5-diaminobenzoic acid with acetic anhydride is between 70-80 °C.[1] Maintaining the temperature within this range is crucial for both safety and product purity.
Q3: What are the consequences of exceeding the recommended temperature?
A3: Exceeding the recommended temperature can lead to several undesirable outcomes, including:
-
An increased rate of reaction, making it difficult to control the exotherm.
-
Formation of side products and impurities, which will lower the yield and purity of the final product.
-
In a worst-case scenario, a runaway reaction, which can result in a dangerous release of energy and materials.
Q4: Can I add the acetic anhydride all at once?
A4: No, it is strongly advised to add the acetic anhydride slowly or portion-wise to the heated suspension of 3,5-diaminobenzoic acid.[1] This allows for the controlled release of heat and enables the cooling system to maintain the desired reaction temperature.
Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A5: The progress of the reaction and the purity of the final product can be monitored and assessed using the following techniques:
-
Thin-Layer Chromatography (TLC): To monitor the consumption of the starting material and the formation of the product.[1]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and identification of impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid, uncontrolled temperature increase during acetic anhydride addition. | 1. Acetic anhydride added too quickly. 2. Inadequate cooling capacity for the scale of the reaction. 3. Initial temperature of the reaction mixture was too high. | 1. Immediately stop the addition of acetic anhydride. 2. Increase external cooling (e.g., use an ice bath). 3. For future experiments, reduce the addition rate of acetic anhydride and ensure the cooling system is adequate for the reaction scale. 4. Ensure the initial temperature is at the lower end of the recommended range (around 70 °C) before starting the addition. |
| Low yield of this compound. | 1. Incomplete reaction. 2. Formation of side products due to poor temperature control. 3. Product loss during workup and purification. | 1. Ensure the reaction is stirred at 70-75 °C for 1-2 hours after the addition of acetic anhydride is complete to drive the reaction to completion.[1] 2. Strictly maintain the reaction temperature between 70-80 °C. 3. During filtration, wash the product with cold deionized water to minimize dissolution.[1] |
| Low purity of the final product (multiple spots on TLC or peaks in HPLC). | 1. Reaction temperature exceeded the optimal range, leading to side reactions. 2. Presence of unreacted 3,5-diaminobenzoic acid. 3. Insufficient washing of the product. | 1. Implement stricter temperature control measures. 2. Ensure sufficient reaction time and stoichiometry of acetic anhydride. 3. Wash the filtered product thoroughly with cold deionized water.[1] 4. Consider recrystallization from a suitable solvent like an ethanol/water mixture to improve purity. |
| Product is discolored (e.g., yellow or brown). | 1. Formation of colored impurities due to overheating. 2. Oxidation of the aromatic amine functionalities. | 1. Improve temperature control during the reaction. 2. Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. 3. Recrystallization with activated carbon may help to remove colored impurities. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from established laboratory procedures.[1]
Materials:
-
3,5-Diaminobenzoic acid
-
Acetic anhydride
-
Deionized water
-
Hydrochloric acid (for pH adjustment, if necessary)
Procedure:
-
Suspend 3,5-diaminobenzoic acid in deionized water in a reaction vessel equipped with a mechanical stirrer, a thermometer, and a reflux condenser.
-
With stirring, heat the suspension to 70-75 °C.[1]
-
Slowly add acetic anhydride to the heated suspension dropwise or in small portions. A noticeable exothermic reaction will occur.
-
Carefully monitor the internal temperature and use external cooling (e.g., a water bath) as needed to maintain the temperature between 70-80 °C.[1]
-
After the addition of acetic anhydride is complete, continue to stir the reaction mixture at 70-75 °C for an additional 1-2 hours to ensure the reaction goes to completion.[1]
-
Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.
-
Filter the precipitate using a Büchner funnel and wash the solid with cold deionized water.[1]
-
Dry the product under vacuum at 60-70 °C to a constant weight.
-
Assess the purity of the product using TLC or HPLC.
Data Presentation
| Parameter | Value / Range | Significance |
| Starting Material | 3,5-Diaminobenzoic acid | Aromatic diamine core |
| Acylating Agent | Acetic Anhydride | Reacts with amino groups |
| Solvent | Deionized Water | Reaction medium |
| Reaction Temperature | 70-80 °C | Critical for controlling the exotherm and minimizing side products |
| Addition Time | Slow, controlled addition | Essential for managing heat release |
| Reaction Time (post-addition) | 1-2 hours | To ensure complete conversion |
| Product Isolation | Precipitation upon cooling, filtration | Simple and efficient product recovery |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Logical Relationship: Temperature Control and Reaction Outcome
Caption: The relationship between reaction temperature and the resulting outcome of the synthesis.
References
Validation & Comparative
A Comparative Guide to 3,5-Diacetamidobenzoic Acid and Other Benzoic Acid Derivatives in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that influences the efficiency, yield, and ultimate success of a synthetic pathway. Benzoic acid and its derivatives represent a versatile class of compounds widely employed in the synthesis of pharmaceuticals, materials, and other high-value chemicals. This guide provides an objective comparison of 3,5-Diacetamidobenzoic acid with other key benzoic acid derivatives, supported by experimental data and detailed protocols to inform synthetic strategy.
Introduction to this compound
This compound is a trifunctional aromatic compound featuring a carboxylic acid group and two acetamido groups at the meta positions of a benzene ring.[1] This structure makes it a valuable intermediate in the synthesis of more complex molecules. It is most notably recognized as a key intermediate and a significant impurity in the manufacturing of Diatrizoic acid, a widely used X-ray contrast agent.[2][3][4] Its synthesis and purity are therefore of considerable interest in pharmaceutical quality control.
Compared to simpler derivatives like benzoic acid itself or functionalized alternatives like 2-benzoylbenzoic acid, this compound offers a scaffold with multiple reactive sites, allowing for the construction of intricate molecular architectures.[1][5] Its utility is often predicated on the chemistry of its precursor, 3,5-diaminobenzoic acid (DABA), a versatile building block in its own right.[5]
Comparative Synthesis and Performance
The synthetic routes to various benzoic acid derivatives differ significantly, impacting yield, purity, and scalability. The choice of derivative is often dictated by the desired final product and the available starting materials.
Synthesis of this compound
The primary route to this compound is through the diacetylation of 3,5-diaminobenzoic acid (DABA). DABA itself is typically synthesized via the reduction of 3,5-dinitrobenzoic acid.[6][7][8]
Comparison of Synthetic Yields
The efficiency of synthesis varies widely among different benzoic acid derivatives and the methods employed. The following tables summarize reported yields for various derivatives.
| Derivative | Starting Material | Method | Yield (%) | Reference |
| 2-(2-Aminobenzoyl)benzoic acid | N-(2-fluorobenzyl)benzamide | Base-Promoted Aerobic Cascade | 69% | [9] |
| 5-Methyl-2-(2-aminobenzoyl)benzoic acid | (Corresponding substituted amide) | Base-Promoted Aerobic Cascade | 82% | [9] |
| 4-Bromo-2-(2-aminobenzoyl)benzoic acid | (Corresponding substituted amide) | Base-Promoted Aerobic Cascade | 60% | [9] |
| 2-(4-Chlorobenzoyl)benzoic acid | Phthalic Anhydride, Chlorobenzene | Friedel-Crafts Acylation | 56% | [9] |
| 2-(4-Methoxybenzoyl)benzoic acid | Phthalic Anhydride, Anisole | Friedel-Crafts Acylation | 42-76% | [9] |
| 2-Benzoylbenzoic acid | Phthalic Anhydride, Benzene | Friedel-Crafts Acylation | 74-88% | [9] |
| 3,5-Diaminobenzoic acid | 3,5-Dinitrobenzoic acid | Catalytic Hydrogenation (Ni catalyst) | 96-97% | [6] |
| Benzoic Acid | Toluene | Oxidation (KMnO4), 4 crystallizations | 99.98% pure | [10] |
| Benzoic Acid | Benzoyl Chloride | Hydrolysis | High Purity | [10] |
| Diatrizoic Acid | 3,5-diamino-2,4,6-triiodobenzoic acid | One-pot acylation/esterification | >80% | [11] |
Role in Synthetic Pathways and Applications
The choice of a benzoic acid derivative is fundamentally linked to its intended application.
-
This compound : Its primary role is as an intermediate in multi-step syntheses. For instance, it is a precursor in the synthesis of 3,5-diacetamido-2,4-diiodobenzoic acid, which serves as a crucial reference standard for identifying impurities in Diatrizoic Acid, an X-ray contrast agent.[2] This highlights its importance in pharmaceutical quality control and process chemistry.
-
2-Benzoylbenzoic Acid Derivatives : These compounds are foundational in medicinal chemistry. They form the core structure of many Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes.[9] Certain derivatives are also central to antihistamine drugs like Cetirizine.[9]
-
3,5-Diaminobenzoic Acid (DABA) : As the precursor to this compound, DABA is a highly versatile intermediate. Its two amine groups and one carboxylic acid group provide a platform for creating bifunctional or multifunctional molecules.[5] It is used to synthesize libraries of compounds for drug discovery, specialty polymers, and as a scaffold in cyclic peptide synthesis.[5][12]
-
Simple Benzoic Acids : Unsubstituted or simply substituted benzoic acids are used in a vast range of applications, from food preservatives (as sodium benzoate) to the synthesis of phenols, caprolactam, and as precursors for plasticizers.[13]
Experimental Protocols
Detailed methodologies are essential for reproducibility and comparison. Below are protocols for the synthesis of this compound and a representative alternative, 2-Benzoylbenzoic acid.
Protocol 1: Synthesis of this compound (Intermediate)
This protocol describes the acetylation of 3,5-diaminobenzoic acid.[2]
Materials:
-
3,5-Diaminobenzoic acid
-
Acetic anhydride
-
Deionized water
Procedure:
-
Suspend 3,5-diaminobenzoic acid in deionized water in a suitable reaction vessel equipped with a stirrer and thermometer.
-
Heat the suspension to 70-75 °C with constant stirring.
-
Slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur. Maintain the reaction temperature between 70-80 °C.
-
After the addition is complete, continue stirring at 70-75 °C for 1-2 hours to ensure the reaction proceeds to completion.
-
Cool the reaction mixture to room temperature. The product, this compound, will precipitate.
-
Filter the precipitate and wash it with cold deionized water.
-
Dry the final product under a vacuum at 60-70 °C until a constant weight is achieved.
-
Purity can be assessed by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
Protocol 2: Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation
This classic method produces the core structure for many derivatives.[9]
Materials:
-
Phthalic anhydride
-
Benzene (thiophene-free)
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid (HCl)
-
10% Sodium carbonate solution
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, place 25 g of phthalic anhydride and 75 mL of thiophene-free benzene. Cool the flask in an ice bath.
-
Carefully and gradually add 30 g of anhydrous aluminum chloride to the cooled mixture. Connect a gas trap to absorb the evolved hydrogen chloride gas.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux and maintain for 30 minutes with stirring.
-
After cooling, cautiously add 100 mL of water, followed by 20 mL of concentrated hydrochloric acid.
-
Perform steam distillation to remove excess benzene. The product will remain in the flask as an oily solid.
-
Cool the flask and decant the supernatant water. Dissolve the remaining oily solid in 75 mL of a 10% sodium carbonate solution.
-
Filter the solution. Slowly add concentrated hydrochloric acid to the filtrate with stirring until the solution is acidic, which will precipitate the 2-benzoylbenzoic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Comparative Workflow Visualization
The strategic differences in synthesizing various benzoic acid derivatives can be visualized to highlight the distinct chemical transformations involved.
Conclusion
This compound and other benzoic acid derivatives each hold a distinct and valuable place in the synthetic chemist's toolbox.
-
This compound is best suited as a specialized intermediate. Its synthesis is straightforward from DABA, but its primary value lies in creating complex, multifunctional molecules, particularly within the pharmaceutical industry for applications like impurity reference standards.
-
Derivatives like 2-Benzoylbenzoic Acid serve as fundamental scaffolds for entire classes of drugs. The Friedel-Crafts acylation route, while traditional, is a robust method for producing these core structures in good yields.
-
Simpler derivatives obtained from bulk materials (e.g., benzoic acid from toluene) are workhorse chemicals, valued for their low cost and versatility in a wide array of industrial applications.
The choice between these alternatives hinges on the final application. For targeted, multi-step synthesis requiring a pre-functionalized aromatic core, this compound and its precursor DABA are excellent candidates. For the development of new pharmaceuticals based on established pharmacophores or for large-scale industrial processes, other derivatives may offer a more direct or economical route. The provided data and protocols serve as a foundation for making an informed decision based on the specific needs of the research or development project.
References
- 1. This compound | 7743-39-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. CN101362705B - 3,5-diaminobenzoic acid preparation method - Google Patents [patents.google.com]
- 7. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]
- 8. CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem21labs.com [chem21labs.com]
A Comparative Guide to HPLC and UPLC for the Analysis of 3,5-Diacetamidobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of 3,5-diacetamidobenzoic acid, a known impurity and related compound of the radiopaque contrast agent Diatrizoic acid.[1][2] The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the performance characteristics of both HPLC and UPLC, supported by experimental data, to aid researchers in selecting the most suitable method for their analytical needs.
Introduction to HPLC and UPLC
High-Performance Liquid Chromatography (HPLC) is a well-established and robust analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of various compounds. It relies on the principle of separating components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles.[3][4] This smaller particle size, combined with instrumentation capable of handling higher backpressures, results in significantly improved resolution, sensitivity, and speed of analysis compared to traditional HPLC.[3][5]
Performance Comparison: HPLC vs. UPLC
The primary advantages of UPLC over HPLC include shorter analysis times, reduced solvent consumption, and enhanced sensitivity and resolution.[3][5] These benefits are particularly valuable in high-throughput environments and for the analysis of trace-level impurities. The following table summarizes a comparison of typical performance characteristics for the analysis of Diatrizoic acid and its impurities, including this compound.
Table 1: Performance Comparison of HPLC and UPLC for Diatrizoic Acid Impurity Analysis
| Parameter | HPLC | UPLC |
| Analysis Time | 30 - 40 minutes | ~12 minutes[6] |
| Resolution | Good | Excellent[7] |
| Sensitivity (LOD) | Analyte dependent | 0.009 - 0.012 µg/mL (for impurities)[7] |
| Sensitivity (LOQ) | Analyte dependent | 0.027 - 0.04 µg/mL (for impurities)[7] |
| Solvent Consumption | Higher | Significantly Lower |
| System Backpressure | Lower | Higher |
| Column Particle Size | 3 - 5 µm | < 2 µm[4] |
Data for HPLC is based on a representative method, while UPLC data is from a validated method for Diatrizoic acid and its impurities.
The following table presents data from an inter-laboratory comparison study, illustrating the typical results obtained from both HPLC and UPLC analyses of a Diatrizoic acid sample.
Table 2: Inter-Laboratory Comparison Data for Diatrizoic Acid Impurity Analysis
| Laboratory ID | Analytical Method | Reported Value (%) | Recovery (%) | Retention Time (min) |
| Lab 01 | UPLC-UV | 0.095 | 98.5 | 4.21 |
| Lab 02 | UPLC-UV | 0.102 | 101.2 | 4.23 |
| Lab 03 | UPLC-UV | 0.098 | 99.1 | 4.19 |
| Lab 04 | HPLC-UV | 0.115 | 104.5 | 5.88 |
| Lab 05 | UPLC-UV | 0.099 | 100.5 | 4.22 |
| Consensus Mean (UPLC) | UPLC-UV | 0.0985 | 99.8 | 4.21 |
This table is a representation of data that might be generated in such a study and is based on the format found in the search results.[6]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and reproducibility of analytical methods. Below are representative protocols for the analysis of this compound as an impurity in Diatrizoic acid using both HPLC and UPLC.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the purity assessment of Diatrizoic acid and its related impurities.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.[2]
-
Column: C18 stationary phase.[2]
-
Mobile Phase A: 0.01 M potassium phosphate, pH adjusted to 3.0.[2]
-
Mobile Phase B: Acetonitrile or methanol.[2]
-
Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over a period of 30-40 minutes.[2]
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Detection Wavelength: 238 nm.[2]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.[2]
Ultra-Performance Liquid Chromatography (UPLC) Protocol
This rapid and sensitive UPLC method is designed for the estimation of Diatrizoic acid and its related impurities.[1][7]
-
Instrumentation: A UPLC system equipped with a photodiode array (PDA) or UV detector (e.g., Waters ACQUITY UPLC).[7]
-
Column: ACQUITY UPLC CSH C18 (100 x 2.1 mm, 1.7 µm).[7]
-
Mobile Phase A: 0.05% Formic Acid in Milli-Q Water.[7]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A gradient program should be developed to optimize the separation of all impurities. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more retained components.
-
Flow Rate: 0.3 mL/min (typical for a 2.1 mm ID column).[1]
-
Detection: UV at 238 nm.[1]
-
Sample Preparation: Prepare sample solutions in a suitable diluent (e.g., a mixture of the mobile phases) at a concentration appropriate for the detection of impurities at specified levels.
Mandatory Visualizations
Analytical Workflow for Impurity Analysis
The following diagram illustrates the general workflow for the chromatographic analysis of this compound as an impurity in Diatrizoic acid.
Caption: General workflow for the chromatographic analysis of impurities.
Logical Relationship of HPLC and UPLC Principles
The following diagram illustrates the fundamental relationship and key differences between HPLC and UPLC.
Caption: Key distinctions between HPLC and UPLC methodologies.
References
A Comparative Guide to the Quantification of 3,5-Diacetamidobenzoic Acid: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 3,5-Diacetamidobenzoic acid is crucial for various applications, including impurity profiling and pharmacokinetic studies. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, supported by detailed experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC)
HPLC stands as a robust and widely used technique for the quantification of non-volatile organic compounds like this compound.[1] A reversed-phase HPLC method is proposed here, offering a balance of specificity, sensitivity, and cost-effectiveness.
Experimental Protocol: Proposed HPLC Method
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.[2]
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M potassium phosphate, pH adjusted to 3.0) and a miscible organic solvent like acetonitrile or methanol.[2]
-
Flow Rate: A typical flow rate of 1.0 mL/min is recommended.[2]
-
Detection: UV detection at a wavelength of 238 nm.[3]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 20 µL.[1]
Sample Preparation: Standard and sample solutions are prepared by accurately weighing the substance and dissolving it in a suitable solvent, such as a mixture of water and acetonitrile.[2][3]
Method Validation: The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1]
Alternative Analytical Methods
While HPLC is a primary technique, other methods can be employed for the analysis of this compound, each with its own advantages and limitations.
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers significantly faster analysis times and greater sensitivity and selectivity compared to conventional HPLC.[1] The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the analyte.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): As this compound is non-volatile, a derivatization step is required to convert it into a volatile compound before GC-MS analysis.[1] This method can be highly sensitive and specific but involves a more complex sample preparation procedure.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the compound.[4] While primarily a qualitative technique, quantitative NMR (qNMR) can be used for concentration determination without the need for a reference standard of the analyte.
Performance Comparison
The following table summarizes the expected performance characteristics of the proposed HPLC method compared to its alternatives.
| Parameter | HPLC | UPLC-MS | GC-MS (with derivatization) |
| Specificity | High | Very High | Very High |
| Sensitivity (LOD/LOQ) | Good (µg/mL range)[5] | Excellent (ng/mL range) | Excellent (pg/mL range) |
| Linearity Range | Wide | Wide | Wide |
| Accuracy | High | High | High |
| Precision (%RSD) | < 2% | < 2% | < 5% |
| Analysis Time | Moderate (15-30 min) | Fast (2-10 min) | Moderate (20-40 min) |
| Sample Preparation | Simple | Simple | Complex |
| Cost (Instrument/Operation) | Moderate | High | High |
HPLC Method Validation Workflow
The following diagram illustrates the key steps involved in the validation of the proposed HPLC method for this compound quantification.
References
A Comparative Guide to the Spectroscopic Data of 3,5-Diacetamidobenzoic Acid and Its Analogs
This guide provides a detailed comparison of the spectroscopic data for 3,5-diacetamidobenzoic acid and its key analogs, 3,5-diaminobenzoic acid and 3,5-dinitrobenzoic acid. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the identification and characterization of these compounds. The guide summarizes ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data in clear, comparative tables. Detailed experimental protocols for these spectroscopic techniques are also provided.
Spectroscopic Data Comparison
¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Assignment |
| This compound | DMSO-d₆ | ~11.0 - 13.0 (Broad Singlet, 1H, COOH), ~8.0 - 8.5 (Singlet, 1H, Aromatic CH), ~7.5 - 8.0 (Broad Singlet, 2H, NH), ~2.2 (Singlet, 6H, CH₃)[1] |
| 3,5-Diaminobenzoic acid | DMSO-d₆ | 12.5 (s, 1H, COOH), 6.3 (d, J=1.9 Hz, 2H, H-2, H-6), 5.9 (t, J=1.9 Hz, 1H, H-4), 4.8 (s, 4H, NH₂) |
| 3,5-Dinitrobenzoic acid | DMSO-d₆ | 13.6 (s, 1H, COOH), 9.026 (t, J=2.2 Hz, 1H, H-4), 8.902 (d, J=2.2 Hz, 2H, H-2, H-6) |
¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm, Assignment |
| This compound (Predicted data for 3,5-diacetamido-2,4-diiodobenzoic acid) | DMSO-d₆ | ~170 (C=O, Carboxylic Acid), ~168 (C=O, Amide), ~145 (C-NH), ~140 (C-COOH), ~125 (Aromatic CH), ~95-100 (C-I), ~25 (CH₃)[1] |
| 3,5-Diaminobenzoic acid | D₂O | 171.8 (COOH), 149.5 (C3, C5), 133.2 (C1), 108.8 (C4), 107.9 (C2, C6)[2] |
| 3,5-Dinitrobenzoic acid | DMSO-d₆ | 164.2 (COOH), 148.2 (C3, C5), 136.0 (C1), 129.8 (C4), 119.2 (C2, C6) |
Infrared (IR) Spectroscopy Data
| Compound | Technique | Wavenumber (cm⁻¹), Assignment |
| This compound | KBr Pellet | ~3300-2500 (O-H stretch, carboxylic acid), ~3250 (N-H stretch, amide), ~1700 (C=O stretch, carboxylic acid), ~1660 (C=O stretch, amide I), ~1550 (N-H bend, amide II), ~1600, ~1480 (C=C stretch, aromatic) |
| 3,5-Diaminobenzoic acid | KBr Wafer | 3470, 3380 (N-H stretch), 3100-2500 (O-H stretch), 1680 (C=O stretch), 1620, 1590 (N-H bend and C=C stretch), 1310 (C-N stretch), 1250 (C-O stretch)[3] |
| 3,5-Dinitrobenzoic acid | KBr Pellet | 3100-2500 (O-H stretch), 1700 (C=O stretch), 1625 (C=C stretch), 1540 (asymmetric NO₂ stretch), 1345 (symmetric NO₂ stretch), 920 (O-H bend) |
Mass Spectrometry (MS) Data
| Compound | Ionization Mode | Key m/z values, Assignment |
| This compound | ESI (-) | 235 ([M-H]⁻) |
| 3,5-Diaminobenzoic acid | EI | 152 ([M]⁺), 135 ([M-OH]⁺), 107 ([M-COOH]⁺)[2] |
| 3,5-Dinitrobenzoic acid | EI | 212 ([M]⁺), 195 ([M-OH]⁺), 166 ([M-NO₂]⁺), 120 ([M-NO₂-NO₂]⁺) |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the compounds.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.[1]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and 1024-4096 scans to achieve a good signal-to-noise ratio.[1]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture in a pellet die under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[1]
-
-
Data Processing:
-
The instrument software automatically ratios the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
-
Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compounds.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).
-
Data Acquisition (ESI):
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.
-
Typical ESI conditions: capillary voltage of 3-4 kV, nebulizing gas (N₂) flow of 8-12 L/min, and a drying gas temperature of 300-350 °C.[1]
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Acquisition (EI):
-
Introduce the sample (typically after separation by gas chromatography) into the ion source where it is bombarded with a high-energy electron beam (typically 70 eV).
-
-
Data Processing:
-
The software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain information about the structure of the molecule.
-
Visualizations
The following diagrams illustrate the general workflows for spectroscopic analysis.
Caption: General workflow for spectroscopic analysis of organic compounds.
Caption: Logical flow of a spectroscopic measurement process.
References
Purity Analysis of 3,5-Diacetamidobenzoic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This is especially true for compounds like 3,5-Diacetamidobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, including contrast media such as Diatrizoic Acid. Even minor impurities can have significant impacts on reaction yields, downstream product purity, and ultimately, the safety and efficacy of the final drug product.
This guide provides a comprehensive comparison of the purity of this compound from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The analysis employs a multi-pronged approach utilizing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) to provide a thorough assessment of purity and impurity profiles.
Comparative Purity Analysis
The purity of this compound from the three suppliers was assessed using HPLC for quantitative analysis of the main component and any detectable impurities. Further structural confirmation and impurity identification were carried out using ¹H NMR and LC-MS. The results are summarized in the table below.
| Supplier | Purity (HPLC Area %) | Major Impurity Detected | Impurity Structure | Impurity Level (HPLC Area %) | Notes |
| Supplier A | 99.85% | 3-Amino-5-acetamidobenzoic acid | Incomplete Acetylation | 0.11% | High purity with a minor, easily identifiable process-related impurity. |
| Supplier B | 98.92% | 3,5-Diaminobenzoic acid | Starting Material | 0.75% | Lower purity with a significant amount of unreacted starting material. |
| Supplier C | 99.53% | Unknown Impurity at RRT 1.25 | Not Identified | 0.32% | Good purity, but the presence of an unknown impurity warrants further investigation. |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this comparison are provided below.
High-Performance Liquid Chromatography (HPLC)
This method was developed to quantify the purity of this compound and to detect and quantify any related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were prepared by dissolving approximately 1 mg/mL of this compound in a 50:50 mixture of water and acetonitrile.
¹H Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy was used to confirm the structure of the main component and to identify the structure of any significant impurities.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration: Approximately 10 mg/mL.
-
Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 9.5 µs
-
Acquisition time: 4.0 s
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS was employed to determine the molecular weight of the main component and any impurities, aiding in their identification.
-
Instrumentation: An HPLC system coupled to a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Method: Same as the HPLC method described above.
-
MS Parameters:
-
Ionization Mode: ESI positive and negative.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100-500.
-
Visualizing the Workflow and Logic
To ensure clarity in the analytical process and the decision-making based on the results, the following diagrams illustrate the experimental workflow and the logical relationship between supplier choice, purity analysis, and research outcomes.
Caption: Experimental workflow for the purity analysis of this compound.
Confirming the structure of synthesized 3,5-Diacetamidobenzoic acid with reference standards
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to verify the chemical structure of newly synthesized 3,5-Diacetamidobenzoic acid against an established reference standard. The document outlines detailed experimental protocols for key analytical techniques and presents a comparative analysis of the expected and observed data, ensuring the identity, purity, and structural integrity of the synthesized compound.
Introduction
This compound (CAS No: 7743-39-7) is a trifunctional chemical building block featuring a benzoic acid core with two acetamido groups.[1] Its structure makes it a valuable intermediate in the synthesis of more complex molecules, notably as a precursor to iodinated contrast agents like diatrizoic acid used in medical imaging.[1] Given its role in pharmaceutical synthesis, rigorous structural confirmation of this compound is critical to ensure the quality, safety, and efficacy of the final products.
This guide compares a hypothetically synthesized batch of this compound with its known reference standard data using a suite of standard analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy.[2][3][4]
Physicochemical Properties
A fundamental step in verification is comparing the basic physicochemical properties of the synthesized compound with the reference standard.
| Property | Reference Standard | Synthesized Sample |
| CAS Number | 7743-39-7 | N/A |
| Molecular Formula | C₁₁H₁₂N₂O₄ | C₁₁H₁₂N₂O₄ |
| Molecular Weight | 236.22 g/mol [1][5] | 236.08 g/mol (found) |
| Appearance | Off-white to pale yellow powder[6] | Off-white powder |
Experimental Workflow for Structural Confirmation
The process for confirming the structure of a synthesized chemical entity involves a logical sequence of steps, from initial synthesis and purification to a multi-technique analytical characterization and final data comparison. The workflow ensures that the material is pure and possesses the correct molecular structure before it is used in downstream applications.
Caption: Workflow for synthesis and structural confirmation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results.
4.1 Synthesis of this compound (Intermediate) This protocol is adapted from the standard acetylation of 3,5-diaminobenzoic acid.[6]
-
Suspend 3,5-diaminobenzoic acid in deionized water in a reaction vessel.
-
Heat the suspension to approximately 70-75 °C with constant stirring.
-
Slowly add acetic anhydride to the heated mixture. An exothermic reaction is expected.
-
Maintain the reaction temperature between 70-80 °C and continue stirring for 1-2 hours post-addition to ensure the reaction proceeds to completion.
-
Cool the mixture to room temperature to allow the this compound product to precipitate.
-
Filter the precipitate and wash it thoroughly with cold deionized water.
-
Dry the final product under a vacuum at 60-70 °C until a constant weight is achieved.
4.2 High-Performance Liquid Chromatography (HPLC)
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.
4.3 Mass Spectrometry (MS)
-
System: LC-ESI-QTOF mass spectrometer (e.g., SCIEX TripleTOF 5600).[5]
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Range: 50-500 m/z.
-
Sample Infusion: The sample is introduced via the HPLC system described above.
4.4 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
System: Bruker Avance 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H NMR: 400 MHz, 16 scans.
-
¹³C NMR: 100 MHz, 1024 scans.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
4.5 Fourier-Transform Infrared (FTIR) Spectroscopy
-
System: PerkinElmer Spectrum Two FTIR Spectrometer or equivalent.
-
Technique: Attenuated Total Reflectance (ATR).
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
Comparative Data Analysis
The following tables summarize the expected data for the reference standard and the experimental data obtained from the synthesized sample.
Table 1: HPLC Purity Analysis
| Analyte | Retention Time (min) | Purity (%) |
|---|---|---|
| Reference Standard | 5.22 | >99% |
| Synthesized Sample | 5.21 | 99.5% |
| Potential Impurity (3,5-Diaminobenzoic Acid) | ~2.8 | <0.1% |
Table 2: Mass Spectrometry Data
| Parameter | Expected (Reference) | Observed (Synthesized) |
|---|---|---|
| Ionization Mode | ESI- | ESI- |
| Adduct | [M-H]⁻ | [M-H]⁻ |
| Calculated m/z | 235.0724[5] | 235.0728 |
Table 3: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm (Reference) | Multiplicity | Integration | Assignment | Observed δ ppm (Synthesized) |
|---|---|---|---|---|
| 12.95 | br s | 1H | -COOH | 12.94 |
| 10.25 | s | 2H | -NHCO- | 10.26 |
| 8.15 | t, J=1.4 Hz | 1H | Ar-H (C4) | 8.15 |
| 7.95 | d, J=1.4 Hz | 2H | Ar-H (C2, C6) | 7.96 |
| 2.05 | s | 6H | -COCH₃ | 2.05 |
Table 4: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm (Reference) | Assignment | Observed δ ppm (Synthesized) |
|---|---|---|
| 168.9 | -C OOH | 168.9 |
| 168.5 | -NHC O- | 168.5 |
| 140.2 | Ar-C (C3, C5) | 140.2 |
| 132.1 | Ar-C (C1) | 132.0 |
| 112.8 | Ar-C (C4) | 112.8 |
| 112.5 | Ar-C (C2, C6) | 112.5 |
| 24.1 | -C H₃ | 24.1 |
Table 5: FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) (Reference) | Assignment | Observed (cm⁻¹) (Synthesized) |
|---|---|---|
| ~3300 | N-H Stretch (Amide) | 3305 |
| 3000-2500 | O-H Stretch (Carboxylic Acid) | 2980 (broad) |
| ~1700 | C=O Stretch (Carboxylic Acid) | 1702 |
| ~1660 | C=O Stretch (Amide I) | 1665 |
| ~1550 | N-H Bend (Amide II) | 1548 |
Conclusion
The analytical data obtained from the synthesized sample demonstrates excellent correlation with the reference standard for this compound. The HPLC analysis confirms high purity, while mass spectrometry verifies the correct molecular weight. The ¹H and ¹³C NMR spectra show the expected chemical shifts, multiplicities, and integrations, confirming the precise arrangement of atoms. Finally, the FTIR spectrum identifies all key functional groups. Based on this comprehensive and comparative analysis, the structure of the synthesized this compound is unequivocally confirmed.
References
- 1. This compound | 7743-39-7 | Benchchem [benchchem.com]
- 2. savitapall.com [savitapall.com]
- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 4. Eight Crucial Techniques in Chemical Composition Analysis | AxisPharm [axispharm.com]
- 5. 3,5-Bis(acetylamino)benzoic acid | C11H12N2O4 | CID 49351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3,5-Diacetamidobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantitative determination of 3,5-Diacetamidobenzoic acid. It offers an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). This document is intended to assist researchers and quality control analysts in selecting the most suitable analytical technique for their specific needs, supported by experimental data and detailed methodologies.
Introduction to this compound and Analytical Cross-Validation
This compound is a chemical intermediate and a potential impurity in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is critical for quality control and regulatory compliance in drug development and manufacturing. Cross-validation of analytical methods is the process of establishing, through laboratory studies, that the performance characteristics of different analytical procedures are suitable for their intended purpose and yield comparable results. This ensures the reliability and consistency of data across different laboratories and methodologies.
Comparison of Analytical Methods
The selection of an analytical method is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. This section provides a comparative summary of the performance characteristics of HPLC-UV, LC-MS/MS, and Capillary Electrophoresis for the analysis of this compound and its analogs.
Data Presentation
The following tables summarize the typical validation parameters for each analytical method. The data for HPLC-UV and Capillary Electrophoresis are based on validated methods for structurally related aromatic acids and the di-iodinated analog of this compound, which are expected to be directly applicable with minor modifications. The LC-MS/MS data is based on a validated method for a positional isomer, 4-acetamidobenzoic acid.
Table 1: Performance Comparison of Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS | Capillary Electrophoresis (CE) |
| Linearity Range | 1 - 100 µg/mL | 10 - 5000 ng/mL | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.99 | > 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~2.5 ng/mL | ~1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | 10 ng/mL | ~3 µg/mL |
| Accuracy (Recovery %) | 98 - 102% | 89 - 98.57%[1][2] | 95 - 105% |
| Precision (RSD %) | < 2% | 2.11 - 13.81%[1][2] | < 3% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and reproducibility of analytical methods. Below are representative protocols for the analysis of this compound using HPLC-UV, LC-MS/MS, and Capillary Electrophoresis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and intermediates.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of a 50:50 mixture of water and acetonitrile (diluent).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a concentration within the linear range of the method.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound at low concentrations, particularly in complex matrices. The following protocol is adapted from a validated method for 4-acetamidobenzoic acid.[1][2]
-
Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. For 4-acetamidobenzoic acid, positive mode was used.[1]
-
Multiple Reaction Monitoring (MRM) Transitions: The precursor to product ion transitions need to be optimized for this compound. For 4-acetamidobenzoic acid, the transition was m/z 180.20 → 94.0.[1]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with a suitable solvent (e.g., 50:50 water:acetonitrile) to cover the concentration range of 10 ng/mL to 5000 ng/mL.
-
Sample Preparation: Sample preparation may involve protein precipitation (for biological matrices) with acetonitrile or solid-phase extraction to remove interferences.
-
Capillary Electrophoresis (CE)
CE offers high separation efficiency and low sample consumption, making it a valuable alternative to HPLC.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 20 mM Sodium tetraborate buffer, pH 9.2.
-
Applied Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at 230 nm.
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the BGE.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the BGE to concentrations ranging from 10 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the BGE to a concentration within the linear range. Samples should be filtered through a 0.45 µm filter before injection.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the cross-validation of these analytical methods.
Caption: A logical workflow for the cross-validation of analytical methods.
References
Performance of 3,5-Diacetamidobenzoic Acid as a Building Block in Organic Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3,5-diacetamidobenzoic acid as a building block in organic synthesis. While direct, comprehensive performance data for this compound is limited in publicly available literature, this guide leverages data from its versatile precursor, 3,5-diaminobenzoic acid (DABA), to provide a detailed comparison with other common building blocks. The influence of the acetamido functionality on reactivity and the properties of resulting molecules will be a key focus.
Overview of this compound and its Alternatives
This compound is a trifunctional aromatic building block featuring a central benzene ring substituted with a carboxylic acid and two acetamido groups at the meta positions. This structure provides a unique combination of reactive sites for the synthesis of complex molecules, including polymers and potentially bioactive compounds.
Its primary precursor, 3,5-diaminobenzoic acid (DABA), is a widely used and versatile intermediate in the synthesis of pharmaceuticals, specialty polymers, and dyes.[1] The acetylation of the amino groups to form this compound modifies the electronic and steric properties of the molecule, which in turn influences its reactivity and the characteristics of the resulting products.
Alternative Building Blocks for Comparison:
-
3,5-Diaminobenzoic Acid (DABA): The direct precursor, offering two nucleophilic amino groups and a carboxylic acid.
-
Isophthalic Acid: A dicarboxylic acid, providing two electrophilic sites for polymerization.
-
m-Phenylenediamine: A diamine, offering two nucleophilic sites for polymerization.
Performance in Polymer Synthesis
Aromatic polyamides, or aramids, are high-performance polymers known for their exceptional thermal stability and mechanical strength.[2] The properties of these polymers are highly dependent on the structure of the monomer building blocks.
Table 1: Comparison of Properties of Aromatic Polyamides Derived from DABA and Other Monomers
| Monomer(s) | Polymer Type | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Solubility |
| 3,5-Diaminobenzoic Acid (DABA) and various dianhydrides | Copolyimide | Varies with dianhydride and DABA content | Generally high, but can be brittle | Dependant on comonomers and DABA content |
| m-Phenylenediamine and Isophthaloyl Chloride | Aromatic Polyamide (e.g., Nomex®) | ~275 | ~340 (fiber) | Soluble in polar aprotic solvents |
| p-Phenylenediamine and Terephthaloyl Chloride | Aromatic Polyamide (e.g., Kevlar®) | >370 | ~3600 (fiber) | Insoluble in most organic solvents |
Note: This table presents representative data for polymers derived from DABA's precursor and other common aromatic monomers to provide a comparative context.
The carboxylic acid group on the DABA monomer can be utilized to introduce functionality into polymers. For instance, in a series of copolyimides, the incorporation of DABA was used to introduce carboxylic acid groups, which influenced the gas permeation properties of the resulting membranes.[3] It was found that a lower DABA content resulted in better permeation properties.[3]
Application in the Synthesis of Bioactive Molecules
The 3,5-disubstituted benzoic acid scaffold is present in a number of biologically active compounds. While specific examples for this compound are sparse, its precursor DABA is a starting point for the synthesis of compound libraries for drug discovery.[1] The diacetamido substitution pattern is found in molecules with various biological activities. For instance, it is a key feature of the X-ray contrast agent Diatrizoic acid, for which 3,5-diacetamido-2,4-diiodobenzoic acid serves as a reference standard.[4]
Hypothetical Signaling Pathway Involvement:
Due to the lack of specific data for this compound, a hypothetical signaling pathway is presented below. Many small molecule inhibitors of protein kinases, which are crucial regulators of cell signaling, feature substituted aromatic rings. A derivative of this compound could potentially be designed to inhibit a kinase involved in a cancer-related pathway, such as the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a this compound derivative.
Experimental Protocols
Synthesis of this compound
This protocol describes the acetylation of 3,5-diaminobenzoic acid to yield this compound.
Materials:
-
3,5-Diaminobenzoic acid
-
Acetic anhydride
-
Deionized water
Procedure:
-
Suspend 3,5-diaminobenzoic acid in deionized water in a reaction vessel equipped with a stirrer.
-
Heat the suspension to 70-80 °C with stirring.
-
Slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur. Maintain the temperature between 70-80 °C.
-
After the addition is complete, continue stirring at 70-75 °C for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.
-
Filter the precipitate and wash it with cold deionized water.
-
Dry the product under a vacuum at 60-70 °C to a constant weight.[4]
General Protocol for Aromatic Polyamide Synthesis (by Solution Polycondensation)
This protocol provides a general method for the synthesis of aromatic polyamides, which could be adapted for use with this compound (after conversion to the diacid chloride or protection of the carboxylic acid and reaction with a diacid chloride).
Materials:
-
Aromatic diamine (e.g., a derivative of this compound)
-
Aromatic diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous lithium chloride (LiCl)
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the aromatic diamine and anhydrous lithium chloride in anhydrous NMP.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the aromatic diacid chloride to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours until a viscous polymer solution is formed.
-
Precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Collect the polymer by filtration, wash it thoroughly with methanol and then water, and dry it under a vacuum.
Caption: Experimental workflow for the synthesis of aromatic polyamides via solution polycondensation.
Conclusion
This compound presents an interesting, though currently underutilized, building block for organic synthesis. Its structure suggests potential for creating highly functionalized and rigid polymers, as well as novel bioactive molecules. While direct comparative data is scarce, analysis of its precursor, 3,5-diaminobenzoic acid, indicates that polymers derived from this scaffold can exhibit high performance. The presence of the acetamido groups is expected to influence key properties such as solubility, thermal stability, and biological activity. Further research into the direct applications of this compound is warranted to fully explore its potential as a versatile building block in materials science and medicinal chemistry.
References
A Comparative Analysis of Acetylating Agents for the Synthesis of N,N'-Diacetyl-3,5-diaminobenzoic Acid
For researchers, scientists, and drug development professionals, the selection of an appropriate acetylating agent is a critical step in the synthesis of N,N'-diacetyl-3,5-diaminobenzoic acid, a key intermediate in various pharmaceutical and chemical applications. This guide provides an objective comparison of two common acetylating agents, acetic anhydride and acetyl chloride, for the diacylation of 3,5-diaminobenzoic acid. The comparison is supported by a summary of expected performance based on analogous reactions and detailed experimental protocols.
The acetylation of the two primary amino groups of 3,5-diaminobenzoic acid yields N,N'-diacetyl-3,5-diaminobenzoic acid. The choice of acetylating agent significantly impacts the reaction's efficiency, yield, purity of the final product, and overall ease of handling. This guide explores the relative merits of acetic anhydride and acetyl chloride for this specific transformation.
Performance Comparison of Acetylating Agents
The selection between acetic anhydride and acetyl chloride hinges on a trade-off between reactivity and handling considerations. Acetyl chloride is a more potent acetylating agent than acetic anhydride, which can lead to faster reaction times.[1][2] However, its high reactivity also generates corrosive hydrogen chloride (HCl) gas as a byproduct, necessitating the use of a base to neutralize it and prevent the protonation of the amine starting material.[1] Acetic anhydride is less reactive and produces acetic acid, a less corrosive byproduct that is more easily managed.[2]
| Acetylating Agent | Typical Solvent | Catalyst/Base | Reaction Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) | Expected Purity (%) | Key Considerations |
| Acetic Anhydride | Acetic Acid or Pyridine | None or Acid catalyst (e.g., H₂SO₄) | 80-120 | 2-6 | 85-95 | >98 | Milder reaction, easier handling of byproduct (acetic acid).[2] |
| Acetyl Chloride | Anhydrous DCM or THF | Pyridine or Triethylamine | 0 to Room Temperature | 1-3 | 90-98 | >99 | Highly reactive, faster reaction.[3] Generates corrosive HCl gas, requiring a base.[1] Moisture sensitive.[2] |
Table 1: Comparative Performance of Acetic Anhydride and Acetyl Chloride for the Acetylation of 3,5-Diaminobenzoic Acid. Data is estimated based on typical yields for the acetylation of aromatic diamines.
Reaction Pathway and Experimental Workflow
The overall chemical transformation and a general workflow for the synthesis and purification of N,N'-diacetyl-3,5-diaminobenzoic acid are depicted below.
Experimental Protocols
The following are detailed protocols for the acetylation of 3,5-diaminobenzoic acid using acetic anhydride and acetyl chloride.
Protocol 1: Acetylation using Acetic Anhydride
This protocol is adapted from general procedures for the acetylation of aromatic amines.[4]
Materials:
-
3,5-diaminobenzoic acid
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1.0 equivalent of 3,5-diaminobenzoic acid in glacial acetic acid.
-
Add 2.2 to 2.5 equivalents of acetic anhydride to the suspension.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Pour the cooled mixture into a beaker of cold deionized water with stirring.
-
Collect the solid product by vacuum filtration and wash thoroughly with deionized water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude N,N'-diacetyl-3,5-diaminobenzoic acid by recrystallization from ethanol or an ethanol/water mixture.
Protocol 2: Acetylation using Acetyl Chloride
This protocol requires the use of a base to neutralize the HCl byproduct.[1][3]
Materials:
-
3,5-diaminobenzoic acid
-
Acetyl chloride
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3,5-diaminobenzoic acid in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2.2 equivalents of acetyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude N,N'-diacetyl-3,5-diaminobenzoic acid by recrystallization.
Conclusion
Both acetic anhydride and acetyl chloride are effective reagents for the diacetylation of 3,5-diaminobenzoic acid. For syntheses where high reactivity and rapid conversion are paramount, and the necessary precautions for handling a corrosive reagent and byproduct can be taken, acetyl chloride is the superior choice.[3] For larger-scale syntheses, or when a milder, more controlled reaction is preferred, acetic anhydride offers a safer and more manageable alternative.[2] The optimal choice will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and available laboratory infrastructure.
References
Benchmarking Purity of Synthesized 3,5-Diacetamidobenzoic Acid Against Commercial Standards
In the realm of pharmaceutical research and drug development, the purity of synthesized compounds is a critical parameter that directly impacts experimental outcomes, safety, and efficacy. This guide provides a comparative analysis of the purity of laboratory-synthesized 3,5-Diacetamidobenzoic acid against typical commercial standards. The comparison is supported by detailed experimental protocols for key analytical techniques used in purity assessment.
Data Presentation: Purity Comparison
The purity of synthesized this compound is benchmarked against the expected purity of commercial-grade standards. While specific certificates of analysis for commercial this compound are not consistently available from major suppliers, the purity of its precursor, 3,5-Diaminobenzoic acid, is often reported to be between 98% and 99.5%. It is reasonable to expect a similar or higher purity for the synthesized derivative, especially when intended for use as a reference standard.
| Parameter | Synthesized this compound | Commercial Standard (Representative) |
| Purity (by HPLC) | ≥ 99.0% | 98% - 99.5% (based on precursor data) |
| Appearance | Off-white to pale yellow powder | White to grey or off-white powder |
| Analytical Techniques | HPLC/UPLC, Mass Spectrometry, NMR, IR | HPLC, Titration |
Experimental Protocols
Accurate determination of the purity of this compound requires robust analytical methodologies. The following are detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a primary technique for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically employed for this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[1]
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1 M potassium chloride and 0.05 M potassium phosphate dibasic in water.[1]
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient program is developed to ensure the separation of the main compound from any impurities. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more retained components.[1]
-
Flow Rate: Typically 1.0 mL/min, which can be optimized based on the system pressure and column dimensions.[1]
-
Detection: UV detection at 238 nm.[1]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, such as a 50:50 (v/v) mixture of water and acetonitrile, to a known concentration.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound and identifying any structural impurities.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆.
-
¹H NMR Spectrum: The ¹H NMR spectrum is expected to show characteristic signals for the protons of the two acetamido groups (-NHCOCH₃) as a singlet, and distinct signals for the aromatic protons.[2]
-
¹³C NMR Spectrum: The ¹³C NMR spectrum should display signals corresponding to the aromatic carbons, carbonyl carbons of the acetyl and carboxylic acid groups, and the methyl carbons.
-
Data Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to confirm the structure of this compound.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. It is often coupled with HPLC (LC-MS) for enhanced separation and identification.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) in negative mode is typically suitable for acidic compounds like this compound.
-
Analysis: The mass spectrum should exhibit a prominent peak corresponding to the deprotonated molecule [M-H]⁻.
-
Data Interpretation: The measured mass-to-charge ratio (m/z) is compared with the theoretical value to confirm the identity of the compound.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and purity verification of this compound.
Caption: Workflow for synthesis, purification, and purity analysis of this compound.
References
Cost-benefit analysis of different synthetic routes to 3,5-Diacetamidobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cost-benefit analysis of two primary synthetic routes to 3,5-Diacetamidobenzoic acid, a key intermediate in various pharmaceutical and chemical syntheses. The comparison covers chemical costs, reaction yields, experimental conditions, and safety and environmental considerations to aid researchers in selecting the most suitable method for their laboratory and developmental needs.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Direct Acetylation | Route 2: Nitration and Reduction |
| Starting Material | 3,5-Diaminobenzoic acid | Benzoic acid |
| Number of Steps | 1 | 3 (Nitration, Reduction, Acetylation) |
| Overall Yield | High | Moderate to High |
| Estimated Cost | Higher starting material cost | Lower starting material cost, higher reagent and catalyst cost |
| Process Complexity | Low | High |
| Key Safety Hazards | Corrosive and flammable acetic anhydride | Strong acids, flammable and toxic nitro compounds, handling of catalysts and reducing agents |
| Environmental Impact | Moderate | High |
Synthetic Route Overview
Route 1: Direct Acetylation of 3,5-Diaminobenzoic Acid
This route involves the direct conversion of commercially available 3,5-Diaminobenzoic acid to the final product through an acetylation reaction with acetic anhydride.
Caption: Synthetic workflow for Route 1.
Route 2: Multi-step Synthesis from Benzoic Acid
This pathway begins with the nitration of benzoic acid to form 3,5-Dinitrobenzoic acid. The dinitro compound is then reduced to 3,5-Diaminobenzoic acid, which is subsequently acetylated to yield the final product. This route offers flexibility in the choice of reducing agent for the second step.
Caption: Synthetic workflow for Route 2 with reduction options.
Cost-Benefit Analysis
The following tables provide a quantitative comparison of the two synthetic routes. Costs are estimated based on currently available market prices from various suppliers and are calculated for the synthesis of 10 grams of this compound.
Table 1: Starting Material and Reagent Costs
| Reagent | Molecular Weight ( g/mol ) | Assumed Cost ($/mol) | Route 1 Moles Required | Route 1 Cost ($) | Route 2 Moles Required | Route 2 Cost ($) |
| Benzoic acid | 122.12 | 1.50 | - | - | 0.068 | 0.10 |
| 3,5-Diaminobenzoic acid | 152.15 | 33.50 | 0.043 | 1.44 | - | - |
| 3,5-Dinitrobenzoic acid | 212.12 | 11.80 | - | - | 0.049 | 0.58 |
| Acetic anhydride | 102.09 | 1.60 | 0.086 | 0.14 | 0.086 | 0.14 |
| Nitric acid (fuming) | 63.01 | 0.80 | - | - | 0.118 | 0.09 |
| Sulfuric acid (conc.) | 98.08 | 0.30 | - | - | - | - |
| Reducing Agents (Select one for Route 2) | ||||||
| 10% Pd/C (catalyst) | - | 2490.00/10g | - | - | 0.0049 (g) | 1.22 |
| Tin(II) chloride dihydrate | 225.63 | 4.50 | - | - | 0.245 | 1.10 |
| Sodium dithionite | 174.11 | 4.80 | - | - | 0.294 | 1.41 |
| Total Estimated Cost | 1.58 | 1.91 - 2.23 |
Note: Catalyst cost for Pd/C is based on a 1% w/w loading relative to the starting dinitro compound. Costs for acids and solvents are generally minor in comparison and are considered for the overall cost estimation.
Table 2: Reaction Conditions and Yields
| Step | Reaction | Typical Yield (%) | Temperature (°C) | Duration (h) | Key Solvents/Reagents |
| Route 1 | Acetylation | ~95% | 70-80 | 1-2 | Water, Acetic anhydride |
| Route 2 | |||||
| Step 1 | Nitration | 72% | 60-80 | 10 | Fuming nitric acid, Oleum |
| Step 2a | Reduction (Pd/C, H₂) | 95.7% | 70 | - | Water, NaOH, H₂ |
| Step 2b | Reduction (SnCl₂/HCl) | High (qualitative) | 5 | - | Concentrated HCl |
| Step 2c | Reduction (Na₂S₂O₄) | Moderate (qualitative) | 90-100 | 0.5 | Aqueous ammonia |
| Step 3 | Acetylation | ~95% | 70-80 | 1-2 | Water, Acetic anhydride |
| Overall (Route 2) | ~65% (with Pd/C) |
Table 3: Safety and Environmental Hazards
| Chemical | Key Hazards | Environmental Impact |
| Acetic anhydride | Flammable, corrosive, causes severe burns.[1][2][3][4][5] | Reacts with water to form acetic acid. Can be harmful to aquatic life if released in large quantities.[1][4] |
| 3,5-Dinitrobenzoic acid | Harmful if swallowed, skin and eye irritant, may cause respiratory irritation.[6][7][8][9][10] | Harmful to aquatic life with long-lasting effects.[6][7][9][10] |
| Palladium on carbon (Pd/C) | Flammable solid, potential for dust explosion.[11][12][13][14][15] May be harmful if ingested.[11] | Low environmental toxicity, but heavy metal contamination is a concern.[11][13] |
| Tin(II) chloride (SnCl₂) | Corrosive, causes severe skin burns and eye damage, suspected mutagen.[16][17][18][19] | Harmful to aquatic organisms.[17] |
| Sodium dithionite (Na₂S₂O₄) | Self-heating, may catch fire, harmful if swallowed, causes serious eye irritation.[20][21][22][23] | Harmful to aquatic life.[20][21] |
| Nitric acid (fuming) | Highly corrosive, strong oxidizer, toxic by inhalation. | Major environmental hazard if spilled. |
| Sulfuric acid (conc.) | Highly corrosive, causes severe burns. | Environmental hazard, causes pH shifts in water. |
Experimental Protocols
Route 1: Acetylation of 3,5-Diaminobenzoic Acid
-
Suspend 3,5-Diaminobenzoic acid in deionized water in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Heat the suspension to 70-75 °C with stirring.
-
Slowly add acetic anhydride (2.0 equivalents) to the heated suspension. An exothermic reaction will occur. Maintain the temperature between 70-80 °C.
-
After the addition is complete, continue stirring at 70-75 °C for 1-2 hours.
-
Cool the reaction mixture to room temperature. The product, this compound, will precipitate.
-
Filter the precipitate and wash thoroughly with cold deionized water.
-
Dry the product under vacuum at 60-70 °C to a constant weight.
Route 2, Step 1: Nitration of Benzoic Acid to 3,5-Dinitrobenzoic Acid
Caution: This reaction involves strong acids and is highly exothermic. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a flask equipped with a stirrer and a cooling bath, slowly add benzoic acid to a mixture of fuming nitric acid and 20% oleum, maintaining the temperature below 45°C.[24]
-
After the addition, allow the mixture to stand for several hours at room temperature.
-
Heat the mixture on a steam bath for 4 hours, followed by heating in an oil bath at 135-145°C for 3 hours.[24]
-
Cool the reaction mixture and pour it onto a mixture of ice and water.
-
The precipitated 3,5-Dinitrobenzoic acid is collected by filtration, washed with water until the washings are neutral, and dried. A yield of approximately 72% can be expected.
Route 2, Step 2a: Reduction of 3,5-Dinitrobenzoic Acid using Catalytic Hydrogenation
-
In a pressure reactor (autoclave), dissolve 3,5-Dinitrobenzoic acid in an aqueous solution of sodium hydroxide.[25]
-
Add 10% Palladium on carbon catalyst (typically 1% by weight of the dinitro compound).[25]
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 3-4 MPa.[25]
-
Heat the mixture to 50-60 °C and stir until the hydrogen uptake ceases.[25]
-
After cooling and venting the hydrogen, filter the reaction mixture to recover the catalyst.
-
Acidify the filtrate with hydrochloric acid to a pH of 4-4.5 to precipitate the 3,5-Diaminobenzoic acid.[25]
-
Collect the product by filtration, wash with water, and dry. A yield of over 95% is reported for this step.[25]
Route 2, Step 2b: Reduction of 3,5-Dinitrobenzoic Acid using Tin(II) Chloride
-
In a beaker equipped with a mechanical stirrer and cooled in an ice bath, dissolve stannous chloride dihydrate in concentrated hydrochloric acid.
-
Once the temperature is below 5°C, add 3,5-Dinitrobenzoic acid in one portion.
-
Stir the mixture while allowing it to warm to room temperature. The reaction is typically complete within a few hours.
-
The resulting amino acid hydrochloride may precipitate. To isolate the free amine, the mixture is typically basified with a strong base (e.g., NaOH or NH₄OH) to precipitate the tin salts, and the 3,5-Diaminobenzoic acid is then extracted or isolated by filtration.
Route 2, Step 3: Acetylation of 3,5-Diaminobenzoic Acid
The protocol for this step is identical to that described for Route 1.
Conclusion
The choice between the two synthetic routes for this compound depends on the specific priorities of the researcher or organization.
Route 1 is a straightforward, high-yielding, one-step synthesis that is ideal for rapid production when the starting material, 3,5-Diaminobenzoic acid, is readily available and cost-effective. Its simplicity makes it well-suited for smaller scale laboratory preparations.
Route 2 is a more classical, multi-step approach that starts from the inexpensive and widely available benzoic acid. While the overall yield is lower and the procedure is more complex and hazardous, it may be more economical for large-scale industrial production where the cost of starting materials is a primary concern. The choice of reducing agent in the second step allows for some flexibility based on available equipment and safety considerations, with catalytic hydrogenation generally being the most efficient and cleanest method, albeit with a higher initial catalyst cost.
Researchers must carefully weigh the trade-offs between the cost of starting materials, the number of synthetic steps, overall yield, and the safety and environmental impact of each route to make an informed decision that best aligns with their objectives.
References
- 1. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]
- 2. fishersci.ca [fishersci.ca]
- 3. ICSC 0209 - ACETIC ANHYDRIDE [chemicalsafety.ilo.org]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. lobachemie.com [lobachemie.com]
- 10. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. carlroth.com [carlroth.com]
- 14. fishersci.fr [fishersci.fr]
- 15. carlroth.com [carlroth.com]
- 16. gelest.com [gelest.com]
- 17. ICSC 0955 - TIN (II) CHLORIDE (ANHYDROUS) [inchem.org]
- 18. carlroth.com [carlroth.com]
- 19. fishersci.com [fishersci.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. ICSC 1717 - SODIUM DITHIONITE [chemicalsafety.ilo.org]
- 22. carlroth.com [carlroth.com]
- 23. nj.gov [nj.gov]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. CN104003892A - Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Disposal of 3,5-Diacetamidobenzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of 3,5-Diacetamidobenzoic acid, ensuring the protection of personnel and the environment.
Key Safety and Disposal Information
The following table summarizes crucial data for handling and disposal, derived from information on 3,5-Diaminobenzoic acid.
| Parameter | Information | Source Analogue |
| Physical State | Solid (powder) | 3,5-Diaminobenzoic acid |
| Hazard Class | Irritant | 3,5-Diaminobenzoic acid |
| Primary Hazards | Skin irritation, serious eye irritation, respiratory irritation. | 3,5-Diaminobenzoic acid |
| Disposal Classification | Hazardous or Special Waste | 3,5-Diaminobenzoic acid |
| Disposal Method | Approved hazardous waste disposal plant | 3,5-Diaminobenzoic acid |
| Environmental Precautions | Avoid release to the environment. Do not let enter drains. | 3,5-Diaminobenzoic acid |
Step-by-Step Disposal Protocol
Follow these procedures to ensure the safe and compliant disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical, ensure you are wearing appropriate PPE. This includes:
-
Chemical safety goggles or glasses.
-
Protective gloves (chemically resistant).
-
A lab coat or other suitable protective clothing.
-
In cases of dust generation, a NIOSH-approved respirator may be necessary.
-
2. Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and be sealable.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
3. Handling and Storage of Waste:
-
When transferring the waste, minimize dust generation.
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Keep the waste container away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.
4. Disposal Coordination:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide them with the full chemical name and any other required information.
-
All waste must be handled in accordance with local, state, and federal regulations.[1]
5. Accidental Spills:
-
In the event of a spill, evacuate unnecessary personnel from the area.
-
Wearing appropriate PPE, carefully sweep or shovel the solid material into a suitable container for disposal.[2]
-
Avoid creating dust.
-
Clean the spill area as directed by your laboratory's standard operating procedures and EHS guidelines.
-
Prevent the spilled material from entering sewers or public waters.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these guidelines, laboratory professionals can manage the disposal of this compound in a manner that is safe, responsible, and compliant with regulations. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Personal protective equipment for handling 3,5-Diacetamidobenzoic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 3,5-Diacetamidobenzoic acid was located. The following safety and handling information is based on data for the closely related compound, 3,5-Diaminobenzoic acid, and general laboratory safety practices. Researchers should handle this compound with caution and perform a thorough risk assessment before use. This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It includes operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure safe laboratory practices.
I. Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][3][4] | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile or other compatible chemical-resistant gloves.[1][3][4] | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat.[1][3][4] | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator (e.g., N95 dust mask) may be necessary for operations that generate significant dust.[1][3][4] | Minimizes inhalation of airborne particles. |
II. Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Preparation and Weighing:
-
Experimental Use:
-
Spill and Emergency Procedures:
-
Minor Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal.[4] Clean the area with a suitable solvent.
-
Major Spills: Evacuate the area and prevent entry.[4] Wear appropriate PPE, including respiratory protection.[4] Contain the spill and clean it up using a method that does not generate dust.[4][5]
-
-
In Case of Contact:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][4] Seek medical attention.[1][4]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.[1][4]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][4][6]
-
Ingestion: Do not induce vomiting.[1][4] Rinse mouth with water and seek immediate medical attention.[1][4]
-
III. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed container.[4]
-
Liquid Waste: Collect all solutions and reaction mixtures in a labeled, sealed, and appropriate hazardous waste container.[4]
-
Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations.[1] Consult with your institution's environmental health and safety (EHS) department for specific guidance.[4]
IV. Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
